molecular formula C11H11FN2O B1333684 [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol CAS No. 465514-37-8

[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

Cat. No.: B1333684
CAS No.: 465514-37-8
M. Wt: 206.22 g/mol
InChI Key: QJPGMVFNIWHOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol is a useful research compound. Its molecular formula is C11H11FN2O and its molecular weight is 206.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPGMVFNIWHOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381703
Record name [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-37-8
Record name [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The title compound, [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol, is a valuable functionalized pyrazole derivative. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the hydroxymethyl group at the 4-position provides a versatile handle for further chemical modifications.[1][2]

This technical guide provides a comprehensive overview of a reliable and efficient three-step synthesis pathway for [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol. The synthesis begins with the construction of the pyrazole core, followed by a regioselective formylation at the C4 position using the Vilsmeier-Haack reaction, and concludes with the reduction of the resulting aldehyde to the target primary alcohol. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a framework for the practical synthesis of this important building block.

Chapter 1: Synthesis of the Pyrazole Core: 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole

The initial step in the synthesis is the construction of the substituted pyrazole ring. This is efficiently achieved through the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis. In this case, 4-fluorophenylhydrazine reacts with pentane-2,4-dione (acetylacetone).

Reaction Scheme
Image of the reaction scheme for the synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole.

Caption: Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole from 4-fluorophenylhydrazine and pentane-2,4-dione.

Mechanistic Insights

The reaction proceeds via an initial nucleophilic attack of the more nucleophilic nitrogen of 4-fluorophenylhydrazine onto one of the carbonyl carbons of pentane-2,4-dione. This is followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The reaction is typically catalyzed by an acid.

Experimental Protocol
  • To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add a catalytic amount of a strong acid, such as hydrochloric acid.

  • To this stirred solution, add pentane-2,4-dione (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Data Summary
Reagent/ParameterMolar Ratio/ValuePurpose
4-Fluorophenylhydrazine HCl1.0Starting material
Pentane-2,4-dione1.05Starting material
Ethanol-Solvent
Hydrochloric AcidCatalyticAcid catalyst
TemperatureRefluxTo drive the reaction to completion
Reaction Time2-4 hoursTypical reaction duration

Chapter 2: C4-Formylation via Vilsmeier-Haack Reaction

With the pyrazole core in hand, the next step is the introduction of a formyl (-CHO) group at the C4 position. The Vilsmeier-Haack reaction is a highly effective and regioselective method for the formylation of electron-rich heterocyclic systems like pyrazoles.[3][4][5][6] The Vilsmeier reagent, a chloroiminium salt, is prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]

Reaction Scheme
Image of the reaction scheme for the Vilsmeier-Haack formylation of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole.

Caption: Vilsmeier-Haack formylation to yield 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde.

Mechanism of the Vilsmeier-Haack Reaction

The reaction involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 Nucleophilic attack POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Elimination Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Pyrazole 1-(4-Fluorophenyl)- 5-methyl-1H-pyrazole Pyrazole->Sigma_Complex Electrophilic attack Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Deprotonation Aldehyde 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Reaction on the Pyrazole Ring.

Experimental Protocol
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-(4-fluorophenyl)-5-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or a suitable solvent like dichloromethane.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature at 0-5 °C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction by TLC.[7]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde.

Data Summary
Reagent/ParameterMolar Ratio/ValuePurpose
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole1.0Substrate
N,N-Dimethylformamide (DMF)Solvent/ReagentForms Vilsmeier reagent
Phosphorus Oxychloride (POCl₃)1.5 - 2.0Forms Vilsmeier reagent
Temperature (Reagent Formation)0 - 5 °CControlled formation of Vilsmeier reagent
Temperature (Reaction)60 - 70 °CTo drive the formylation
Reaction Time3-6 hoursTypical reaction duration

Chapter 3: Reduction to [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

The final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it typically does not reduce other functional groups present in the molecule under standard conditions.[9][10]

Reaction Scheme
Image of the reaction scheme for the reduction of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde to the corresponding alcohol.

Caption: Reduction of the aldehyde to the target alcohol using sodium borohydride.

Mechanistic Insights

The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the primary alcohol.[11]

Experimental Protocol
  • Dissolve 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable protic solvent, such as methanol or ethanol.[10]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product, [1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol, can be purified by recrystallization or column chromatography if necessary.

Data Summary
Reagent/ParameterMolar Ratio/ValuePurpose
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde1.0Substrate
Sodium Borohydride (NaBH₄)1.1 - 1.5Reducing agent
Methanol/Ethanol-Solvent
Temperature0 °C to Room Temp.Controlled reduction
Reaction Time1-3 hoursTypical reaction duration

Overall Synthetic Pathway

Overall_Synthesis Start 4-Fluorophenylhydrazine + Pentane-2,4-dione Step1 Step 1: Knorr Pyrazole Synthesis Start->Step1 Intermediate1 1-(4-Fluorophenyl)- 5-methyl-1H-pyrazole Step1->Intermediate1 Step2 Step 2: Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbaldehyde Step2->Intermediate2 Step3 Step 3: NaBH₄ Reduction Intermediate2->Step3 Final_Product [1-(4-Fluorophenyl)-5-Methyl- 1H-Pyrazol-4-Yl]Methanol Step3->Final_Product

Caption: Three-step synthesis of the target molecule.

Conclusion

This guide has detailed a robust and logical three-step synthesis for [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol. The pathway leverages well-established and high-yielding reactions, namely the Knorr pyrazole synthesis, the Vilsmeier-Haack formylation, and sodium borohydride reduction. The protocols and mechanistic discussions provided herein offer a solid foundation for the laboratory-scale production of this versatile fluorinated pyrazole building block, which holds significant potential for applications in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

  • Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • University of Mississippi eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]

  • MDPI. (n.d.). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Retrieved from [Link]

  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

Sources

Spectroscopic Characterization of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol, a substituted pyrazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key structural motif in numerous pharmaceuticals due to its diverse biological activities.[1] Precise structural elucidation and confirmation of such molecules are paramount for understanding their structure-activity relationships and ensuring their quality and purity in developmental pipelines. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure.

This technical guide provides an in-depth overview of the spectroscopic characterization of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol. As a Senior Application Scientist, the following sections will not only present the expected spectroscopic data but also delve into the rationale behind the experimental choices and the interpretation of the spectral features, grounded in fundamental principles of spectroscopy.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of the target compound, as its features will directly influence the spectral output.

  • CAS Number: 3919-86-6

  • Molecular Formula: C₁₁H₁₁FN₂O

  • Molecular Weight: 206.22 g/mol

The molecule consists of a central pyrazole ring, substituted at various positions:

  • A 4-fluorophenyl group at the N1 position.

  • A methyl group at the C5 position.

  • A methanol group at the C4 position.

These distinct chemical environments will give rise to characteristic signals in different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural interpretation.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as its residual peaks should not overlap with signals from the analyte.

    • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is required. Proton decoupling (e.g., broadband decoupling) is employed to simplify the spectrum and enhance sensitivity.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter instrument Instrument Setup (Tune, Match, Shim) filter->instrument acquire_H1 ¹H NMR Acquisition instrument->acquire_H1 acquire_C13 ¹³C NMR Acquisition instrument->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Structural Elucidation Structural Elucidation integrate->Structural Elucidation

Caption: A streamlined workflow for NMR analysis.

¹H NMR Spectral Interpretation (Predicted)

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.6Multiplet2HAr-H (ortho to F)Protons on the fluorophenyl ring, appearing as a multiplet due to coupling with both the adjacent aromatic protons and the fluorine atom.
~7.1-7.3Multiplet2HAr-H (meta to F)Protons on the fluorophenyl ring, appearing as a multiplet.
~7.5Singlet1HPyrazole C3-HThe lone proton on the pyrazole ring, expected to be a singlet as there are no adjacent protons.
~4.6Singlet2H-CH₂OHThe methylene protons of the methanol group, likely appearing as a singlet. Coupling to the hydroxyl proton may be observed depending on the solvent and concentration.
~2.4Singlet3H-CH₃The methyl protons at the C5 position of the pyrazole ring, appearing as a sharp singlet.
~1.5-2.0Broad Singlet1H-OHThe hydroxyl proton signal is often broad and its chemical shift is variable, depending on concentration, temperature, and solvent.
¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160-165 (d)Ar-C (C-F)The carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet due to one-bond C-F coupling.
~145-150Pyrazole C5The carbon bearing the methyl group.
~135-140Pyrazole C3The carbon with the attached proton.
~125-130 (d)Ar-C (ortho to F)Aromatic carbons ortho to the fluorine will show coupling.
~115-120 (d)Ar-C (meta to F)Aromatic carbons meta to the fluorine will also show coupling, though typically smaller than the ortho coupling.
~110-115Pyrazole C4The carbon bearing the methanol group.
~55-60-CH₂OHThe aliphatic carbon of the methanol group.
~10-15-CH₃The aliphatic carbon of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Experimental Protocol: Electrospray Ionization (ESI) HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

Expected Mass Spectrum
  • Molecular Ion Peak ([M+H]⁺): The most prominent peak is expected to be the protonated molecule at an m/z corresponding to the molecular weight plus the mass of a proton (206.22 + 1.0078 = 207.2278).

  • HRMS Confirmation: An exact mass measurement of this peak should be within 5 ppm of the calculated exact mass for C₁₁H₁₂FN₂O⁺.

  • Fragmentation Pattern: While detailed fragmentation prediction is complex, common fragmentation pathways for pyrazoles may involve cleavage of the substituents from the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal should be acquired and subtracted from the sample spectrum.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3600 (broad)O-H stretchAlcohol (-OH)
3000-3100C-H stretchAromatic C-H
2850-3000C-H stretchAliphatic C-H (-CH₃, -CH₂)
~1600, ~1500C=C stretchAromatic ring
~1550C=N stretchPyrazole ring
1200-1300C-F stretchAryl-F
1000-1200C-O stretchAlcohol (C-OH)

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would be a strong indicator of the hydroxyl group.[3] The characteristic C=C and C=N stretching vibrations confirm the presence of the aromatic and pyrazole rings.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated systems.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.

  • Data Acquisition: Record the absorbance spectrum over a range of wavelengths (typically 200-400 nm).

  • Blank Correction: Use the pure solvent as a blank to correct for any absorbance from the solvent itself.

Expected UV-Vis Absorption

Pyrazole derivatives typically exhibit strong absorption bands in the UV region.[5][6] For [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol, absorption maxima (λ_max) are expected in the range of 220-280 nm, corresponding to π→π* transitions within the conjugated system of the pyrazole and phenyl rings.[7]

Conclusion

The comprehensive spectroscopic analysis of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol, employing a combination of NMR, MS, IR, and UV-Vis spectroscopy, provides a robust and unambiguous confirmation of its chemical structure. Each technique offers complementary information, and together they form a self-validating system for structural elucidation. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound and related pyrazole derivatives, ensuring scientific integrity and facilitating advancements in drug discovery and development.

References

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... Retrieved from [Link]

  • MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectrum of compound 3c. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% ). Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11), recorded.... Retrieved from [Link]

  • Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • JRD International. (n.d.). [1-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]METHANOL. Retrieved from [Link]

  • LookChem. (n.d.). Cas 475982-42-4, 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR and IR Characterization of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyrazoles in Modern Drug Discovery

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry. Their unique structural and electronic properties have led to their incorporation into a wide array of pharmacologically active agents, demonstrating activities ranging from anti-inflammatory to anticancer and antiviral.[1][2][3][4] The biological efficacy of these compounds is intrinsically linked to their precise three-dimensional structure and the nature and substitution pattern of various functional groups on the pyrazole core.

For researchers and drug development professionals, the unambiguous structural elucidation of novel pyrazole derivatives is a critical step in the journey from synthesis to clinical application. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and accessible analytical techniques employed for this purpose. This guide provides a comprehensive overview of the principles and practical applications of NMR and IR spectroscopy for the characterization of novel pyrazole compounds, offering field-proven insights and detailed experimental protocols.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Decoding the Molecular Architecture

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound, revealing detailed information about the connectivity and chemical environment of individual atoms. For pyrazole derivatives, ¹H and ¹³C NMR are the primary tools for routine structure elucidation.[5][6][7]

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shift (δ) of a proton in a ¹H NMR spectrum is highly sensitive to its electronic environment. In pyrazole rings, the positions of protons are influenced by the aromaticity of the ring and the electronic effects of substituents.

Table 1: Typical ¹H NMR Chemical Shifts for Protons on a Pyrazole Ring

ProtonTypical Chemical Shift (δ, ppm)MultiplicityNotes
H3~7.5 - 8.5Doublet or SingletPosition is sensitive to substitution on adjacent atoms.
H4~6.2 - 6.8Triplet or Doublet of DoubletsOften appears as a well-defined triplet if coupled to H3 and H5.
H5~7.4 - 8.0Doublet or SingletChemical shift is influenced by the substituent on N1.
N-HHighly variable (5.0 - 14.0)Broad SingletOften broad and may exchange with solvent protons. Its visibility can be solvent and concentration-dependent.[8]
N-CH₃~3.9SingletFor N-methylated pyrazoles.[9]

Note: These are approximate ranges and can vary significantly based on the solvent and the electronic nature of the substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are indicative of their hybridization and electronic density.

Table 2: Typical ¹³C NMR Chemical Shifts for Carbons in a Pyrazole Ring

Carbon AtomTypical Chemical Shift (δ, ppm)
C3~138 - 155
C4~105 - 115
C5~129 - 145
N-CH₃~39

Note: These values are illustrative and are influenced by substitution patterns and solvent effects.[9]

Causality in Experimental Choices for NMR
  • Solvent Selection: The choice of deuterated solvent is critical. Protic solvents like D₂O or CD₃OD can lead to the exchange of the N-H proton, causing its signal to disappear from the ¹H NMR spectrum. Aprotic solvents such as CDCl₃, DMSO-d₆, or acetone-d₆ are generally preferred for observing the N-H proton.[8]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and single, sharp signal that does not typically overlap with analyte signals.[9]

Addressing Common Challenges in Pyrazole NMR Spectra

Annular Tautomerism: A frequent challenge in the NMR of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen rapidly exchanges between the N1 and N2 positions.[8][10] If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons) will average out, leading to broadened signals or a single averaged signal.[8]

Troubleshooting Protocol: Low-Temperature NMR

  • Sample Preparation: Prepare a concentrated sample of the pyrazole derivative in a low-freezing point deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈).

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Data Acquisition: Record the spectra at each temperature until the averaged signals split into distinct sets of signals for each tautomer.[8]

Broad or Invisible N-H Proton Signal: The N-H proton signal can be very broad or even absent due to chemical exchange with other pyrazole molecules, residual water, or acidic/basic impurities.[8]

Experimental Workflow for NMR Characterization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent with TMS prep->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer instrument 400 MHz+ NMR Spectrometer transfer->instrument h1_nmr Acquire ¹H NMR Spectrum instrument->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum instrument->c13_nmr process Process data (phasing, baseline correction) h1_nmr->process c13_nmr->process integrate Integrate ¹H signals process->integrate assign Assign signals to protons and carbons integrate->assign structure Elucidate Structure assign->structure Spectral_Logic cluster_nmr NMR Data cluster_ir IR Data cluster_structure Molecular Structure nmr_signals Chemical Shifts Coupling Constants Integrals connectivity Atom Connectivity (Carbon Skeleton) nmr_signals->connectivity nmr_2d 2D Correlations (COSY, HMBC) nmr_2d->connectivity three_d_structure 3D Arrangement (Stereochemistry) nmr_2d->three_d_structure ir_bands Characteristic Absorption Bands functional_groups Functional Groups (e.g., -NH, -C=O) ir_bands->functional_groups connectivity->three_d_structure functional_groups->connectivity

Caption: The synergistic logic of using NMR and IR data for comprehensive structural elucidation.

Part 3: An Orthogonal Approach for Self-Validating Systems

While NMR and IR provide a wealth of structural information, a truly robust characterization of a novel pyrazole compound relies on an orthogonal approach, employing multiple, complementary analytical techniques. [11]This ensures a self-validating system where the data from one technique corroborates the findings of another.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound, providing a crucial check for the proposed structure. Fragmentation patterns can also offer additional structural insights. [11]* X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the unequivocal three-dimensional arrangement of atoms in the solid state, serving as the "gold standard" for structure determination. [12][11]

Conclusion: A Robust Framework for Pyrazole Characterization

The combination of NMR and IR spectroscopy provides a powerful and accessible framework for the detailed characterization of novel pyrazole compounds. By understanding the principles behind these techniques, making informed experimental choices, and employing an orthogonal analytical strategy, researchers and drug development professionals can confidently elucidate the structures of these vital pharmaceutical scaffolds. This rigorous approach to characterization is fundamental to ensuring the scientific integrity of research and advancing the development of new and effective medicines.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Research Signpost.
  • BenchChem Technical Support Team. (2025, December).
  • Pinto, D., Santos, C. M. M., & Silva, A. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 134. [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 134. [Link]

  • BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. BenchChem.
  • Ravidranath, L. K., et al. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 7(9), 43-48.
  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.
  • Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(15), 4958. [Link]

  • Anderson, D. G., & Wright, W. B. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 581. [Link]

  • BenchChem. (2025).
  • Thomas, S., et al. (2018). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 42(10), 8036-8046. [Link]

  • Unknown. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

  • Thomas, S., et al. (2023). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

  • Claramunt, R. M., et al. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(2), 97-111. [Link]

  • Faria, A. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4633. [Link]

  • Zalaru, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5678. [Link]

  • Unknown. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. [Link]

  • Unknown. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Al-Adiwish, W. M., et al. (2019). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules, 24(12), 2261. [Link]

  • Jimeno, M. L., et al. (2025). ¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(3), 324. [Link]

  • Unknown. (n.d.). Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate. [Link]

Sources

The Impact of Fluorophenyl Substitution on the Physicochemical and Chemical Properties of Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Pyrazole-Based Drug Discovery

To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the pyrazole scaffold is a familiar and valued structural motif. Its inherent biological activities are well-documented, forming the core of numerous therapeutic agents.[1] However, the strategic incorporation of fluorine, particularly as a fluorophenyl substituent, represents a pivotal advancement in modulating the properties of these heterocyclic systems. The introduction of fluorine is not a trivial modification; it is a deliberate design choice leveraged to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[2][3][4] The high electronegativity and minimal steric bulk of the fluorine atom can profoundly alter the electronic distribution, acidity (pKa), lipophilicity (LogP), and chemical reactivity of the parent pyrazole.[5]

This guide provides an in-depth exploration of the physical and chemical properties of fluorophenyl-substituted pyrazoles. Moving beyond a simple recitation of facts, we will delve into the causality behind these properties, offering field-proven insights into their characterization and synthetic manipulation. The protocols and data presented herein are designed to serve as a robust, self-validating resource for professionals dedicated to the rational design of next-generation pyrazole-based therapeutics.

Structural and Electronic Landscape

The foundational characteristics of a molecule are dictated by its structure and electron distribution. For fluorophenyl-substituted pyrazoles, two phenomena are of paramount importance: annular tautomerism and the electronic influence of the fluorophenyl group.

Annular Tautomerism: A Dynamic Equilibrium

N-unsubstituted pyrazoles exist as a dynamic equilibrium of two tautomeric forms. This prototropic exchange between the two nitrogen atoms is a fundamental characteristic that influences the molecule's reactivity and its interactions with biological targets. The position of this equilibrium is sensitive to the electronic nature of substituents.

The introduction of a fluorophenyl group, an electron-withdrawing substituent, can influence the preference for one tautomer over the other, although in many cases, a rapid equilibrium persists in solution. Understanding this tautomerism is critical, as the N-H proton's location and the electron density on the pyridine-like nitrogen are key determinants of the molecule's hydrogen bonding capability and basicity.

Caption: Annular tautomerism in 3-(4-fluorophenyl)-1H-pyrazole.

Electronic Effects of the Fluorophenyl Substituent

Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect (-I effect) on the pyrazole ring. This effect reduces the electron density of the heterocyclic system, which has several important consequences:

  • Acidity: The N-H proton of the pyrazole ring becomes more acidic (lower pKa) compared to its non-fluorinated counterpart.

  • Basicity: The pyridine-like nitrogen (the one not bonded to hydrogen) becomes less basic.

  • Reactivity: The pyrazole ring is deactivated towards electrophilic substitution reactions.

These electronic modulations are fundamental to understanding the chemical behavior and the physicochemical properties discussed in the subsequent sections.

Physicochemical Properties: Quantifying Drug-Likeness

The journey of a drug candidate from the bench to the clinic is heavily dependent on its physicochemical properties. For fluorophenyl-substituted pyrazoles, the key parameters of pKa, lipophilicity (logP), and solubility dictate their absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and Basicity (pKa)

The pKa is a measure of a compound's acidity or basicity and is crucial for predicting its ionization state at physiological pH. The electron-withdrawing nature of the fluorophenyl group generally lowers the pKa of the pyrazole's N-H proton, making it more acidic. For example, the pKa of the parent pyrazole is approximately 2.5 for the protonated form and 14.2 for the neutral N-H. In contrast, the sulfonamide pKa of Celecoxib, which features a trifluoromethyl group and a p-sulfamoylphenyl group, is approximately 11.1.[6][7] This value is critical for its interaction with the cyclooxygenase enzyme active site.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability and plasma protein binding. The octanol-water partition coefficient (logP) is the standard measure of this property. While fluorine is highly electronegative, the substitution of a hydrogen atom with fluorine on an aromatic ring often increases the overall lipophilicity of the molecule. This is attributed to the fact that the C-F bond is less polarizable than a C-H bond, reducing intermolecular interactions with water.[3]

Solubility

Aqueous solubility is a critical prerequisite for drug absorption. The generally increased lipophilicity of fluorophenyl-substituted pyrazoles can lead to lower aqueous solubility. This presents a common challenge in drug development, often requiring formulation strategies to enhance bioavailability. For instance, Celecoxib is known to be practically insoluble in water.[6]

Data Summary Table

The following table provides representative physicochemical data for pyrazole and two fluorophenyl-substituted derivatives to illustrate the impact of substitution.

CompoundStructurepKaExperimental LogPAqueous Solubility
Pyrazole ~2.5 (pyrazole-H⁺)~14.2 (N-H)[8]-0.03[8]~1 g/mL (freely soluble)
3-(4-fluorophenyl)-1H-pyrazole Data not readily availableData not readily availablePoorly soluble
Celecoxib ~11.1 (sulfonamide N-H)[6][7]3.43 (calculated)Practically insoluble[6]

Note: Experimental data for substituted pyrazoles can be sparse in public literature. The values for Celecoxib highlight the properties of a complex, druglike molecule within this class.

Experimental Characterization Protocols

Reliable and reproducible data are the bedrock of scientific integrity. The following protocols outline standard, validated methods for determining the key physicochemical properties of fluorophenyl-substituted pyrazoles.

Protocol: pKa Determination by Potentiometric Titration

This method provides a direct measure of a compound's pKa values by monitoring pH changes during titration with an acid or base.

Causality: Potentiometric titration is the gold standard because it directly measures the protonation/deprotonation equilibrium as a function of added titrant, providing a thermodynamically rigorous pKa value. The choice of a co-solvent like methanol or DMSO is often necessary for compounds with low aqueous solubility, but requires extrapolation to determine the pKa in a purely aqueous environment.

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in co-solvent (e.g., Methanol/Water) C Calibrate pH electrode A->C B Prepare standardized HCl and KOH titrants D Titrate sample with KOH to determine acidic pKa B->D E Titrate sample with HCl to determine basic pKa B->E C->D C->E F Plot pH vs. Volume of Titrant D->F E->F G Determine equivalence points and half-equivalence points F->G H Calculate pKa from half-equivalence point pH G->H

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh and dissolve the fluorophenyl-pyrazole in a suitable co-solvent system (e.g., 50:50 methanol:water) to a known concentration (e.g., 1-5 mM).

  • Calibration: Calibrate a high-quality pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration: Place the sample solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) and titrate with a standardized solution of 0.1 M KOH (for acidic pKa) or 0.1 M HCl (for basic pKa) using an automated titrator.

  • Data Acquisition: Record the pH value after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software is typically used to refine the pKa value from the titration data.

Protocol: LogP Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water, providing a definitive LogP value.

Causality: The shake-flask method is considered the "gold standard" because it measures the partitioning at equilibrium, reflecting the true thermodynamic distribution of the compound between a lipophilic and an aqueous phase. Pre-saturating the solvents is a critical step to ensure that the volumes of the phases do not change during the experiment, which would invalidate the concentration measurements.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 phosphate buffer for LogD) with n-octanol by vigorously mixing them for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of the fluorophenyl-pyrazole in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a sealed vial.

  • Equilibration: Vigorously shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the LogP using the formula: LogP = log10([Concentration]octanol / [Concentration]aqueous).

Protocol: Aqueous Solubility Determination by HPLC

This method determines the equilibrium (thermodynamic) solubility by measuring the concentration of a saturated solution.

Causality: This protocol measures the true equilibrium solubility, which is the most relevant value for predicting in vivo dissolution. Adding an excess of solid ensures that a saturated solution is formed. The filtration step is crucial to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility. HPLC provides a sensitive and specific method for quantification.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid fluorophenyl-pyrazole to a vial containing the aqueous medium of interest (e.g., deionized water, phosphate-buffered saline pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Allow the suspension to settle. Filter an aliquot of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

  • Result: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Chemical Reactivity: The Influence of the Fluorophenyl Group

The pyrazole ring is an aromatic heterocycle with a π-excessive character, making it susceptible to electrophilic attack. However, the reactivity and regioselectivity are significantly modulated by its substituents.

Electrophilic Aromatic Substitution

For N-unsubstituted pyrazoles, electrophilic substitution (e.g., nitration, halogenation, sulfonation) preferentially occurs at the C4 position. The electron-withdrawing fluorophenyl group at the C3 or C5 position deactivates the ring towards electrophilic attack, making these reactions more challenging compared to pyrazoles with electron-donating groups. Harsher reaction conditions may be required to achieve substitution. The directing effect of the fluorophenyl group is generally weak, and substitution still predominantly occurs at the C4 position if it is unsubstituted.

EAS_Reaction reagents Electrophile (E⁺) (e.g., NO₂⁺, Br⁺) pyrazole 3-(4-fluorophenyl)-1H-pyrazole intermediate Wheland Intermediate (Sigma Complex) pyrazole->intermediate Attack at C4 product 4-Substituted Product intermediate->product -H⁺ (Aromatization)

Caption: General mechanism for electrophilic substitution at the C4 position.

N-Alkylation: A Question of Regioselectivity

The N-alkylation of unsymmetrically substituted pyrazoles, such as 3-(4-fluorophenyl)-1H-pyrazole, can lead to a mixture of two regioisomers (N1 and N2 alkylation). The outcome of this reaction is highly dependent on the reaction conditions (base, solvent, alkylating agent) and the electronic and steric properties of the substituents.[9][10][11]

  • Steric Hindrance: The bulkier substituent (in this case, the fluorophenyl group) can sterically hinder the approach of the alkylating agent to the adjacent nitrogen (N2), favoring alkylation at the more accessible nitrogen (N1).

  • Electronic Effects: The electron-withdrawing nature of the fluorophenyl group reduces the nucleophilicity of the adjacent nitrogen, which can also favor alkylation at the more distant nitrogen.

  • Reaction Conditions: The choice of base is critical. Hard bases (like NaH) tend to deprotonate the pyrazole completely, leading to an anionic intermediate where the regioselectivity is governed by the inherent electronic and steric factors. Softer bases may lead to a more complex reaction profile. The use of specific solvents, such as fluorinated alcohols, has been shown to dramatically increase the regioselectivity in some pyrazole syntheses and alkylations.[12]

Controlling the regioselectivity of N-alkylation is a common challenge and a key step in the synthesis of many pyrazole-based drugs.[9][10]

Conclusion

The introduction of a fluorophenyl substituent onto a pyrazole core is a powerful strategy in modern medicinal chemistry. It profoundly influences the compound's electronic properties, which in turn dictates its physicochemical characteristics and chemical reactivity. An understanding of the interplay between tautomerism, pKa, lipophilicity, and regioselectivity is essential for the rational design and development of effective and safe therapeutic agents. The experimental protocols provided in this guide offer a validated framework for the accurate characterization of these important molecules, empowering researchers to make data-driven decisions in their quest for novel pharmaceuticals.

References

  • Al-Omar, M.A. (2018). Substituted Pyrazole Derivatives.
  • Gao, D., et al. (2000). Celecoxib Compositions. WIPO (PCT) 2000032189A1.
  • Shah, P., & Westwell, A.D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Molecules. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Deranged Physiology. (n.d.). Celecoxib. Retrieved from [Link]

  • University of Mississippi. (2017). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

  • Meziane, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem Compound Database. Retrieved from [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • ResearchGate. (2019). Chemical structure of ibuprofen (left) and celecoxib (right) with a pKa of 4.5 and 9.7, respectively. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]

  • De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4664–4667. [Link]

  • Zhang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem Compound Database. Retrieved from [Link]

  • Fathalla, W., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(1), 2-15. [Link]

Sources

An In-Depth Technical Guide to the Solubility of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. This guide provides a comprehensive technical overview of the solubility characteristics of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol (CAS No: 3919-86-6). While specific, comprehensive solubility data for this compound in a wide array of organic solvents is not extensively published, this document serves as a foundational guide for its empirical determination. We will delve into the theoretical underpinnings of its expected solubility based on its molecular structure, and provide detailed, field-proven protocols for accurately measuring both thermodynamic and kinetic solubility. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone for successful drug discovery, formulation development, and process chemistry.

Introduction: The Central Role of Solubility

[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol is a heterocyclic compound featuring a substituted pyrazole core. Such structures are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2][3] The ultimate utility of a compound like this, whether as a drug candidate or a synthetic building block, is inextricably linked to its solubility. Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, unreliable results in biological assays, and difficulties in formulation and manufacturing.[4][5][6]

This guide bridges the gap between the theoretical importance of solubility and its practical determination in the laboratory. By understanding the molecular properties of our target compound and applying rigorous experimental methods, researchers can confidently map its solubility profile across a relevant spectrum of organic solvents.

Physicochemical Profile of the Target Compound

Before embarking on experimental measurements, a thorough understanding of the compound's molecular structure provides qualitative insights into its likely solubility behavior.

Table 1: Key Physicochemical Properties of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

PropertyValueSource
CAS Number 3919-86-6
Molecular Formula C₁₁H₁₁FN₂O
Molecular Weight 206.22 g/mol [7]
Appearance Solid
Key Structural Features - Fluorophenyl group (lipophilic) - Pyrazole ring (heterocyclic, polar) - Methanol group (-CH₂OH) (hydrophilic, H-bond donor/acceptor)N/A

Expert Analysis of Structure-Solubility Relationship:

The molecule presents a classic case of competing functionalities. The fluorophenyl ring imparts significant lipophilicity, suggesting good solubility in non-polar to moderately polar organic solvents. Conversely, the pyrazole ring, with its two nitrogen atoms, and particularly the primary alcohol (-CH₂OH) group, introduce polarity and the capacity for hydrogen bonding. The methanol group is a potent hydrogen bond donor and acceptor, which will favor solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

Therefore, we can predict a nuanced solubility profile:

  • High Solubility Expected: In solvents that can engage in hydrogen bonding and accommodate both polar and non-polar moieties, such as methanol, ethanol, DMSO, and DMF.

  • Moderate Solubility Expected: In moderately polar aprotic solvents like ethyl acetate and acetone.

  • Low Solubility Expected: In very non-polar, aliphatic solvents like hexane and heptane, where the polar functional groups cannot be effectively solvated.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, two types of solubility are commonly measured, and it is crucial to understand their distinct meanings and applications.[5][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solid and dissolved states are in equilibrium. It is the gold-standard measurement, critical for formulation and biopharmaceutical classification.[5][9] The most reliable method for its determination is the Shake-Flask Method .[9][10]

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous or organic medium.[4][8][11] This high-throughput method is invaluable in early discovery for screening large numbers of compounds, as it quickly flags potential solubility liabilities.[11][12]

Experimental Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol describes the definitive method for measuring the equilibrium solubility of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol. The principle relies on allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period to reach saturation.[9][10][13]

Causality and Self-Validation

This protocol is designed to be self-validating. By adding a known excess of solid, we ensure that the resulting solution is truly saturated. The extended equilibration time (24-48 hours) is critical to allow the system to reach thermodynamic equilibrium, especially for compounds that may have slow dissolution kinetics.[5][9][13] The final analysis of the supernatant provides a direct measurement of the dissolved compound's concentration.

Step-by-Step Methodology
  • Preparation: Accurately weigh an excess amount of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid will remain at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly. Place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the suspension for 24 to 48 hours. A 24-hour time point is common, but longer times may be needed to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, carefully separate the solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).

    • Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). Causality Note: Filtration removes fine particulates that could falsely elevate the measured concentration. Pre-rinsing the filter with the solution can prevent adsorption of the solute onto the filter membrane.[10]

  • Quantification:

    • Carefully take a known volume of the clear supernatant and dilute it with an appropriate mobile phase or solvent.

    • Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV.

    • Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.

  • Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Experimental Workflow Diagram

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Weigh Excess Solid B 2. Add Precise Solvent Volume A->B C 3. Seal & Agitate (24-48h at 25°C) B->C D 4. Centrifuge / Filter (0.22 µm PTFE) C->D E 5. Dilute Supernatant D->E F 6. Analyze by HPLC-UV E->F G 7. Calculate Solubility (mg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is optimized for early-stage discovery, where speed and compound economy are paramount. It measures how readily a compound precipitates when its high-concentration DMSO solution is introduced into a different solvent system.[11][14]

Causality and Self-Validation

The validity of this method rests on creating a transient supersaturated state. The compound is first fully dissolved in DMSO, a strong organic solvent. This stock is then rapidly diluted into the solvent of interest. If the compound's concentration exceeds its solubility limit in the final solvent mixture, it will precipitate. The concentration remaining in solution after a short equilibration period is the kinetic solubility.[4][8] This method is often performed in 96-well plates to increase throughput.[14]

Step-by-Step Methodology
  • Stock Solution: Prepare a high-concentration stock solution of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well plate, add the desired organic solvent to each well (e.g., 198 µL).

  • Compound Addition: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the solvent in each well. This creates a final concentration (e.g., 100 µM) with a low percentage of DMSO (e.g., 1%).

  • Incubation: Seal the plate and shake at room temperature for a short period (e.g., 1-2 hours).

  • Precipitate Removal: Use a 96-well filter plate to filter the solutions into a clean collection plate. This separates any precipitated solid from the dissolved compound.

  • Quantification: Analyze the concentration of the compound in the filtrate, typically using LC-MS/MS or HPLC-UV. A calibration curve is used for accurate measurement.[8][11]

Experimental Workflow Diagram

Kinetic_Solubility_Workflow A 1. Prepare 10 mM Stock in DMSO C 3. Add Stock to Solvent (e.g., 1:100 dilution) A->C B 2. Dispense Solvent to 96-Well Plate B->C D 4. Incubate & Shake (1-2h) C->D E 5. Filter Plate (Precipitate Removal) D->E F 6. Analyze Filtrate by LC-MS/MS E->F G 7. Determine Kinetic Solubility (µM) F->G

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

Generated solubility data should be meticulously recorded and presented in a clear, comparative format. The following table is an illustrative template for how to report the results.

Table 2: Illustrative Solubility Data for [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol at 25°C

SolventSolvent TypeDielectric Constant (ε)Thermodynamic Solubility (mg/mL)
HexaneNon-polar, Aliphatic1.9< 0.1 (Predicted)
TolueneNon-polar, Aromatic2.41-5 (Predicted)
DichloromethanePolar Aprotic9.110-20 (Predicted)
AcetonePolar Aprotic21> 50 (Predicted)
Ethyl AcetatePolar Aprotic6.020-40 (Predicted)
EthanolPolar Protic24.5> 100 (Predicted)
MethanolPolar Protic33> 100 (Predicted)
AcetonitrilePolar Aprotic37.520-40 (Predicted)
DMFPolar Aprotic38.3> 100 (Predicted)
DMSOPolar Aprotic47> 100 (Predicted)

Note: The data in this table is illustrative and predictive based on chemical principles. It must be confirmed by empirical measurement using the protocols described herein.

Conclusion and Best Practices

Determining the solubility of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol is not merely a data collection exercise; it is a fundamental step in unlocking its potential. While published data is scarce, the robust and well-established shake-flask and kinetic assay protocols provided in this guide equip researchers with the necessary tools to generate this critical information.

Key Recommendations:

  • Always use the highest purity compound available for solubility studies to avoid erroneous results.

  • Ensure analytical methods (HPLC, LC-MS) are fully validated for the specific compound and solvent systems.

  • For thermodynamic solubility, confirm that equilibrium has been reached, potentially by testing multiple time points (e.g., 24h and 48h).

  • Adhere to international standards, such as those outlined by the ICH, when conducting studies for regulatory submissions.[15][16][17][18]

By following the principles and protocols in this guide, scientists and developers can build a comprehensive and reliable solubility profile, enabling informed decisions in the progression of this promising pyrazole derivative.

References

  • Alhadab, A., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. Available at: [Link]

  • B-Farm. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). ResearchGate. Available at: [Link]

  • Fikri, K., et al. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products (Q6B). Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Larsson, T. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. EMA. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients. WHO. Available at: [Link]

  • Al-wsmon, A., et al. (n.d.). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

  • Bou-Salah, L., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. TGA. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2018). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Semantic Scholar. Available at: [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare. Available at: [Link]

  • Slideshare. (n.d.). Developing specifications in ICH Q6B guidelines. Slideshare. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]www.ich.org/page/quality-guidelines)

Sources

The Pharmacological Potential of Pyrazole Methanol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its inherent structural features, including hydrogen bonding capabilities, dipole moment, and the ability to engage in various non-covalent interactions, render it a "privileged scaffold" for the design of therapeutic agents.[3] When functionalized with a methanol group, the resulting pyrazole methanol derivatives unlock a vast chemical space, giving rise to a diverse array of compounds with significant and varied biological activities. This technical guide provides an in-depth exploration of the pharmacological landscape of pyrazole methanol derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights to guide future drug design efforts.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole methanol derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[4][5] Their mechanisms of action are multifaceted, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.

Mechanisms of Anticancer Action

A primary mechanism by which these derivatives exert their anticancer effects is the induction of apoptosis , or programmed cell death. One key pathway involves the generation of Reactive Oxygen Species (ROS) , which can lead to cellular damage and trigger the apoptotic cascade.[6] Furthermore, several pyrazole derivatives have been shown to modulate the expression of key apoptotic regulators, such as increasing the levels of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[7]

Another significant target for pyrazole-based compounds is the cell cycle machinery . Certain derivatives act as potent inhibitors of Cyclin-Dependent Kinases (CDKs) , particularly CDK2, which are crucial for cell cycle progression.[7] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.

The intricate signaling networks that drive cancer growth are also susceptible to modulation by pyrazole methanol derivatives. These compounds have been shown to interfere with critical pathways such as the PI3K/Akt signaling pathway , which is a central regulator of cell survival and proliferation.[8][9]

Signaling Pathway: Pyrazole Derivatives in Cancer

anticancer_pathway cluster_cell Cancer Cell Pyrazole_Derivative Pyrazole Methanol Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyrazole_Derivative->ROS Bax ↑ Bax Pyrazole_Derivative->Bax Bcl2 ↓ Bcl-2 Pyrazole_Derivative->Bcl2 CDK2 CDK2 Pyrazole_Derivative->CDK2 Inhibition PI3K_Akt PI3K/Akt Pathway Pyrazole_Derivative->PI3K_Akt Inhibition Apoptosis Apoptosis ROS->Apoptosis Bax->Apoptosis Bcl2->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest Proliferation_Survival ↓ Proliferation & Survival PI3K_Akt->Proliferation_Survival

Caption: Anticancer mechanisms of pyrazole methanol derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyrazole methanol derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5 HepG2 (Liver)13.14[7]
MCF-7 (Breast)8.03[7]
Compound 3f MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[6]
Derivative XIII HePG2 (Liver)6.57[1]
HCT-116 (Colon)9.54[1]
MCF-7 (Breast)7.97[1]
Compound 4 MDA-MB-231 (Breast)6.36[5]
Compound 5 MDA-MB-231 (Breast)5.90[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Pyrazole methanol derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole methanol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: MTT Assay

mtt_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Pyrazole Derivatives & Controls Incubate_24h->Add_Compounds Incubate_Treatment Incubate for Treatment Period Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution Incubate_Formazan->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the MTT assay.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research.[3] Pyrazole methanol derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory pathways.[4][10]

Mechanisms of Anti-inflammatory Action

A prominent mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2.[3] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

Furthermore, these compounds can suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[11] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, pyrazole derivatives can effectively dampen the inflammatory cascade.

Signaling Pathway: Pyrazole Derivatives in Inflammation

anti_inflammatory_pathway cluster_cell Inflamed Cell Inflammatory_Stimuli Inflammatory Stimuli NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway COX2_Enzyme COX-2 Enzyme Inflammatory_Stimuli->COX2_Enzyme Pyrazole_Derivative Pyrazole Methanol Derivative Pyrazole_Derivative->NF_kB_Pathway Inhibition Pyrazole_Derivative->COX2_Enzyme Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_Pathway->Pro_inflammatory_Genes Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Prostaglandins->Inflammation

Caption: Anti-inflammatory mechanisms of pyrazole derivatives.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of compounds. The percentage of edema inhibition is a key parameter.

Compound IDDose (mg/kg)Edema Inhibition (%) at 4hReference
Compound 10 10> Indomethacin[12]
Compound 12 10> Indomethacin[12]
Compound 16 10> Indomethacin[12]
Pyrazoline 2d 0.1 mmol/kgHigh[4]
Pyrazoline 2e 0.1 mmol/kgHigh[4]
Methanol Extract 40078.7[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model assesses the ability of a compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pyrazole methanol derivatives

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6): vehicle control, positive control, and test groups receiving different doses of the pyrazole derivative.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the baseline. Determine the percentage of edema inhibition for the treated groups relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole methanol derivatives have demonstrated promising activity against a range of bacteria and fungi.[14][15]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Hydrazone 21a Bacteria62.5 - 125[14]
Fungi2.9 - 7.8[14]
Compound 5c E. coli, K. pneumoniae6.25[15]
L. monocytogenes, S. aureus12.5[15]
Pyrazoline 9 Drug-resistant Staph & Enterococcus4[16]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrazole methanol derivatives

  • Positive control antibiotic/antifungal

  • Inoculum standardized to 0.5 McFarland standard

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO) and then make serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The endpoint can be determined visually or by using a viability indicator like resazurin.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases represent a significant and growing health burden. Emerging evidence suggests that pyrazole methanol derivatives may possess neuroprotective properties, offering potential therapeutic avenues for these debilitating conditions.[11][17][18]

Mechanisms of Neuroprotective Action

The neuroprotective effects of pyrazole derivatives are often linked to their ability to mitigate oxidative stress , a key contributor to neuronal damage.[11] By scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes, these compounds can protect neurons from oxidative damage.

Furthermore, pyrazole derivatives have been shown to modulate signaling pathways crucial for neuronal survival, such as the PI3K/Akt pathway .[9] Activation of this pathway promotes cell survival and inhibits apoptosis.

In the context of Alzheimer's disease, some pyrazole derivatives have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) .[19][20] GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology. Inhibition of GSK-3β can therefore reduce tau pathology and its downstream neurotoxic effects.[21][22]

Signaling Pathway: Pyrazole Derivatives in Neuroprotection

neuroprotective_pathway cluster_neuron Neuron Neurotoxic_Insult Neurotoxic Insult (e.g., Oxidative Stress) Oxidative_Stress Oxidative Stress Neurotoxic_Insult->Oxidative_Stress Pyrazole_Derivative Pyrazole Methanol Derivative Pyrazole_Derivative->Oxidative_Stress Inhibition PI3K_Akt_Pathway PI3K/Akt Pathway Pyrazole_Derivative->PI3K_Akt_Pathway Activation GSK3b GSK-3β Pyrazole_Derivative->GSK3b Inhibition Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuronal_Survival Neuronal Survival PI3K_Akt_Pathway->Neuronal_Survival Tau_Hyperphosphorylation Tau Hyperphosphorylation GSK3b->Tau_Hyperphosphorylation Apoptosis->Neuronal_Survival

Caption: Neuroprotective mechanisms of pyrazole derivatives.

Conclusion and Future Directions

Pyrazole methanol derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents underscores their potential for further development into novel therapeutics. The insights into their mechanisms of action, particularly their ability to modulate key signaling pathways, provide a rational basis for targeted drug design. The experimental protocols detailed in this guide offer a practical framework for researchers to evaluate the activity of new derivatives. Future research should focus on optimizing the potency and selectivity of these compounds through systematic structure-activity relationship studies, as well as exploring their pharmacokinetic and toxicological profiles in preclinical models. The continued exploration of the vast chemical space of pyrazole methanol derivatives holds great promise for addressing unmet medical needs across a range of therapeutic areas.

References

  • Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Al-Ostoot, F. H., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 11(58), 36657-36672. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2933. [Link]

  • Kumar, S., et al. (2021). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. ACS Chemical Neuroscience, 12(20), 3747-3767. [Link]

  • Tzortzaki, S., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 24(10), 1957. [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735-1747. [Link]

  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12046-12061. [Link]

  • Al-Salahi, R., et al. (2022). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]

  • Boukli, F., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(3), 3629-3642. [Link]

  • Mor, S., et al. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Mini-Reviews in Medicinal Chemistry, 22(14), 1925-1944. [Link]

  • Gomaa, A. M., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. International Journal of Molecular Sciences, 16(10), 23768-23788. [Link]

  • Wang, Y., et al. (2022). PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. Frontiers in Pharmacology, 13, 1045231. [Link]

  • Sharma, S., & Kumar, P. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT, 9(7). [Link]

  • Lo Monte, F., et al. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Current Medicinal Chemistry, 19(2), 221-237. [Link]

  • Kumar, D., et al. (2020). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry - Section B, 59B(9), 1361-1367. [Link]

  • El-Sayed, W. M., et al. (2021). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 39(16), 6069-6085. [Link]

  • Chahal, G., et al. (2021). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 18(11), 1051-1064. [Link]

  • Davarpanah, M., et al. (2022). IC 50 value of derivatives in anticancer activity. ResearchGate. [Link]

  • Pomeisl, K., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2552. [Link]

  • Martinez, A., et al. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International Journal of Alzheimer's Disease, 2012, 903803. [Link]

  • Xie, Y., et al. (2022). Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway. Frontiers in Pharmacology, 13, 1004383. [Link]

  • Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9439-9457. [Link]

  • Ghasemzadeh, M. A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(3), 362-376. [Link]

  • Adli, A., et al. (2021). The MIC values of pyrazolines against bacterial strains. ResearchGate. [Link]

  • Sestito, S., et al. (2021). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? International Journal of Molecular Sciences, 22(19), 10769. [Link]

  • Singh, S. K., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-21. [Link]

  • Gomaa, A. M., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. ResearchGate. [Link]

  • Wang, Y., & Jin, K. (2023). Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. Frontiers in Pharmacology, 14, 1148888. [Link]

  • Ullah, H., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. DARU Journal of Pharmaceutical Sciences, 29(1), 135-148. [Link]

Sources

An In-depth Technical Guide to [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol (CAS 3919-86-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol, a substituted pyrazole derivative, stands as a compound of significant interest within the landscape of medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, present in a multitude of clinically approved drugs, and is recognized for its diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the known properties, a putative synthesis pathway, and a detailed exploration of the potential therapeutic applications of this specific methanol-substituted pyrazole, with a particular focus on its prospective role as a modulator of key signaling pathways implicated in inflammatory diseases.

Chemical Identity and Physicochemical Properties

[1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol is a solid organic compound characterized by a central pyrazole ring, substituted at the 1-position with a 4-fluorophenyl group, at the 5-position with a methyl group, and at the 4-position with a hydroxymethyl group.[4]

PropertyValueSource
CAS Number 3919-86-6[4]
Molecular Formula C₁₁H₁₁FN₂O[4]
Molecular Weight 206.22 g/mol [4]
Physical Form Solid[4]
SMILES Cc1c(CO)cnn1-c2ccc(F)cc2[4]
InChI 1S/C11H11FN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3[4]
InChI Key QJPGMVFNIWHOIY-UHFFFAOYSA-N[4]

Putative Synthesis and Characterization

Conceptual Synthesis Workflow

The synthesis of the target compound could likely be achieved through a multi-step process, beginning with the formation of the pyrazole core, followed by functionalization at the 4-position.

Synthesis_Workflow A 1-(4-Fluorophenyl)hydrazine C Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate A->C Condensation B Ethyl 2-formylpropanoate B->C D [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol C->D Reduction (e.g., LiAlH4)

A conceptual workflow for the synthesis of the target compound.
Step-by-Step Putative Protocol

Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

  • To a solution of 1-(4-fluorophenyl)hydrazine in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of ethyl 2-formylpropanoate.

  • The reaction mixture is then heated under reflux for a period of 4-8 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to yield the pyrazole ester intermediate.

Step 2: Reduction to [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol

  • The purified ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise to the cooled solution.

  • The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, with continued stirring for an additional 2-4 hours.

  • The reaction is quenched by the careful addition of water, followed by a solution of sodium hydroxide.

  • The resulting mixture is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for this compound is not publicly available. However, based on the proposed structure and data from analogous compounds, the following spectral characteristics would be anticipated:

¹H NMR (in CDCl₃, 400 MHz):

  • Aromatic protons (4-fluorophenyl group): Two multiplets or doublets of doublets in the range of δ 7.0-7.5 ppm, integrating to 4H. The coupling with the fluorine atom will influence the splitting pattern.

  • Pyrazole proton: A singlet for the proton at the 3-position of the pyrazole ring, expected around δ 7.5-8.0 ppm.

  • Hydroxymethyl protons: A doublet for the -CH₂- group, likely in the range of δ 4.5-4.8 ppm, integrating to 2H. This signal would likely show coupling to the hydroxyl proton.

  • Methyl protons: A singlet for the -CH₃ group at the 5-position of the pyrazole ring, expected around δ 2.3-2.6 ppm, integrating to 3H.

  • Hydroxyl proton: A broad singlet for the -OH proton, with a chemical shift that can vary depending on concentration and temperature.

¹³C NMR (in CDCl₃, 101 MHz):

  • Aromatic carbons: Signals in the aromatic region (δ 115-165 ppm). The carbon attached to the fluorine will show a large coupling constant (¹JCF).

  • Pyrazole ring carbons: Signals for the carbons of the pyrazole ring, typically in the range of δ 110-150 ppm.

  • Hydroxymethyl carbon: A signal for the -CH₂OH carbon, expected around δ 55-65 ppm.

  • Methyl carbon: A signal for the -CH₃ carbon, expected in the upfield region, around δ 10-15 ppm.

IR (KBr):

  • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H stretch (aliphatic): Peaks around 2850-3000 cm⁻¹.

  • C=N and C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region, corresponding to the pyrazole and phenyl rings.

  • C-F stretch: A strong absorption band in the region of 1100-1250 cm⁻¹.

Mass Spectrometry (EI):

  • Molecular ion peak (M⁺): Expected at m/z = 206.

  • Fragmentation pattern: Likely fragmentation would involve the loss of the hydroxymethyl group (-CH₂OH), water (-H₂O), and fragmentation of the pyrazole and fluorophenyl rings.

Potential Biological Activity and Therapeutic Applications

The pyrazole moiety is a cornerstone in the development of therapeutic agents, with a wide array of documented biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A significant body of research has highlighted the potential of pyrazole derivatives as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes.

Hypothetical Role as a p38 MAP Kinase Inhibitor

A particularly compelling therapeutic target for pyrazole-based compounds is the p38 mitogen-activated protein (MAP) kinase.[5] The p38 MAP kinase signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Over-activation of this pathway is implicated in the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis and Crohn's disease.

Several pyrazole-containing molecules have been identified as potent inhibitors of p38 MAP kinase.[5][6][7][8] The structural features of [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol, particularly the substituted pyrazole core, align with the pharmacophores of known p38 MAP kinase inhibitors.[9]

p38_MAP_Kinase_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Transcription_Factors Activation of Transcription Factors p38_MAPK->Transcription_Factors Target_Compound [1-(4-Fluorophenyl)-5-methyl-1H- pyrazol-4-yl]methanol (Hypothetical Inhibitor) Target_Compound->p38_MAPK Inhibition Inflammatory_Cytokines Production of Inflammatory Cytokines (TNF-α, IL-1β) Transcription_Factors->Inflammatory_Cytokines

Hypothetical inhibition of the p38 MAP kinase pathway.
Rationale for Drug Development

The development of small molecule inhibitors of p38 MAP kinase is a highly active area of research for the treatment of inflammatory disorders.[7] The potential for [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol to act as such an inhibitor is supported by the established activity of structurally related compounds.[9] The presence of the 4-fluorophenyl group can enhance binding affinity and improve pharmacokinetic properties. Further investigation into the specific interactions of this compound with the ATP-binding pocket of p38 MAP kinase is warranted.

Analytical Methodologies

For the quality control and characterization of [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol, standard analytical techniques would be employed.

Chromatographic Purity Assessment

A high-performance liquid chromatography (HPLC) method would be the primary technique for determining the purity of the compound.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Structure Elucidation and Confirmation

The definitive confirmation of the structure of the synthesized compound would be achieved through a combination of spectroscopic methods as outlined in section 2.3, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Conclusion and Future Directions

[1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol represents a promising chemical entity with significant potential for further investigation in the field of drug discovery. Its structural similarity to known kinase inhibitors, particularly those targeting the p38 MAP kinase pathway, makes it a compelling candidate for screening in inflammatory disease models. Future research should focus on the development of a robust and scalable synthesis, comprehensive spectroscopic characterization to confirm its structure, and in vitro and in vivo studies to elucidate its biological activity and therapeutic potential. The insights gained from such studies will be invaluable in determining the future trajectory of this compound in the drug development pipeline.

References

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272.
  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(25), 5581-5593.
  • Regan, J., et al. (2006). Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. Bioorganic & Medicinal Chemistry Letters, 16(2), 262-266.
  • Le, T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(21), 17763–17772.
  • BioWorld. (1999).
  • Royal Society of Chemistry. (2021).
  • JRD0006-1G774 Chemical Synthesis - RC.
  • Ríos-Gutiérrez, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 36.
  • Shahani, T., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2815.
  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575.
  • Sigma-Aldrich. [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol.
  • Hidayat, A. T., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1215.
  • Sigma-Aldrich. [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol.
  • Reddy, T. S., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.
  • Kumar, V., & Aggarwal, N. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 176–186.
  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.

Sources

A Technical Guide to the Synthetic Routes of 1,4,5-Substituted Pyrazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs due to its diverse pharmacological activities.[1][2] The specific substitution pattern on the pyrazole ring, particularly the 1,4,5-trisubstituted arrangement, is crucial for modulating biological activity and pharmacokinetic properties. This in-depth technical guide provides a comprehensive review of the key synthetic strategies for accessing these valuable compounds, offering insights into the mechanistic underpinnings and practical considerations for researchers in drug discovery.

The Classical Approach: Cyclocondensation of 1,3-Dicarbonyl Compounds (The Knorr Synthesis)

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] This reaction, first reported in 1883, remains a fundamental tool in the synthetic chemist's arsenal.[3][6]

Mechanistic Rationale and Regioselectivity Challenges

The reaction proceeds through the initial formation of a hydrazone or enamine intermediate by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons.[7][8] Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, leads to the aromatic pyrazole ring.[7]

A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the lack of regioselectivity, often resulting in a mixture of 1,3,5- and 1,4,5-substituted pyrazole isomers.[1][9] The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both reactants.

Modern Strategies for Regiocontrol

To overcome the challenge of regioselectivity, several strategies have been developed:

  • Solvent and Catalyst Choice: The use of aprotic dipolar solvents like N,N-dimethylacetamide (DMA) has been shown to favor the formation of 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity at room temperature.[3][10] Catalysts such as nano-ZnO have been employed to promote efficient and green synthesis of 1,3,5-substituted pyrazoles.[3][4]

  • Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the reaction and improve yields, often under solvent-free conditions.[3]

  • Use of Pre-functionalized Substrates: Employing β-enaminones or α,β-unsaturated carbonyl compounds with a leaving group can direct the cyclization to afford a single regioisomer.[3]

The Power of [3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions represent a powerful and versatile strategy for the construction of the pyrazole core, offering excellent control over regioselectivity. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

Diazo Compounds and Alkynes

The 1,3-dipolar cycloaddition of diazo compounds to alkynes is a well-established method for pyrazole synthesis.[11][12] This approach allows for the direct formation of the pyrazole ring with defined substitution patterns. Catalyst-free heating of α-diazocarbonyl compounds with alkynes can provide pyrazoles in high yields under solvent-free conditions.[11]

Nitrilimines and Alkenes/Alkynes

Nitrilimines, typically generated in situ from hydrazonoyl halides or by the oxidation of aldehyde hydrazones, are highly reactive 1,3-dipoles that readily undergo cycloaddition with alkenes and alkynes.[13][14] This method is particularly useful for the synthesis of 1,3,4,5-tetrasubstituted pyrazoles. The reaction of nitrilimines with enaminones has been developed as an efficient and eco-friendly route to fully substituted pyrazoles.[14]

Efficiency in Action: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all reactants, have emerged as a highly efficient strategy for the synthesis of complex molecules like polysubstituted pyrazoles.[1][2][15] MCRs offer significant advantages in terms of atom economy, step economy, and operational simplicity.[16]

In Situ Generation of Key Intermediates

A common feature of MCRs for pyrazole synthesis is the in situ generation of one of the key building blocks, such as a 1,3-dielectrophile.[1][2] For example, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine can lead to the formation of highly substituted pyrazole-4-carboxylates.[1]

A Green and Efficient Approach

Many MCRs for pyrazole synthesis are conducted under environmentally benign conditions, utilizing green solvents like water or solvent-free protocols.[17] The development of catalyst-free, one-pot methods for the regioselective synthesis of 1,4,5-trisubstituted pyrazoles highlights the power of this approach.[18]

Expanding the Toolbox: Transition-Metal Catalysis

Transition-metal catalysis has revolutionized organic synthesis, and the construction of the pyrazole core is no exception. These methods often provide access to substitution patterns that are difficult to achieve through classical methods.

C-H Functionalization

Direct C-H functionalization of pre-existing pyrazole rings is a powerful strategy for late-stage diversification of drug candidates.[19][20] Transition-metal catalysts, such as palladium and rhodium, can selectively activate C-H bonds at specific positions of the pyrazole ring, allowing for the introduction of various functional groups.[19]

Cross-Coupling and Cyclization Cascades

Copper and palladium catalysts are widely used to construct the pyrazole ring through cross-coupling and subsequent cyclization reactions. For instance, a copper-catalyzed aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a regioselective route to polysubstituted pyrazoles.[21]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles via Knorr Condensation[10]
  • To a solution of the 1,3-diketone (1.0 mmol) in N,N-dimethylacetamide (5 mL), add the arylhydrazine hydrochloride (1.1 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (50 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Catalyst-Free [3+2] Cycloaddition of a Diazo Compound and an Alkyne[11]
  • In a sealed tube, mix the α-diazocarbonyl compound (1.0 mmol) and the alkyne (1.2 mmol).

  • Heat the mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product is a solid, it can often be used without further purification. If necessary, purify by column chromatography on silica gel.

Data Presentation

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Knorr Synthesis Condensation of 1,3-dicarbonyls and hydrazines.[3][4]Readily available starting materials, simple procedure.Often poor regioselectivity with unsymmetrical substrates.[1]
[3+2] Cycloaddition Reaction of 1,3-dipoles with dipolarophiles.[11][13]High regioselectivity, broad substrate scope.May require in situ generation of reactive intermediates.[14]
Multicomponent Reactions One-pot combination of three or more reactants.[1][2]High efficiency, atom economy, and molecular diversity.[16]Optimization can be complex.
Transition-Metal Catalysis C-H functionalization and cross-coupling reactions.[19][20]Access to unique substitution patterns, late-stage functionalization.Catalyst cost and removal can be a concern.[21]

Visualization of Synthetic Pathways

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Hydrazone/Enamine Intermediate Dicarbonyl->Intermediate + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Intermediate Pyrazole 1,4,5-Substituted Pyrazole Intermediate->Pyrazole Intramolecular Cyclization & Dehydration caption Knorr Pyrazole Synthesis Workflow

Caption: Knorr Pyrazole Synthesis Workflow

Three_Plus_Two_Cycloaddition Dipole 1,3-Dipole (e.g., Diazo Compound) Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloaddition Pyrazole 1,4,5-Substituted Pyrazole Cycloaddition->Pyrazole caption [3+2] Cycloaddition for Pyrazole Synthesis

Caption: [3+2] Cycloaddition for Pyrazole Synthesis

MCR_Synthesis cluster_reactants Reactants ReactantA Component A OnePot One-Pot Reaction ReactantA->OnePot ReactantB Component B ReactantB->OnePot ReactantC Component C ReactantC->OnePot Pyrazole Highly Substituted Pyrazole OnePot->Pyrazole caption Multicomponent Reaction (MCR) Strategy

Sources

Starting materials for [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and requisite starting materials for the preparation of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol, a key building block in medicinal chemistry. The synthesis is dissected through a retrosynthetic analysis, elucidating a practical and efficient multi-step process. We will delve into the critical reactions, including pyrazole ring formation, Vilsmeier-Haack formylation, and subsequent reduction to the target primary alcohol. This guide emphasizes the rationale behind the selection of starting materials and reaction conditions, offering field-proven insights for successful synthesis. Detailed experimental protocols, data presentation in tabular format, and visual diagrams of the synthetic workflow are provided to ensure clarity and reproducibility.

Introduction: The Significance of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

Substituted pyrazole scaffolds are of paramount importance in modern drug discovery, exhibiting a wide array of biological activities.[1][2][3] The title compound, [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol, incorporates a fluorophenyl group, a common motif for enhancing pharmacokinetic properties, and a reactive hydroxymethyl group, which serves as a handle for further chemical modifications.[1][4] This makes it a valuable intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[5] Understanding the efficient synthesis of this molecule from readily available starting materials is crucial for researchers in the pharmaceutical sciences.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a straightforward synthetic strategy. The primary alcohol functionality can be readily installed by the reduction of the corresponding aldehyde, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde. This aldehyde, in turn, can be synthesized by the formylation of the 1,5-disubstituted pyrazole core, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole. The pyrazole ring itself is classically constructed via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This multi-step approach allows for the systematic construction of the target molecule from simple, commercially available precursors.

Below is a DOT language script that visualizes the overall synthetic workflow.

G cluster_0 Overall Synthetic Workflow A [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol (Target Molecule) B 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde A->B Reduction C 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole B->C Vilsmeier-Haack Formylation D Starting Materials: (4-Fluorophenyl)hydrazine + Pentane-2,4-dione C->D Pyrazole Synthesis (Condensation)

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Synthesis via Pyrazole Formation, Formylation, and Reduction

This section details the primary and most efficient pathway for the synthesis of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol.

Step 1: Synthesis of the Pyrazole Core: 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole

The foundational step is the construction of the pyrazole ring. This is typically achieved through the condensation reaction between a hydrazine and a β-dicarbonyl compound.

Core Starting Materials:

  • (4-Fluorophenyl)hydrazine (or its hydrochloride salt)

  • Pentane-2,4-dione (also known as acetylacetone)

Reaction Rationale: The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups of pentane-2,4-dione with (4-fluorophenyl)hydrazine. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring. The use of an acid catalyst, such as acetic acid, is often employed to facilitate both the hydrazone formation and the cyclization steps.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole
  • To a solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add pentane-2,4-dione (1.05 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure 1-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Step 2: Formylation via the Vilsmeier-Haack Reaction

The introduction of the formyl group at the C4 position of the pyrazole ring is efficiently accomplished using the Vilsmeier-Haack reaction.[6][7][8][9] This reaction is a powerful tool for the formylation of electron-rich heterocyclic systems.[7][9]

Core Starting Materials:

  • 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

Reaction Rationale: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of DMF and POCl₃.[7] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring in an electrophilic aromatic substitution reaction. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde.[6][7]

Experimental Protocol: Vilsmeier-Haack Formylation
  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole (1.0 eq) in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.[6]

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium hydroxide solution until the pH is basic.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde.[10]

The diagram below illustrates the Vilsmeier-Haack reaction mechanism.

G cluster_1 Vilsmeier-Haack Formylation A DMF + POCl3 B Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- A->B Reagent Formation C 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole B->C Electrophilic Attack D Iminium Salt Intermediate C->D E 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde D->E Hydrolysis

Sources

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of modern drug discovery.[1] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance for researchers, scientists, and drug development professionals.[2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] This is evidenced by the numerous pyrazole-containing drugs on the market, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, which underscore the therapeutic potential of this heterocyclic core.[4][5]

This in-depth technical guide provides a comprehensive overview of contemporary strategies for the discovery and synthesis of novel pyrazole-based scaffolds. Moving beyond a mere recitation of methods, this document delves into the causality behind experimental choices, presents self-validating protocols, and offers insights into the biological evaluation of these promising compounds.

Modern Synthetic Strategies for Pyrazole Scaffold Construction

The synthesis of pyrazole derivatives has evolved significantly from classical condensation reactions. Modern organic synthesis has ushered in an era of more efficient, sustainable, and diverse methodologies. This section will explore some of the most impactful contemporary approaches.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool for the construction of diverse pyrazole libraries.[6] The inherent atom economy, operational simplicity, and ability to rapidly generate molecular complexity make MCRs particularly attractive for drug discovery campaigns.[7]

A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles, a class of compounds known for their diverse biological activities.[6]

Experimental Protocol: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [8]

This protocol describes a green and efficient one-pot synthesis of 6-amino-4-(4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

  • Materials:

    • Ethyl acetoacetate (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • 4-Hydroxybenzaldehyde (1.0 mmol)

    • Hydrazine hydrate (1.0 mmol)

    • Copper oxide nanoparticles (CuO NPs) (15 mg) as a reusable catalyst[8]

    • Water (as solvent)

    • Ethanol (for recrystallization)

  • Procedure:

    • To a round-bottom flask, add ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), 4-hydroxybenzaldehyde (1.0 mmol), hydrazine hydrate (1.0 mmol), and CuO NPs (15 mg).

    • Add water (10 mL) to the mixture.

    • Stir the reaction mixture vigorously under reflux conditions.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Separate the catalyst using an external magnet and wash it with hot ethanol for reuse.

    • Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from an ethanol-water mixture to obtain the pure pyrano[2,3-c]pyrazole derivative.

  • Self-Validation: The successful synthesis is confirmed by characterization techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry, with expected peaks corresponding to the pyrano[2,3-c]pyrazole structure. The yield of the pure product is expected to be high, often exceeding 90%.[6]

Causality of Experimental Choices:

  • Catalyst: Copper oxide nanoparticles are chosen for their high catalytic activity, ease of separation (magnetic), and reusability, aligning with the principles of green chemistry.[8]

  • Solvent: Water is utilized as a green and safe solvent, avoiding the use of hazardous organic solvents.[8]

  • Reaction Conditions: Refluxing in water provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.

Diagram of the Four-Component Synthesis of Pyrano[2,3-c]pyrazoles:

G cluster_reactants Reactants cluster_catalyst Catalyst & Solvent Ethyl Acetoacetate Ethyl Acetoacetate One-Pot Reaction One-Pot Reaction Ethyl Acetoacetate->One-Pot Reaction Malononitrile Malononitrile Malononitrile->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->One-Pot Reaction CuO NPs CuO NPs CuO NPs->One-Pot Reaction Water (Reflux) Water (Reflux) Water (Reflux)->One-Pot Reaction Pyrano[2,3-c]pyrazole Pyrano[2,3-c]pyrazole One-Pot Reaction->Pyrano[2,3-c]pyrazole

Caption: Workflow for the one-pot synthesis of pyrano[2,3-c]pyrazoles.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, often from hours to minutes, while frequently improving product yields.[1][9] The efficient and uniform heating provided by microwave irradiation can accelerate reaction rates and enhance selectivity.[3]

Comparative Data: Conventional vs. Microwave-Assisted Pyrazole Synthesis

ParameterConventional Reflux MethodMicrowave-Assisted MethodReference
Reaction Time 2 - 9 hours5 - 10 minutes[5]
Yield 68 - 86%82 - 98%[5]
Temperature Reflux (e.g., ~118°C in acetic acid)100 - 120°C[5]
Energy Source Oil bath / Heating mantleMicrowave irradiation[3]

Experimental Protocol: Microwave-Assisted Synthesis of 1-Aroyl-3,5-dimethyl-1H-pyrazoles [5]

  • Materials:

    • Carbohydrazide derivatives (1.0 mmol)

    • 2,4-Pentanedione (1.0 mmol)

    • Ethanol

    • Microwave reactor

  • Procedure:

    • In a microwave-safe vessel, combine the carbohydrazide derivative (1.0 mmol) and 2,4-pentanedione (1.0 mmol) in ethanol.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 270 W for 3-5 minutes.

    • After the reaction is complete, cool the vessel to a safe temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

  • Self-Validation: The formation of the desired pyrazole is confirmed by spectroscopic analysis (NMR, IR, MS). The significant reduction in reaction time compared to conventional heating serves as a key validation point for the efficiency of the microwave-assisted method.

Causality of Experimental Choices:

  • Microwave Irradiation: This energy source is chosen to rapidly and efficiently heat the reaction mixture, overcoming activation energy barriers more effectively than conventional heating, leading to faster reaction rates and often cleaner product formation.[9]

  • Ethanol: A polar solvent like ethanol is often used in microwave synthesis as it couples efficiently with microwave irradiation.

Diagram of Microwave-Assisted vs. Conventional Synthesis:

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis C_Start Reactants in Solvent C_Heat Heating Mantle (Hours) C_Start->C_Heat C_Workup Workup & Purification C_Heat->C_Workup C_Product Product (Lower Yield) C_Workup->C_Product M_Start Reactants in Solvent M_MW Microwave Irradiation (Minutes) M_Start->M_MW M_Workup Workup & Purification M_MW->M_Workup M_Product Product (Higher Yield) M_Workup->M_Product

Caption: Comparison of conventional and microwave-assisted synthetic workflows.

C-H Functionalization: A Step-Economic Approach to Pyrazole Diversification

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of heterocyclic scaffolds, including pyrazoles.[10] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.[11] Palladium-catalyzed C-H arylation is a particularly valuable tool for introducing aryl groups onto the pyrazole core, a common motif in bioactive molecules.[10]

Experimental Protocol: Palladium-Catalyzed C-3 Arylation of Pyrazole [10]

  • Materials:

    • 1H-Pyrazole (1.0 mmol)

    • Aryl iodide or aryl bromide (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

    • 1,10-Phenanthroline (Phen) (10 mol%)

    • Potassium phosphate (K3PO4) (2.0 equiv)

    • Toluene (as solvent)

  • Procedure:

    • To an oven-dried reaction vessel, add 1H-pyrazole (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)2 (5 mol%), 1,10-phenanthroline (10 mol%), and K3PO4 (2.0 equiv).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture at the appropriate temperature (e.g., 120 °C) for the specified time (typically 12-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite and wash with the same solvent.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

  • Self-Validation: Successful C-3 arylation is confirmed by NMR spectroscopy, where the disappearance of the C-3 proton signal and the appearance of signals corresponding to the newly introduced aryl group are observed. High-resolution mass spectrometry will confirm the molecular weight of the product.

Causality of Experimental Choices:

  • Catalyst System: The Pd(II)/Phen catalyst system is chosen for its demonstrated efficacy in promoting the challenging C-3 arylation of pyrazoles. The phenanthroline ligand is crucial for the stability and reactivity of the palladium catalyst.[10]

  • Solvent: Non-polar solvents like toluene have been found to be critical for achieving high selectivity and reactivity in this transformation.[10]

  • Base: K3PO4 is used as a base to facilitate the C-H activation step.

Diagram of Palladium-Catalyzed C-H Arylation of Pyrazole:

G Pyrazole Pyrazole C-H Activation C-H Activation Pyrazole->C-H Activation Aryl Halide Aryl Halide Aryl Halide->C-H Activation Pd(OAc)2 / Phen Pd(OAc)2 / Phen Pd(OAc)2 / Phen->C-H Activation Base (K3PO4) Base (K3PO4) Base (K3PO4)->C-H Activation Reductive Elimination Reductive Elimination C-H Activation->Reductive Elimination Arylated Pyrazole Arylated Pyrazole Reductive Elimination->Arylated Pyrazole

Caption: Simplified catalytic cycle for the C-H arylation of pyrazole.

Biological Evaluation of Novel Pyrazole Scaffolds: Case Studies

The ultimate goal of synthesizing novel pyrazole scaffolds is the discovery of new therapeutic agents. This section presents case studies illustrating the biological evaluation of recently developed pyrazole derivatives.

Case Study 1: Pyrazole-Based Scaffolds as Anticancer Agents

Many pyrazole derivatives exhibit potent anticancer activity by targeting key proteins involved in cancer cell proliferation and survival, such as protein kinases.[12][13]

Quantitative Data: Anticancer Activity of Novel Pyrazole Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
7a HepG2 (Liver)6.1 ± 1.9[13]
7b HepG2 (Liver)7.9 ± 1.9[13]
Doxorubicin (Control) HepG2 (Liver)24.7 ± 3.2[13]
3i PC-3 (Prostate)1.24[14]
Sorafenib (Control) PC-3 (Prostate)1.13[14]

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to assess the anticancer activity of pyrazole compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Case Study 2: Pyrazole Derivatives as Antimicrobial Agents

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Pyrazole-containing compounds have shown promising activity against a range of bacterial and fungal pathogens.[15]

Quantitative Data: Antimicrobial Activity of a Novel Pyrazole Derivative

Compound IDMicroorganismMIC (µg/mL)Reference
21a Staphylococcus aureus62.5[15]
21a Aspergillus niger2.9[15]
Chloramphenicol (Control) Staphylococcus aureus>125[15]
Clotrimazole (Control) Aspergillus niger7.8[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining MIC is the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The pyrazole compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The advancements in synthetic methodologies, particularly multicomponent reactions, microwave-assisted synthesis, and C-H functionalization, have empowered chemists to create vast and diverse libraries of pyrazole-based compounds with unprecedented efficiency. The compelling biological activities observed in anticancer and antimicrobial screenings highlight the immense potential of these scaffolds to address unmet medical needs.

Future research in this field will likely focus on the development of even more sustainable and efficient synthetic methods, the exploration of novel biological targets for pyrazole-based drugs, and the use of computational tools to guide the rational design of next-generation pyrazole therapeutics. The integration of these innovative approaches will undoubtedly continue to solidify the pyrazole core as a truly privileged scaffold in the ongoing quest for new and effective medicines.

References

  • Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(20), 5984-5987. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. [Link]

  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. (n.d.). National Institutes of Health. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (n.d.). DergiPark. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). National Institutes of Health. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Journal of Medicinal Chemistry, 50(23), 5734-5749. [Link]

  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. (n.d.). RSC Publishing. [Link]

  • One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. (2013). Growing Science. [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. (n.d.). PubMed. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. [Link]

  • ONE-POT SYNTHESIS OF PYRANO[2,3-c]PYRAZOLES USING LEMON PEEL POWDER AS A GREEN AND NATURAL CATALYST. (n.d.). Bibliomed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. [Link]

  • One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). (2022). Journal of Synthetic Chemistry. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Taylor & Francis Online. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Framework for the In Vitro Pharmacological Evaluation of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Discovery Biology

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring that stands as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically successful drugs.[1][2] Marketed therapeutics containing the pyrazole core address a wide array of diseases, functioning as anti-inflammatory, anticancer, and antiviral agents, among others.[3][4][5] The metabolic stability and versatile nature of the pyrazole scaffold make it a "privileged structure" in drug discovery, continually yielding novel therapeutic candidates.[2]

The subject of this guide, [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol (hereafter referred to as Compound X), is a novel pyrazole derivative. While its specific biological profile is yet to be determined, its structural features suggest significant potential for therapeutic activity. The presence of a fluorophenyl group, for instance, can enhance metabolic stability and binding affinity to biological targets.[6][7] This document provides a comprehensive, tiered strategy for the in vitro screening of Compound X, designed to systematically elucidate its cytotoxic, target-specific, and potential drug-drug interaction profiles. Our approach is structured to move from broad phenotypic assessments to more specific, target-based assays, ensuring a logical and efficient characterization workflow.

Tier 1: Foundational Activity Screening - Cytotoxicity and Proliferation

The initial step in characterizing any new chemical entity is to assess its impact on cell viability and proliferation.[8] These foundational assays determine the concentration range at which the compound exhibits biological effects and distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) mechanisms.[8][9] This information is critical for designing all subsequent, more specific assays.

Scientific Rationale

A compound's effect on cell viability is a fundamental indicator of its biological activity. By screening against a panel of cancer cell lines, we can identify potential anti-cancer activity and establish a preliminary therapeutic window. Comparing effects on cancerous versus non-cancerous cell lines provides an early indication of selectivity. We will employ two distinct methods to ensure the robustness of our findings. The Resazurin reduction assay measures metabolic activity, while an ATP quantification assay (e.g., CellTiter-Glo®) measures the levels of intracellular ATP, a key indicator of cell health.[10][11]

Experimental Workflow: Tier 1 Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assessment cluster_analysis Data Analysis CompoundPrep Prepare Serial Dilutions of Compound X Treat Treat Cells with Compound X Dilutions CompoundPrep->Treat CellPrep Seed Cancer & Normal Cell Lines in 96-well Plates CellPrep->Treat Incubate Incubate for 72 hours Treat->Incubate Assay1 Resazurin Assay (Metabolic Activity) Incubate->Assay1 Assay2 CellTiter-Glo® Assay (ATP Quantification) Incubate->Assay2 Readout Measure Fluorescence/ Luminescence Assay1->Readout Assay2->Readout Analysis Calculate IC50 Values (50% Inhibitory Concentration) Readout->Analysis

Caption: Tier 1 Cytotoxicity Screening Workflow.

Protocol 1.1: Resazurin (AlamarBlue®) Cell Viability Assay

This protocol is adapted from standard methodologies for colorimetric cell viability assays.[10]

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentration series of Compound X in culture medium. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay: Add 10 µL of Resazurin reagent to each well and incubate for another 2-4 hours.

  • Data Acquisition: Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Analysis: Convert fluorescence readings to percent viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Tier 1 Results
Cell LineTypeCompound X IC50 (µM)
MCF-7Breast CancerTBD
HCT-116Colon CancerTBD
A549Lung CancerTBD
HEK293Normal KidneyTBD

Tier 2: Target Class Deconvolution

Given that the pyrazole scaffold is a key component in numerous kinase inhibitors and G-protein coupled receptor (GPCR) modulators, the second tier of screening focuses on these two major target classes.[1][5][12] This approach allows for a broad yet targeted search for the primary mechanism of action of Compound X.

Scientific Rationale: Why Kinases and GPCRs?
  • Protein Kinases: These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[13][14] Many approved pyrazole-containing drugs, such as Ruxolitinib, are kinase inhibitors.[1] A broad panel kinase screen can quickly identify potential targets within this large and therapeutically important family.[15]

  • GPCRs: This is the largest family of cell surface receptors and the target of approximately a quarter of all approved drugs.[16][17] Pyrazole derivatives have been developed as ligands for various GPCRs.[1] Screening against a panel of GPCRs can uncover effects on diverse physiological pathways.[16][18]

Experimental Workflow: Tier 2 Target Screening

G cluster_start cluster_kinase Kinase Profiling cluster_gpcr GPCR Profiling cluster_analysis Hit Identification Start Compound X (at a non-cytotoxic concentration, e.g., 10 µM) KinaseAssay Biochemical Kinase Panel (e.g., KinomeScan® or similar) Start->KinaseAssay GPCRAssay GPCR Functional Panel (e.g., cAMP & Ca2+ Flux Assays) Start->GPCRAssay KinaseData Determine % Inhibition for ~400 Kinases KinaseAssay->KinaseData Analysis Identify Primary Targets (Hits with >50% modulation) KinaseData->Analysis GPCRData Measure Agonist/ Antagonist Activity GPCRAssay->GPCRData GPCRData->Analysis FollowUp Proceed to IC50/EC50 Determination for Hits Analysis->FollowUp

Caption: Tier 2 Target Deconvolution Workflow.

Protocol 2.1: Broad Panel Kinase Inhibition Assay (Biochemical)

This protocol describes a generic, luminescence-based kinase assay, such as ADP-Glo™, which quantifies kinase activity by measuring ADP production.[14]

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at its Km concentration.

  • Inhibition: Add Compound X at a final concentration of 10 µM. Include a positive control inhibitor and a no-inhibitor (vehicle) control.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP Detection (Step 2): Add Kinase Detection Reagent, which converts ADP to ATP and uses the newly synthesized ATP to drive a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition of kinase activity relative to the vehicle control.

    • % Inhibition = 100 * (1 - (Luminescence_CompoundX / Luminescence_Vehicle))

Protocol 2.2: GPCR Second Messenger Assay (cAMP Determination)

This protocol outlines a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring cAMP levels in cells expressing a target GPCR. This is a common method for assessing the activity of Gs- and Gi-coupled receptors.[12]

  • Cell Culture: Use a cell line stably expressing the GPCR of interest.

  • Cell Stimulation (Antagonist Mode): Pre-incubate cells with Compound X (e.g., at 10 µM) for 15 minutes. Then, add a known agonist at its EC80 concentration.

  • Cell Stimulation (Agonist Mode): Add Compound X directly to the cells.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Add a lysis buffer containing a europium-labeled anti-cAMP antibody and a ULight™-labeled cAMP analog.

  • Equilibration: Incubate for 1 hour at room temperature to allow for competition between cellular cAMP and the labeled analog for antibody binding.

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader. A high signal indicates low cellular cAMP, and a low signal indicates high cellular cAMP.

  • Analysis: Determine the effect of Compound X on agonist-stimulated (antagonist mode) or basal (agonist mode) cAMP levels.

Tier 3: Safety and Specificity Profiling

Once primary targets are identified, it is crucial to assess the compound's specificity and potential for off-target effects that could lead to toxicity. A key component of this is evaluating interactions with Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.[19][20]

Scientific Rationale

Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions (DDIs).[20][21] If Compound X inhibits a key CYP isoform (e.g., CYP3A4, CYP2D6), it could dangerously elevate the plasma levels of co-administered drugs.[22] Therefore, assessing the inhibitory potential of new chemical entities against major CYP isoforms is a regulatory requirement and a critical step in early drug discovery.[20][22]

Protocol 3.1: Cytochrome P450 Inhibition Assay (Luminescence-based)

This protocol uses a luminescence-based method (e.g., P450-Glo™) where a specific luminogenic substrate is converted by a CYP isozyme into luciferin, which generates a light signal.[19]

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (or recombinant CYP enzymes), a specific luminogenic CYP substrate, and reaction buffer.

  • Compound Incubation: In a 96-well white plate, add Compound X across a range of concentrations (e.g., 0.1 to 100 µM). Include a known inhibitor for each CYP isoform as a positive control.

  • Initiate Reaction: Add the reaction mixture to the wells to start the enzymatic reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Detection: Add the luciferin detection reagent, which stops the reaction and initiates the light-producing step. Incubate for 20 minutes at room temperature.

  • Data Acquisition: Measure luminescence.

  • Analysis: Calculate the IC50 of Compound X for each CYP isoform by plotting percent inhibition against compound concentration.

Data Presentation: Tier 3 Results
CYP IsoformFunctionCompound X IC50 (µM)
CYP1A2Metabolism of caffeine, theophyllineTBD
CYP2C9Metabolism of warfarin, NSAIDsTBD
CYP2C19Metabolism of clopidogrel, omeprazoleTBD
CYP2D6Metabolism of antidepressants, beta-blockersTBD
CYP3A4Metabolism of ~50% of clinical drugsTBD

Conclusion and Forward Path

This structured, three-tiered approach provides a robust framework for the initial in vitro characterization of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol. By systematically assessing its cytotoxicity, profiling it against the most probable target families for the pyrazole scaffold, and evaluating its potential for CYP-mediated drug interactions, researchers can efficiently generate a comprehensive preliminary data package. The results from this screening cascade will guide subsequent efforts in lead optimization, mechanism of action studies, and in vivo efficacy models, ultimately determining the therapeutic potential of this novel compound.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Wang, L., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Kumar, A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Kepp, O., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Retrieved from [Link]

  • Khan, S., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Sharma, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Wold, E. A., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Wieking, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Pandey, S., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Silvennoinen, O., & Hubbard, S. R. (2015). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • S. Jayachandran, et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.
  • JRD Fluorochemicals. (n.d.). [1-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]METHANOL. Retrieved from [Link]

  • Bouziane, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Retrieved from [Link]

  • Shahani, T., et al. (2010). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sangon Biotech. (n.d.). [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2023). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank. Retrieved from [Link]

  • Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. Retrieved from [Link]

Sources

Application Note: A Comprehensive Protocol for Evaluating Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a major class of therapeutic targets, and pyrazole-containing compounds have emerged as a privileged scaffold in the design of potent and selective kinase inhibitors.[1][2] This guide provides a detailed, field-proven protocol for conducting a robust biochemical kinase inhibition assay to determine the potency of pyrazole-based compounds. We will delve into the scientific principles behind key experimental choices, from assay design to data analysis, and present a step-by-step methodology using a common luminescence-based format. Additionally, this document covers essential quality control metrics, troubleshooting, and the importance of orthogonal, cell-based validation to ensure data integrity and confidence in your results.

Introduction: The Power of Pyrazoles in Kinase Inhibition

Protein kinases orchestrate a vast network of cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[3] This phosphorylation event acts as a molecular switch, regulating processes like cell growth, proliferation, and differentiation.[2] When kinase activity becomes dysregulated, it can drive numerous diseases, most notably cancer, making kinases a primary focus for drug discovery.[4]

The pyrazole ring is a five-membered heterocycle that has proven to be an exceptionally effective scaffold in the development of kinase inhibitors.[5][6] Its structure allows for versatile chemical modifications, enabling the creation of compounds with high potency and selectivity.[2] Many pyrazole-based inhibitors function by competing with ATP for binding within the kinase's active site, a mechanism known as ATP-competitive inhibition.[3][7] Understanding this mechanism is critical for proper assay design. This guide will use the widely adopted Kinase-Glo® luminescent assay as a model system, which measures kinase activity by quantifying the amount of ATP consumed.[8][9]

Assay Principles and Strategic Design

A successful kinase inhibition assay hinges on careful planning. The goal is to create a system where the measured signal is directly and robustly proportional to the activity of the target kinase, allowing for sensitive detection of inhibition.

Choosing the Right Assay Format

There are two primary categories of kinase assays:

  • Biochemical Assays: These are performed in a purified, cell-free system containing the kinase, substrate, and ATP. They are ideal for determining the direct inhibitory activity of a compound against its target kinase without the complexities of a cellular environment. This is the focus of our primary protocol.

  • Cell-Based Assays: These assays measure kinase activity or its downstream effects within living cells.[10] They provide crucial information on a compound's cell permeability, target engagement in a physiological context, and potential off-target effects. A cell-based assay should always be used as an orthogonal validation of hits from a biochemical screen.[11]

Critical Parameter: ATP Concentration

For ATP-competitive inhibitors like many pyrazoles, the concentration of ATP in the assay is a critical parameter. The half-maximal inhibitory concentration (IC50) value can be highly dependent on the ATP concentration.[12]

Causality: An ATP-competitive inhibitor directly competes with ATP for the same binding site. According to the principles of competitive inhibition, if the ATP concentration is very high, a higher concentration of the inhibitor will be required to achieve 50% inhibition, leading to an artificially inflated IC50 value.

Best Practice: To obtain a physiologically relevant and comparable IC50, the ATP concentration should be set at or near the Michaelis constant (Km) of the kinase for ATP. The Km represents the ATP concentration at which the kinase functions at half of its maximum velocity. This ensures a balanced competition, providing a more accurate assessment of the inhibitor's potency.

Compound Handling: The Solubility Challenge

Pyrazole compounds, like many small molecules, can have limited aqueous solubility.[13] Compound precipitation is a common source of assay artifacts and inaccurate results.

Causality: If a compound precipitates out of the assay buffer, its effective concentration is significantly lower than the nominal concentration, leading to an underestimation of its potency (higher IC50). Aggregates can also cause non-specific inhibition.[14]

Best Practice:

  • Prepare high-concentration stock solutions in 100% Dimethyl Sulfoxide (DMSO).[15]

  • Ensure the final concentration of DMSO in the assay is kept low and consistent across all wells, typically ≤1%, to avoid solvent-induced effects on enzyme activity.[16]

  • Visually inspect plates for any signs of precipitation after adding the compound. If solubility is an issue, consider using co-solvents or surfactants, though these must be validated for non-interference with the assay.[17]

Detailed Protocol: Luminescence-Based Biochemical Kinase Assay

This protocol is a general template for a 384-well plate format using a luminescence-based ATP-consumption assay (e.g., Promega's Kinase-Glo®).[8][18] Optimization for specific kinases is essential.

Materials and Reagents
Reagent/MaterialDetails
Kinase Purified, active recombinant kinase of interest.
Substrate Specific peptide or protein substrate for the kinase.
Assay Buffer Buffer optimized for the specific kinase (check manufacturer data).
Pyrazole Compound Test compound dissolved in 100% DMSO.
ATP High-purity ATP solution.
Detection Reagent e.g., Kinase-Glo® Luminescent Kinase Assay Reagent.[9]
Assay Plates White, opaque, 384-well plates suitable for luminescence.
Control Inhibitor A known inhibitor for the target kinase (positive control).
Step-by-Step Experimental Workflow

Step 1: Compound Serial Dilution

  • Prepare a stock solution of the pyrazole compound in 100% DMSO (e.g., 10 mM).

  • Perform a serial dilution of the compound stock to create a range of concentrations for testing (e.g., a 10-point, 3-fold dilution series is common).[19] This is typically done in a separate dilution plate.

  • Transfer a small volume (e.g., 2.5 µL) of each compound dilution into the appropriate wells of the 384-well assay plate.

Step 2: Assay Controls Setup

  • 100% Activity Control (Negative Control): Wells containing only DMSO (no inhibitor). This represents the maximum kinase activity.

  • 0% Activity Control (Positive Control): Wells containing a known, potent inhibitor for the kinase at a concentration that achieves full inhibition.

  • Background Control: Wells containing all assay components except the kinase enzyme. This is used to subtract the background signal.

Step 3: Kinase Reaction

  • Prepare a master mix of the kinase and its substrate in the assay buffer.

  • Add the kinase/substrate solution (e.g., 5 µL) to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and allow it to incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the enzymatic reaction starts.[19]

  • Initiation: Prepare an ATP solution in the assay buffer at 2X the final desired concentration (e.g., 2X Km). Initiate the kinase reaction by adding this ATP solution (e.g., 2.5 µL) to all wells.

Step 4: Incubation and Detection

  • Incubate the plate for the optimized reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time must be within the linear range of the reaction (typically <30% ATP consumption).

  • Stop the kinase reaction and detect the remaining ATP by adding the Kinase-Glo® Reagent (e.g., 10 µL) as per the manufacturer's instructions.[8] This reagent contains luciferase, which uses the remaining ATP to produce a light signal.[9]

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.[18]

dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Workflow for a biochemical kinase inhibition assay.

Data Analysis: From Raw Signal to IC50

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[12][20]

Step 1: Calculate Percent Inhibition First, normalize the raw luminescence data using the controls: Percent Inhibition = 100 * (1 - (Signal_TestWell - Signal_Background) / (Signal_100%_Activity - Signal_Background))

Step 2: Generate Dose-Response Curve Plot the Percent Inhibition against the logarithm of the inhibitor concentration. This will typically generate a sigmoidal curve.[20]

Step 3: Determine the IC50 Value Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration at the inflection point of the curve.[20]

dot graph G { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];

}

Caption: Mechanism of ATP-competitive kinase inhibition.

Assay Validation: Ensuring Trustworthy Data

Every protocol must be a self-validating system. This is achieved through rigorous quality control.

The Z'-Factor: A Measure of Assay Robustness

The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[21][22] It measures the separation between the positive and negative controls.

Formula: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| Where SD is the standard deviation.[22]

Z'-Factor ValueAssay QualityInterpretation
> 0.5 ExcellentA large separation between controls; the assay is robust and reliable for screening.[23]
0 to 0.5 MarginalThe assay is acceptable, but may have higher variability and a smaller dynamic range.[23]
< 0 PoorThe control signals overlap; the assay is unsuitable for screening.[22]

Best Practice: Before screening any compounds, the assay should be validated by running several plates of just controls to ensure a consistent Z'-factor > 0.5.

Orthogonal Validation: The Cell-Based Assay

A potent IC50 in a biochemical assay is an excellent start, but it doesn't guarantee efficacy in a cellular context. A cell-based assay is a necessary next step to confirm that the compound can cross the cell membrane, engage the target kinase, and inhibit its function within the complex cellular milieu.[11]

Common Cell-Based Approaches:

  • Phospho-protein Western Blot: Treat cells with the pyrazole inhibitor and measure the phosphorylation level of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates target engagement and inhibition.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.

  • Cell Proliferation/Viability Assays: In cancer cell lines driven by a specific kinase, inhibiting that kinase should reduce cell proliferation or viability.[24] This provides a functional readout of the inhibitor's effect.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Variability / Low Z'-Factor Pipetting errors; Inadequate mixing; Temperature gradients across the plate.[25]Calibrate pipettes; Ensure thorough but gentle mixing; Use an incubator to maintain uniform temperature.
Compound Precipitation Poor aqueous solubility of the pyrazole compound.[13]Decrease the final compound concentration; Ensure final DMSO is <1%; Visually inspect plates.[16]
No Inhibition Observed Compound is inactive; Compound has degraded; Incorrect ATP concentration (too high).[25]Verify compound identity and purity; Check ATP concentration relative to Km; Test a known active control inhibitor.
High Background Signal Compound interferes with the luciferase enzyme; Compound is autofluorescent/luminescent.[14]Run a counterscreen with just the compound and detection reagent (no kinase reaction) to check for interference.

References

  • Vertex AI Search. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed.
  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • Promega. (n.d.). Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay.
  • PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • On HTS. (2023, December 12). Z-factor.
  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • edX. (n.d.). IC50 Determination.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • Wikipedia. (n.d.). IC50.
  • BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Urea-Based Compounds.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • PubMed. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
  • BenchChem. (2025). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
  • Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics.
  • Royal Society of Chemistry. (2025, June 25). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • YouTube. (2025, April 5). How Do Tyrosine Kinase Inhibitors Work? - Oncology Support Network.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Kinase Assays.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • PubMed Central. (2022, July 29). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy.
  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
  • Cayman Chemical. (2020, July 15). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • ResearchGate. (2012, November 22). Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins?.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity | News & Announcements.
  • NIH. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Small Molecule PCSK9 Inhibitors.
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • PMC. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • Abcam. (n.d.). TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Revvity. (n.d.). The ultimate guide to successful kinase binding experiments.

Sources

Application Note: Evaluating Pyrazole Derivative Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.[1][2][3] Their unique chemical architecture allows for a broad spectrum of pharmacological activities, and numerous studies have highlighted their efficacy as anticancer agents.[1][4][5] The development of novel pyrazole-based therapeutics necessitates robust and reliable methods for evaluating their cytotoxic effects. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the cytotoxicity of pyrazole derivatives. We will delve into the underlying mechanisms of action, provide detailed protocols for key assays, and offer insights into data interpretation and presentation.

Mechanisms of Pyrazole Derivative-Induced Cytotoxicity

The anticancer activity of pyrazole derivatives stems from their ability to interfere with various cellular processes critical for cancer cell survival and proliferation.[1][6] Understanding these mechanisms is crucial for designing effective screening strategies and for the rational design of new compounds.

Key Mechanisms of Action:

  • Kinase Inhibition: A significant number of pyrazole derivatives exert their cytotoxic effects by inhibiting protein kinases, which are key regulators of cell signaling pathways involved in cell growth, differentiation, and survival.[6] For instance, some derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][4][6] Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death, or apoptosis, in cancer cells.[2][7] This can be initiated through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[7] Caspases are a family of proteases that execute the apoptotic program by cleaving key cellular substrates.[8][9]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization.[1][3][10] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[10]

  • DNA Interaction: Certain pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription, which can lead to cytotoxicity.[1]

The following diagram illustrates a simplified signaling pathway that can be targeted by pyrazole derivatives, leading to apoptosis.

Pyrazole_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Kinase->Signaling_Cascade Activates Caspase_Activation Caspase Cascade Activation Signaling_Cascade->Caspase_Activation Inhibits Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces Tubulin Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Microtubules->Proliferation Required for Mitosis Pyrazole_Kinase_Inhibitor Pyrazole Derivative (Kinase Inhibitor) Pyrazole_Kinase_Inhibitor->Receptor_Kinase Inhibits Pyrazole_Tubulin_Inhibitor Pyrazole Derivative (Tubulin Inhibitor) Pyrazole_Tubulin_Inhibitor->Tubulin Inhibits Polymerization

Caption: Simplified signaling pathway targeted by pyrazole derivatives.

Experimental Protocols

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic profile of pyrazole derivatives. The following protocols for MTT, LDH, and Caspase-3/7 assays are foundational for this purpose.

Overall Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of pyrazole derivatives.

Experimental_Workflow cluster_assays 4. Cytotoxicity Assays Cell_Culture 1. Cell Seeding (96-well plate) Compound_Treatment 2. Treatment with Pyrazole Derivatives Cell_Culture->Compound_Treatment Incubation 3. Incubation (24-72 hours) Compound_Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Caspase Caspase-3/7 Assay (Apoptosis) Incubation->Caspase Data_Acquisition 5. Data Acquisition (Plate Reader) MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: General workflow for cytotoxicity assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.[12]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.[13]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14][15]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16][17] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[16][18]

Materials:

  • Cells and compounds prepared as in the MTT assay

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional control wells: a no-cell background control, an untreated cell control (spontaneous LDH release), and a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).[17][19]

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[19][20]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.[16][20]

  • Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).[20]

Caspase-3/7 Activity Assay

Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8][9] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.[21][22]

Materials:

  • Cells and compounds prepared as in the MTT assay (a white-walled plate is required for luminescence assays)

  • Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 or Apo-ONE® Homogeneous Caspase-3/7 Assay)[8][21]

  • Microplate reader capable of measuring fluorescence or luminescence

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for a time period sufficient to induce apoptosis.

  • Reagent Addition: Equilibrate the caspase assay reagent to room temperature. Add the reagent directly to the wells according to the manufacturer's protocol (typically in a 1:1 volume ratio to the culture medium).[21]

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 30 minutes to 2 hours), protected from light.[22]

  • Signal Measurement: Measure the fluorescence (e.g., excitation at 490 nm and emission at 520 nm) or luminescence using a microplate reader.[22]

Data Presentation and Interpretation

Clear and concise data presentation is essential for interpreting the results of cytotoxicity assays.

Data Table:

Pyrazole DerivativeTarget/MechanismCell LineIC₅₀ (µM) - 48hMax. LDH Release (% of Control)Caspase-3/7 Activation (Fold Change)
Compound AEGFR InhibitorA549 (Lung)5.2 ± 0.415.3 ± 2.11.8 ± 0.2
Compound BTubulin InhibitorMCF-7 (Breast)0.8 ± 0.165.7 ± 5.84.5 ± 0.5
Compound CDNA IntercalatorHCT116 (Colon)12.5 ± 1.142.1 ± 3.93.2 ± 0.3
Doxorubicin (Control)Topoisomerase II InhibitorAllVariesVariesVaries

Interpretation:

  • IC₅₀ (50% Inhibitory Concentration): This value, derived from the MTT assay, represents the concentration of the compound that inhibits cell viability by 50%. A lower IC₅₀ value indicates higher potency.

  • LDH Release: An increase in LDH release signifies a loss of membrane integrity, which is a hallmark of necrosis or late-stage apoptosis.

  • Caspase-3/7 Activation: An increase in caspase-3/7 activity is a strong indicator that the compound induces apoptosis.

By comparing the results from these three assays, a more complete picture of the pyrazole derivative's cytotoxic mechanism can be elucidated. For example, a compound with a low IC₅₀, high caspase activation, and high LDH release at later time points is likely a potent inducer of apoptosis leading to secondary necrosis.

Conclusion

The cell-based assays described in this application note provide a robust framework for the preclinical evaluation of pyrazole derivative cytotoxicity. A multi-assay approach, combining measures of cell viability, membrane integrity, and apoptosis, is critical for a comprehensive understanding of a compound's mechanism of action. The detailed protocols and data interpretation guidelines presented here will aid researchers in the efficient and accurate characterization of novel pyrazole-based anticancer agents.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023). Future Medicinal Chemistry. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2022). SRR Publications. [Link]

  • Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. (2023). Semantic Scholar. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2021). Molecules. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). ACS Omega. [Link]

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). Molecules. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2021). Molecules. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). ACS Publications. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2019). Asian Pacific Journal of Cancer Prevention. [Link]

  • Muse® Caspase-3/7 Kit. (n.d.). Luminex Corporation. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). University of Pretoria. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. [Link]

  • LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). Molecules. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. [Link]

  • LDH Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences. [Link]

  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2015). ResearchGate. [Link]

  • MTT ASSAY: Principle. (n.d.). Unknown. [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). Molecules. [Link]

  • Schematic representation of MTT assay protocol. (n.d.). ResearchGate. [Link]

  • MTT Cell Assay Protocol. (n.d.). Unknown. [Link]

Sources

Application Notes & Protocols: A Guide to In Vitro Antimicrobial Activity Testing of Fluorinated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Fluorinated Pyrazoles in Antimicrobial Research

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1] Heterocyclic compounds, particularly those containing a pyrazole scaffold, have long been a focal point in medicinal chemistry due to their diverse and potent biological activities, including antibacterial and antifungal properties.[2][3][4] The strategic incorporation of fluorine atoms into these organic molecules is a well-established method for enhancing pharmacological profiles.[2][5] Fluorination can profoundly alter key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved bioavailability and potency.[2][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably evaluate the antimicrobial potential of novel fluorinated pyrazole compounds. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and self-validating.

Section 1: Foundational & Preparatory Steps

Compound Solicitation and Stock Solution Preparation

The accuracy of any susceptibility test hinges on the precise preparation of the test article. Synthetic compounds like fluorinated pyrazoles are often hydrophobic, requiring careful selection of a solvent.

Causality & Experimental Choice: The ideal solvent must fully dissolve the compound while having minimal intrinsic antimicrobial activity at the final concentration used in the assay.[7] Dimethyl sulfoxide (DMSO) is a common choice, but its concentration in the test wells should be kept low (typically ≤1%) to prevent interference with microbial growth.[7]

Protocol 1: Preparation of High-Concentration Stock Solution

  • Determine Solubility: Begin by assessing the solubility of the fluorinated pyrazole compound in various solvents (e.g., sterile deionized water, ethanol, DMSO).

  • Weigh Compound: Accurately weigh 1-10 mg of the test compound using an analytical balance.

  • Dissolve: In a sterile tube, dissolve the compound in the minimum required volume of the chosen solvent (e.g., DMSO) to create a high-concentration stock, for instance, 10 mg/mL. Vortex thoroughly to ensure complete dissolution.[8]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected container. Light-sensitive compounds should be stored in amber vials or tubes wrapped in foil.[9]

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Selection and Standardization of Microbial Inoculum

The selection of a diverse panel of microorganisms is crucial for determining the compound's spectrum of activity. The preparation of the inoculum must be highly standardized to ensure reproducibility.

Causality & Experimental Choice: The density of the starting bacterial or fungal suspension directly impacts the test outcome. A standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard, ensures that a consistent number of cells (approximately 1.5 x 10⁸ Colony Forming Units per mL, CFU/mL) is used in every experiment, making results comparable and reliable.[10][11]

Protocol 2: Preparation of Standardized Microbial Inoculum

  • Select Strains: Choose a panel of clinically relevant, quality-controlled strains (e.g., from the American Type Culture Collection - ATCC). A recommended starting panel includes:

    • Gram-Positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-Negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungus: Candida albicans (e.g., ATCC 90028)

  • Culture Revival: From a frozen stock, streak the microorganism onto a suitable, non-selective agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) and incubate for 18-24 hours.

  • Colony Selection: Select 3-5 well-isolated colonies from the fresh plate.

  • Prepare Suspension: Suspend the colonies in a sterile saline (0.85% NaCl) or broth solution.

  • Standardize Turbidity: Vortex the suspension and adjust its turbidity by adding more colonies or sterile saline to visually match a 0.5 McFarland standard. This can be done using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm) or by visual comparison.[10]

  • Final Dilution: This standardized suspension must be further diluted in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.[11] This is typically a 1:100 or 1:150 dilution of the standardized suspension.

Section 2: Primary Screening: Minimum Inhibitory Concentration (MIC)

The MIC is the cornerstone metric in antimicrobial susceptibility testing, defining the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[12] The broth microdilution method is the internationally recognized gold standard for determining MIC values.[1][12][13][14]

Protocol 3: Broth Microdilution for MIC Determination

  • Plate Preparation: In a sterile 96-well, U-bottom microtiter plate, add 50 µL of sterile CAMHB to wells in columns 2 through 12.

  • Compound Addition: Add 100 µL of the test compound, diluted from the stock solution in CAMHB to twice the highest desired starting concentration, to the wells in column 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down, then transfer 50 µL from column 2 to column 3. Repeat this process across the plate to column 10. Discard the final 50 µL from column 10. This creates a concentration gradient.

  • Control Setup:

    • Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive the inoculum but no compound.

    • Column 12 (Sterility Control): Add 100 µL of CAMHB only. This well receives no inoculum and ensures media sterility.

    • Solvent Control: A separate row or well should be run containing the highest concentration of the solvent (e.g., DMSO) used in the assay to ensure it does not inhibit growth.[7]

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel on the same plate or in a separate experiment to validate the assay's performance.

  • Inoculation: Within 15-30 minutes of its preparation, add 50 µL of the final diluted inoculum (from Protocol 2, Step 6) to wells in columns 1 through 11. This brings the final volume in each well to 100 µL and halves the compound concentrations to the desired final test range.

  • Incubation: Cover the plate with a lid or sealer and incubate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.[11][13]

  • Result Interpretation: Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest compound concentration in which there is no visible turbidity (growth).[12] A plate reader can be used to measure absorbance for a quantitative assessment.

Data Presentation: MIC Values

Summarize the quantitative results in a clear, structured table.

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
Fluoropyrazole-A832>6416
Fluoropyrazole-B4166432
Ciprofloxacin0.50.0150.25N/A
FluconazoleN/AN/AN/A1
Visualization: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay 96-Well Plate Assay cluster_results Analysis Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform 2-Fold Serial Dilutions Compound_Stock->Serial_Dilution Inoculum_Prep Prepare & Standardize Microbial Inoculum Add_Inoculum Inoculate Wells Inoculum_Prep->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate Plate (37°C, 18-24h) Add_Inoculum->Incubate Read_Plate Visually Inspect for Growth Incubate->Read_Plate Determine_MIC Determine MIC Value Read_Plate->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Section 3: Secondary Assay: Minimum Bactericidal Concentration (MBC)

While the MIC assay identifies the concentration that inhibits growth (bacteriostatic effect), the MBC assay determines the concentration required to kill the microorganism (bactericidal effect).[15][16][17] This distinction is critical for therapeutic development, especially for treating severe infections.[18]

Causality & Experimental Choice: The MBC test is a logical extension of the MIC assay. By subculturing from the wells that showed no visible growth onto an antimicrobial-free solid medium, we can determine if the bacteria were merely inhibited or truly killed. The standard definition for bactericidal activity is a ≥99.9% (or 3-log) reduction in the initial bacterial inoculum.[16][18]

Protocol 4: MBC Determination

  • Select Wells: From the completed MIC plate (Protocol 3), identify the well corresponding to the MIC and all wells with higher concentrations (i.e., all wells showing no visible growth).

  • Subculture: Aseptically withdraw a small, defined volume (e.g., 10 µL) from each selected well.

  • Plate onto Agar: Spot-inoculate the volume onto a fresh, antimicrobial-free agar plate. It is crucial to label each spot corresponding to its concentration in the MIC plate.

  • Incubate: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Determine MBC: After incubation, examine the plates for colony growth. The MBC is defined as the lowest concentration of the compound that results in no growth (or a ≥99.9% reduction in colonies compared to the initial inoculum count).[16]

Interpreting the MIC/MBC Ratio

The relationship between MIC and MBC provides valuable insight into the compound's mode of action.

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal.[16][18]

  • Bacteriostatic: If the MBC is significantly higher than the MIC (MBC/MIC > 4), the compound is likely bacteriostatic.

Visualization: MBC Determination Workflow

MBC_Workflow cluster_mbc MBC Procedure cluster_analysis Analysis MIC_Plate Completed MIC Plate (Clear Wells at ≥ MIC) Subculture Subculture from Clear Wells to Agar Plate MIC_Plate->Subculture Incubate_Agar Incubate Agar Plate (37°C, 18-24h) Subculture->Incubate_Agar Observe_Growth Observe for Colony Growth Incubate_Agar->Observe_Growth Determine_MBC Determine MBC Value Observe_Growth->Determine_MBC

Caption: Workflow for Minimum Bactericidal Concentration (MBC) testing.

References

  • on behalf of the ESCMID Study Group Legionella Infections. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Grokipedia. (n.d.). Minimum bactericidal concentration.
  • Lebeaux, D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.
  • Wikipedia. (n.d.). Minimum bactericidal concentration.
  • Microbiology International. (n.d.). Broth Microdilution.
  • BenchChem. (n.d.). Determining the Antimicrobial Spectrum of Novel Antibiotics: A Technical Guide.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (n.d.). EUCAST.
  • Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.
  • Wójcik, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home.
  • Cushnie, T. P., et al. (n.d.). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC - NIH.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Expert Rules.
  • Slideshare. (n.d.). Broth microdilution reference methodology.
  • Barry, A., et al. (2004). Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. PubMed.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents.
  • Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.
  • ResearchGate. (2025). Effect of solvent variation on results of antibiotic susceptibility test using the disk diffusion method against Staphylococcus aureus.
  • Giske, C. G., et al. (2025). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate.
  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • El-Metwally, A. M. (n.d.). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. NIH.
  • White Rose Research Online. (2025). A new method for concomitant evaluation of drug combinations for their antimicrobial properties.
  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-Amino-3,5-diiodobenzamide.
  • PubMed Central. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria.
  • Mbarga, J. A., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
  • iGEM. (n.d.). Antibacterial Stock Preparation.
  • Westman, E. L., et al. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH.
  • Zhang, M., et al. (n.d.). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers.
  • Li, H., et al. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC - PubMed Central.
  • ResearchGate. (n.d.). Calculated Physicochemical Properties.
  • ResearchGate. (2025). Antimicrobial susceptibility testing: currently used methods and devices and the near future in clinical practice.
  • CLSI. (2025). CLSI standards for antimicrobial susceptibility testing.
  • Ali, S., et al. (2022). Antimicrobial activities of different solvent extracts from stem and seeds of Peganum Harmala L. NIH.
  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing.
  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • The Clinical and Laboratory Standards Institute. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • D'Hooghe, M., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH.

Sources

Application Notes and Protocols for [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and the wide spectrum of biological activities exhibited by its derivatives.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural motif in numerous FDA-approved drugs, spanning therapeutic areas such as inflammation (Celecoxib), anticoagulation (Apixaban), and oncology (Crizotinib).[2][3] The metabolic stability of the pyrazole nucleus and its ability to engage in various non-covalent interactions with biological targets contribute to its prevalence in drug discovery programs.[4]

The specific compound, [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol (CAS No. 3919-86-6), represents a valuable building block and a potential pharmacophore for the development of novel therapeutic agents. The substitution pattern—a 4-fluorophenyl group at the N1 position, a methyl group at C5, and a hydroxymethyl group at C4—offers multiple points for diversification and structure-activity relationship (SAR) studies. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a handle for further chemical modifications or can act as a hydrogen bond donor in interactions with protein targets. This document provides detailed protocols for the synthesis, characterization, and potential applications of this compound in a medicinal chemistry research setting.

Synthesis and Characterization

The synthesis of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol is most directly achieved through the reduction of its corresponding aldehyde precursor, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde. This transformation is a standard and high-yielding reaction in organic synthesis.

Protocol 1: Synthesis via Reduction of the Corresponding Aldehyde

Objective: To synthesize [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol from 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde.

Materials:

  • 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde in 20 mL of anhydrous methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Reduction: While stirring, slowly add 0.2 g of sodium borohydride to the cooled solution in small portions over 15 minutes. The addition is exothermic, and maintaining a low temperature is crucial.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicate reaction completion.

  • Quenching: Carefully quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol as a solid.

Visualization of the Synthetic Workflow:

G start Dissolve Aldehyde in Methanol cool Cool to 0°C start->cool reduce Add NaBH₄ cool->reduce stir Stir at RT for 2h reduce->stir monitor Monitor by TLC stir->monitor quench Quench with NH₄Cl monitor->quench evaporate Remove Methanol quench->evaporate extract Extract with DCM evaporate->extract dry Dry with MgSO₄ extract->dry purify Purify by Column Chromatography dry->purify product [1-(4-Fluorophenyl)-5-Methyl-1H- Pyrazol-4-Yl]Methanol purify->product

Caption: Synthetic workflow for the reduction of the pyrazole aldehyde to the corresponding methanol.

Characterization Data
Technique Expected Observations
¹H NMR Appearance of a singlet or doublet corresponding to the -CH₂OH protons (around 4.5-4.7 ppm) and a triplet for the -OH proton (can be broad and exchangeable with D₂O). Disappearance of the aldehyde proton signal (around 9.8-10.0 ppm).
¹³C NMR Appearance of a carbon signal for the -CH₂OH group (around 55-65 ppm). Disappearance of the aldehyde carbonyl carbon signal (around 185-195 ppm).
IR Spectroscopy Appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹). Disappearance of the aldehyde C=O stretching band (around 1680-1700 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the exact mass of C₁₁H₁₁FN₂O (m/z = 206.22).

Applications in Medicinal Chemistry

Given the broad biological activities of pyrazole derivatives,[5][6] [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol can be explored in several areas of drug discovery.

As a Scaffold for Kinase Inhibitors

The pyrazole scaffold is a key component in many approved protein kinase inhibitors.[1] The structural features of this compound make it an attractive starting point for designing inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The hydroxymethyl group can be further functionalized to introduce moieties that can interact with the hinge region or other key residues in the ATP-binding pocket of kinases.

Hypothetical Signaling Pathway Modulation:

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Pyrazole [1-(4-Fluorophenyl)-5-Methyl- 1H-Pyrazol-4-Yl]Methanol Derivative Pyrazole->Receptor Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.

Development of Anti-inflammatory Agents

Many pyrazole-containing compounds, including the well-known drug Celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[7][8][9] The structural similarity of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol to known COX-2 inhibitors suggests its potential as a lead compound for novel anti-inflammatory agents.

As a Versatile Synthetic Intermediate

The hydroxymethyl group at the C4 position is a versatile functional handle that can be used to synthesize a library of derivatives. For example, it can be oxidized to the corresponding carboxylic acid, converted to an amine, or used in etherification and esterification reactions to explore a wider chemical space and optimize biological activity.

Exemplary Experimental Protocols

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

Objective: To evaluate the inhibitory activity of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol (dissolved in DMSO)

  • Staurosporine (positive control)

  • Microplate reader for detecting kinase activity (e.g., luminescence-based assay like Kinase-Glo®)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations for IC₅₀ determination.

  • Assay Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, the substrate peptide, and the kinase enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

Compound Target Kinase IC₅₀ (µM)
Test CompoundKinase XExperimental Value
StaurosporineKinase XReference Value
Protocol 3: COX-2 Inhibition Assay (Generic)

Objective: To assess the inhibitory effect of the compound on COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol (in DMSO)

  • Celecoxib (positive control)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compound or Celecoxib in the reaction buffer for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Incubate for 10 minutes at 37 °C and then stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Measurement: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value as described in the kinase assay protocol.

Conclusion and Future Directions

[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol is a promising chemical entity for medicinal chemistry research. Its straightforward synthesis and the privileged nature of the pyrazole scaffold make it an excellent starting point for the discovery of novel therapeutic agents. The protocols outlined in this document provide a framework for its synthesis, characterization, and initial biological evaluation. Further derivatization of the hydroxymethyl group and exploration of its activity in a broader range of biological assays are warranted to fully elucidate its therapeutic potential.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). ResearchGate. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed. [Link]

  • Design, synthesis and bioactivities of Celecoxib analogues or derivatives. (2017). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2009). Journal of Medicinal Chemistry. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2015). MDPI. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Harnessing Pyrazole Derivatives for In Vitro Cancer Cell Line Investigations: Mechanisms, Protocols, and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse chemical modifications, making it a cornerstone for the development of novel therapeutic agents.[3][4] In oncology, pyrazole derivatives have emerged as a particularly promising class of compounds, with several derivatives already approved for cancer treatment and many more under investigation.[1][5] These compounds exhibit a broad spectrum of anticancer activities, often by interacting with multiple targets crucial for tumor growth and survival.[3][4][6]

This guide provides an in-depth overview and practical protocols for researchers and drug development professionals aiming to evaluate the anticancer potential of novel pyrazole derivatives using in vitro cancer cell line models. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical approach to compound evaluation.

Part 1: The Mechanistic Landscape of Pyrazole Derivatives in Oncology

A key strength of pyrazole-based compounds is their ability to engage a variety of oncogenic targets. This multi-targeting capability can lead to potent antitumor effects and may circumvent certain drug resistance mechanisms. Understanding these mechanisms is critical for designing experiments and interpreting results.

Key Anticancer Mechanisms:

  • Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Pyrazole derivatives have been expertly designed to function as ATP-competitive inhibitors, blocking the activity of key kinases involved in cell proliferation and survival.[7]

    • Cyclin-Dependent Kinases (CDKs): These enzymes control the progression of the cell cycle. Pyrazole compounds that inhibit CDKs can halt cell division, leading to cell cycle arrest and apoptosis.[6][7][8] For example, some derivatives show significant inhibitory activity toward CDK2.[6]

    • Receptor Tyrosine Kinases (RTKs): Targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for tumor growth, angiogenesis, and metastasis. Several pyrazole derivatives have been developed as potent dual inhibitors of EGFR and VEGFR-2.[3][6]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for maintaining cell structure and for the proper segregation of chromosomes during mitosis. Certain pyrazole derivatives can bind to tubulin, disrupting microtubule dynamics.[3] This interference triggers the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[9][10]

  • Induction of Apoptosis: Beyond cell cycle arrest, many pyrazole derivatives directly trigger programmed cell death, or apoptosis. They can modulate the delicate balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][11] This shift initiates the caspase cascade, a proteolytic signaling pathway that executes the apoptotic program, often confirmed by measuring the activation of key executioner caspases like caspase-3.[12][13]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can induce cytotoxicity by increasing the intracellular levels of ROS.[12] While cells have antioxidant defenses, excessive ROS causes oxidative stress, damaging DNA, proteins, and lipids, which can ultimately trigger apoptosis.[13][14]

Pathway_Inhibition_by_Pyrazole_Derivatives GF Growth Factors (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR, VEGFR-2) GF->RTK Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Promotes PI3K_AKT->Proliferation Promotes Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Promotes Pyrazole Pyrazole Derivative Pyrazole->RTK

Caption: Kinase inhibition by a pyrazole derivative.

Part 2: A Validated Experimental Workflow for Compound Evaluation

A systematic, multi-stage approach is essential for characterizing the anticancer activity of a novel pyrazole derivative. This workflow ensures that resources are focused on the most promising candidates and that a comprehensive mechanistic profile is developed.

Experimental_Workflow start Start: Novel Pyrazole Derivative screen Primary Screening: Cell Viability Assay (MTT) (Multiple Cancer Cell Lines) start->screen ic50 Determine IC50 Values & Assess Selectivity (Cancer vs. Normal Cells) screen->ic50 select Compound Hits? (Potent & Selective) ic50->select stop Stop or Redesign select->stop No mechanism Secondary Mechanistic Assays (On Lead Candidates/Cell Lines) select->mechanism Yes apoptosis Apoptosis Assay (Annexin V / PI) mechanism->apoptosis cellcycle Cell Cycle Analysis (PI Staining) mechanism->cellcycle target Target-Specific Assays (e.g., Kinase Inhibition, Tubulin Polymerization) mechanism->target data Data Synthesis & Interpretation apoptosis->data cellcycle->data target->data conclusion Conclusion: Lead Candidate Profile data->conclusion

Caption: Workflow for evaluating pyrazole derivatives.

Part 3: Core Methodologies and Protocols

The following protocols are foundational for assessing the anticancer properties of pyrazole derivatives. Each protocol includes the underlying principle, a detailed procedure, and guidance on data interpretation.

Protocol 1: Assessment of Cytotoxicity via MTT Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[15] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[16][17]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-468, MCF-7, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the pyrazole derivative in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the pyrazole derivative. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[19] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis and Presentation:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting percent viability against the log of the compound concentration and fitting the data to a non-linear regression curve.

  • Selective Cytotoxicity Index (SCI): To assess cancer cell specificity, the IC₅₀ is also determined for a non-cancerous cell line (e.g., AGO1522 normal fibroblasts).[12] The SCI is calculated as: SCI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SCI value indicates greater selectivity for cancer cells.[9]

Table 1: Example Cytotoxicity Data for a Hypothetical Pyrazole Derivative (Compound PY-X)

Cell LineTypeIC₅₀ (µM) after 48hSelective Cytotoxicity Index (SCI)
MCF-7 Breast Cancer8.034.5
MDA-MB-468 Triple-Negative Breast Cancer6.455.6
A549 Lung Cancer9.803.7
HCT116 Colon Cancer11.203.2
AGO1522 Normal Fibroblast36.20N/A

Data is illustrative. Actual values will vary based on the compound and cell lines used.[6][12][13]

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle of the Assay: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[14] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[12]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

Data Analysis and Presentation:

The data is visualized in a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells damaged during processing).

Table 2: Example Apoptosis Analysis in MDA-MB-468 Cells Treated with Compound PY-X

Treatment (24h)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control 95.2%2.5%2.3%
PY-X (IC₅₀) 48.7%25.1%26.2%
PY-X (2x IC₅₀) 22.3%31.8%45.9%

Data is illustrative and demonstrates a dose-dependent increase in apoptosis.[12][13]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle of the Assay: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[8] Cells are fixed to permeabilize their membranes and then stained with PI, which intercalates into the DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase (DNA synthesis) have intermediate DNA content.[20][21]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazole derivative at its IC₅₀ concentration for a relevant time period (e.g., 24 hours).

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. This step is crucial for permeabilizing the cells.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence of the PI signal.

Data Analysis and Presentation:

The data is presented as a histogram where the x-axis represents DNA content (fluorescence intensity) and the y-axis represents the number of cells. Software is used to model the peaks and quantify the percentage of cells in each phase. A sub-G1 peak can also indicate the presence of apoptotic cells with fragmented DNA.

Table 3: Example Cell Cycle Distribution in MCF-7 Cells Treated with Compound PY-X

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 65.1%20.5%14.4%
Compound PY-X (IC₅₀) 25.3%35.6%39.1%

Data is illustrative and suggests that Compound PY-X causes cell cycle arrest at the S and G2/M phases.[20][21]

Part 4: Conclusion and Future Perspectives

Pyrazole derivatives are a versatile and potent class of anticancer compounds.[4][22] The systematic application of the protocols described herein—from initial cytotoxicity screening to detailed mechanistic studies of apoptosis and cell cycle arrest—provides a robust framework for their preclinical evaluation. Structure-activity relationship (SAR) studies, which correlate chemical modifications with biological activity, are crucial for optimizing lead compounds.[5][6] Future work should focus on identifying derivatives with high selectivity, exploring their efficacy in combination with existing chemotherapies, and ultimately advancing the most promising candidates into in vivo animal models to assess their therapeutic potential in a more complex biological system.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. ResearchGate. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Link]

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Bentham Science. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]

  • Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. ResearchGate. [Link]

  • Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential. PubMed. [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. ResearchGate. [Link]

  • Evaluation of apoptotic activity of new condensed pyrazole derivatives. ResearchGate. [Link]

  • The designed pyrazole-based target compounds. ResearchGate. [Link]

  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. PubMed. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - NIH. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]

  • Reported examples of pyrazoles as anticancer agents with different... ResearchGate. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

Sources

Application Note: A Robust RP-HPLC Method for the Purification of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, optimized, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the heterocyclic compound, [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol. This protocol is designed for researchers, medicinal chemists, and drug development professionals requiring high-purity material for subsequent analytical studies, biological assays, or synthetic transformations. The method leverages a C18 stationary phase with a gradient elution of acetonitrile and water, ensuring efficient separation from common synthetic impurities. We provide a step-by-step protocol, the scientific rationale behind the methodological choices, and guidelines for method validation.

Introduction: The Significance of Purifying Pyrazole Derivatives

High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the purification of small organic molecules.[7] Specifically, reverse-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is exceptionally well-suited for the separation of moderately polar compounds like the target pyrazole derivative.[7][8] This application note provides a detailed protocol for the efficient purification of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol, ensuring the high purity required for rigorous scientific investigation.

Figure 1: Chemical Structure of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

Caption: Structure of the target compound.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for developing a robust HPLC method.

PropertyValueSource
Molecular Formula C₁₁H₁₁FN₂O
Molecular Weight 206.22 g/mol
Appearance Solid
CAS Number 3919-86-6

Based on its structure, which includes a fluorophenyl group, a pyrazole ring, and a methanol substituent, the compound is expected to be moderately polar. This polarity makes it an ideal candidate for reverse-phase chromatography.

HPLC Method Development: Rationale and Strategy

The primary objective is to achieve baseline separation of the target compound from potential impurities, such as starting materials, by-products, and degradation products. Our strategy is centered around reverse-phase chromatography due to its versatility and applicability to a wide range of organic molecules.[7]

Choice of Stationary Phase: C18 for Versatility

A C18 (octadecyl) column is the most widely used stationary phase in RP-HPLC, and for good reason.[9][10] Its long alkyl chains provide a high degree of hydrophobicity, leading to strong retention of non-polar and moderately polar compounds through hydrophobic interactions.[7] This allows for excellent separation selectivity based on differences in hydrophobicity among the components of a sample mixture. For our target pyrazole, the C18 phase will effectively retain the molecule, allowing for fine-tuning of the elution profile via the mobile phase composition.

Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent.[11] The most common organic modifiers are acetonitrile (ACN) and methanol (MeOH).[7]

  • Acetonitrile (ACN): ACN is often preferred due to its lower viscosity, which results in lower backpressure and better column efficiency.[7] Its UV cutoff is also lower than that of methanol, which can be advantageous for detection at lower wavelengths.

  • Methanol (MeOH): Methanol is a protic solvent and can offer different selectivity compared to aprotic ACN, particularly for compounds capable of hydrogen bonding.[10]

For this application, we will start with an ACN/water mobile phase system due to the generally sharper peaks and better efficiency it provides.[12] A small amount of an acid modifier, such as trifluoroacetic acid (TFA), is often added to the mobile phase. TFA helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing, especially for basic compounds.[9] It also ensures that acidic and basic analytes are in a single ionic form, leading to more consistent retention times and improved peak shape.

Gradient Elution for Optimal Separation

An isocratic elution (constant mobile phase composition) may be sufficient if the impurities have significantly different polarities from the product. However, a gradient elution, where the proportion of the organic solvent is increased over time, is generally more effective for separating complex mixtures with a range of polarities.[12] A gradient allows for the elution of more strongly retained components in a reasonable time while still providing good resolution for earlier eluting peaks.[12]

Detection Wavelength

The choice of detection wavelength is critical for ensuring high sensitivity. The pyrazole ring and the fluorophenyl group are both chromophores that absorb UV light. A UV-Vis detector, specifically a photodiode array (PDA) detector, is ideal as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of the UV spectrum of each peak, which can aid in peak identification and purity assessment. A preliminary scan of the compound's UV spectrum should be performed to determine the wavelength of maximum absorbance (λmax).

Experimental Protocol: Purification of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

This protocol is designed for a standard preparative HPLC system.

Instrumentation and Materials
  • HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a PDA detector.

  • Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size). The dimensions can be scaled depending on the amount of material to be purified.

  • Solvents: HPLC grade acetonitrile (ACN), HPLC grade water, and trifluoroacetic acid (TFA).

  • Sample: Crude [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol.

Preparation of Solutions
  • Mobile Phase A: 0.1% TFA in Water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade water. Degas the solution before use.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade ACN. Degas the solution before use.

  • Sample Solution: Prepare a stock solution of the crude material at a concentration of 10 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B. Ensure the sample is fully dissolved. If solubility is an issue, a small amount of dimethyl sulfoxide (DMSO) can be used, but minimize its volume to avoid injection solvent effects. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

The following parameters provide a robust starting point for the purification.

ParameterSettingRationale
Column C18, 250 x 10 mm, 5 µmStandard for preparative purification of small molecules.
Mobile Phase A 0.1% TFA in WaterAqueous component of the mobile phase.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nm (or λmax)Common wavelength for aromatic compounds; use λmax for optimal sensitivity.
Injection Volume 500 µLCan be adjusted based on sample concentration and column loading.
Gradient Program See Table 2Designed to separate the target compound from impurities.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.03070
25.17030
30.07030
Purification Workflow

Caption: Workflow for the HPLC purification process.

Step-by-Step Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (70% A / 30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the sample solvent (without the analyte) to ensure that no system peaks interfere with the separation.

  • Sample Injection: Inject the prepared sample solution onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the main peak of interest. Use a fraction collector for automated collection based on time or UV threshold.

  • Post-Purification Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The presence of TFA will make the final product acidic; a subsequent aqueous work-up or lyophilization from a water/acetonitrile mixture can be performed if the TFA salt is not desired.

Data Interpretation and Validation

A successful purification will yield a chromatogram with a well-resolved peak for [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol.

  • Peak Purity: The purity of the collected fractions should be assessed by analytical HPLC. A purity of >98% is typically desired for most applications. The PDA detector can also be used to assess peak purity by comparing the UV spectra across the peak.

  • Recovery: Calculate the recovery of the purified compound by comparing the mass of the final product to the estimated amount of the target compound in the injected crude material.

Conclusion

This application note provides a detailed and scientifically grounded RP-HPLC method for the purification of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol. The use of a C18 column with a water/acetonitrile gradient containing 0.1% TFA ensures efficient separation and high recovery of the purified product. This method is robust, reproducible, and can be adapted for similar pyrazole derivatives, making it a valuable tool for researchers in synthetic and medicinal chemistry.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. Available at: [Link]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review. ResearchGate. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available at: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC North America. Available at: [Link]

  • Mastering Small Molecule Reversed-Phase Method Development. YouTube. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. Available at: [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary. PubMed. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

  • Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Molecular-properties-and-In-silico-bioactivity-of-A-%C5%81ukasik/a689b0d2a4a77e77a29f8f2038740523e6e87f17
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. Available at: [Link]

Sources

Application Note: Mastering the Crystallization of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The isolation, purification, and final physical form of these compounds are of paramount importance, directly impacting their efficacy, stability, and manufacturability. Crystallization is the definitive technique for achieving high purity and the desired solid-state properties. This guide provides a comprehensive overview of the principles and practical techniques for the successful crystallization of pyrazole-based compounds. It moves beyond simple protocols to explain the underlying physicochemical principles, offering a logical framework for method selection and troubleshooting common challenges encountered in the laboratory.

Part 1: The Scientific Foundation of Pyrazole Crystallization

The Privileged Role of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1][3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for potent and specific interactions with biological targets.[5] As a result, pyrazole derivatives have found widespread application as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[2][6][7] Achieving a crystalline form is essential for the unambiguous structural confirmation and ensuring the batch-to-batch consistency required for clinical development.[8]

Core Principles of Crystallization

Successful crystallization is an exercise in controlled precipitation, manipulating solubility to transition a compound from a disordered state in solution to an ordered, solid-state lattice. The process is governed by three key stages:

  • Supersaturation: The essential driving force for crystallization. A supersaturated solution contains more dissolved solute than it would under equilibrium conditions. This is typically achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.

  • Nucleation: The initial formation of stable, microscopic crystal nuclei. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation, or "seeding").

  • Crystal Growth: The subsequent, orderly addition of solute molecules onto the existing nuclei, leading to the formation of macroscopic crystals. The rate of growth must be carefully controlled; if it is too rapid, impurities can become trapped in the crystal lattice.[9]

Physicochemical Properties of Pyrazoles Influencing Crystallization

The unique structure of pyrazoles dictates their crystallization behavior:

  • Hydrogen Bonding: The pyrrole-like N-H group is a strong hydrogen bond donor, while the pyridine-like N2 atom is a hydrogen bond acceptor.[5] This allows pyrazoles to form robust intermolecular hydrogen-bonding networks, which are fundamental to building a stable crystal lattice. These interactions can result in various supramolecular motifs, such as dimers, trimers, and catemers (chains).[5][10]

  • Polarity and Solubility: The polarity of pyrazole derivatives can vary widely based on their substituents. This dictates their solubility in different solvents, which is the most critical parameter in designing a crystallization experiment.[8][11] Generally, pyrazoles are soluble in organic solvents like ethanol, methanol, and acetone and have limited solubility in water.[11]

  • Tautomerism: The pyrazole ring can exist in different tautomeric forms, which can complicate crystallization if multiple forms are present in solution.[12][13] Controlling factors like pH and solvent can favor a single tautomer, leading to a more ordered crystallization process.

Part 2: A Practical Guide to Crystallization Methods and Protocols

The selection of a crystallization method is not arbitrary; it is a decision based on the compound's solubility profile and the desired outcome. The following workflow provides a logical path for selecting an appropriate technique.

G start Crude Pyrazole Compound sol_screen Perform Solvent Screen (e.g., Ethanol, IPA, Ethyl Acetate, Toluene, Water) start->sol_screen sol_profile Determine Solubility Profile sol_screen->sol_profile high_sol_hot High Solubility Hot, Low Solubility Cold? sol_profile->high_sol_hot Yes good_sol_rt Good Solubility at RT in a Volatile Solvent? sol_profile->good_sol_rt No cooling Method: Cooling Crystallization high_sol_hot->cooling sol_in_good_insol_in_bad Soluble in 'Good' Solvent, Insoluble in Miscible 'Anti-Solvent'? good_sol_rt->sol_in_good_insol_in_bad No evap Method: Slow Evaporation good_sol_rt->evap Yes small_scale Small Scale (<10mg) or Difficult Compound? sol_in_good_insol_in_bad->small_scale No anti_solvent Method: Anti-Solvent Addition sol_in_good_insol_in_bad->anti_solvent Yes vapor Method: Vapor Diffusion small_scale->vapor Yes

Caption: Decision workflow for selecting a crystallization method.

Method 1: Cooling Crystallization

This is the most common technique, ideal for compounds that are significantly more soluble at higher temperatures than at lower temperatures.[8]

Causality: By dissolving the compound in a minimal amount of hot solvent to create a saturated solution, subsequent slow cooling reduces the solubility, leading to supersaturation and gradual crystal formation.

Protocol:

  • Dissolution: Place the crude pyrazole derivative in a flask. Add a small volume of the selected solvent (e.g., ethanol, isopropanol).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point. Do not add a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote larger crystals, the cooling process can be slowed further by insulating the flask.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air-dry on the filter paper before final drying under vacuum.[8]

Method 2: Slow Solvent Evaporation

This method is suitable for compounds that are soluble in a chosen volatile solvent at room temperature.[8]

Causality: As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization. The slow rate of evaporation is key to forming high-quality crystals.

Protocol:

  • Dissolution: Dissolve the crude compound in a suitable volatile solvent (e.g., acetone, ethyl acetate) at room temperature to create a nearly saturated solution.

  • Evaporation: Transfer the solution to a beaker or vial. Cover the opening with a piece of parafilm and puncture a few small holes in it with a needle.

  • Incubation: Place the container in a vibration-free location, such as a fume hood, and allow the solvent to evaporate slowly over several hours to days.

  • Isolation: Once a suitable crop of crystals has formed, isolate them by decanting the remaining solvent or by vacuum filtration.

Method 3: Anti-Solvent Addition (Solvent Diffusion)

This technique is effective when a compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another miscible solvent (the "anti-solvent").[14]

Causality: The slow introduction of the anti-solvent into a solution of the compound in the good solvent reduces the overall solvating power of the mixture, inducing supersaturation and crystallization.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Addition cluster_2 Step 3: Crystallization a Pyrazole Compound dissolved in 'Good' Solvent (e.g., Acetone) b Slow, dropwise addition of 'Anti-Solvent' (e.g., Water) a->b c Solution becomes turbid as solubility decreases, leading to nucleation and crystal growth b->c

Caption: The principle of the anti-solvent addition technique.

Protocol:

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone) in which it is highly soluble.

  • Anti-Solvent Addition: With constant stirring, slowly add a miscible "anti-solvent" (e.g., water, hexanes) in which the compound is poorly soluble.[8]

  • Induce Crystallization: Continue adding the anti-solvent dropwise until the solution becomes slightly and persistently turbid. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.

  • Equilibration: Allow the mixture to stand until crystal formation is complete.

  • Isolation: Collect the crystals by vacuum filtration, wash with a solvent mixture rich in the anti-solvent, and dry.

Method 4: Co-Melting Crystallization

A novel, solvent-free method particularly suited for forming energetic coordination compounds, but with potential for other derivatives.[15]

Causality: This method involves heating a mixture of the pyrazole ligand and an inorganic salt until they melt together, forming a homogeneous liquid phase. Upon slow cooling, the desired coordination compound crystallizes directly from the melt, avoiding solvent-related issues.[15]

Protocol (Example for Cu(NO₃)₂(Pyrazole)₄):

  • Mixing: Thoroughly mix the solid pyrazole ligand and the solid inorganic salt (e.g., Cu(NO₃)₂·5H₂O) in a glass petri dish.

  • Heating: Place the dish in an oven and heat to a temperature above the melting points of the components (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).

  • Holding: Maintain the molten state for a short period (5-10 minutes) to ensure homogeneity.

  • Cooling: Cool the mixture slowly and controllably (e.g., 2 °C/min) back to room temperature to allow for the formation of well-defined crystals.

  • Isolation: Collect the resulting crystalline product. A wash with a cold non-solvent (e.g., cold water or ethanol) may be necessary to remove any unreacted starting material.[15]

Part 3: Data Presentation and Troubleshooting

Solvent Selection Guide

The choice of solvent is the most critical step in crystallization.[8] The ideal solvent will exhibit a steep solubility curve with respect to temperature.

SolventTypePolarityBoiling Point (°C)Suitability Notes
Ethanol ProticPolar78Excellent general solvent for many pyrazoles; good for cooling crystallization.[8]
Isopropanol ProticPolar82Similar to ethanol, often a good choice for cooling crystallization.[8][16]
Ethyl Acetate AproticMedium77Effective for compounds of intermediate polarity; can be used for cooling or evaporation.[8]
Acetone AproticPolar56Often too good a solvent for cooling; best used for anti-solvent methods or slow evaporation.[8][16]
Toluene AromaticNon-polar111Can be effective for less polar derivatives or as a co-solvent.[8]
Water ProticVery Polar100Pyrazoles often have low solubility; excellent as an anti-solvent when the compound is dissolved in a polar organic solvent.[8][12]
Cyclohexane/Hexanes Non-polarNon-polar81 / 69Good for crystallizing non-polar pyrazole derivatives; also used as an anti-solvent.[13]
Troubleshooting Common Crystallization Problems
ProblemObservationProbable Cause(s)Recommended Solution(s)
No Crystals Form Solution remains clear upon cooling.Solution is not supersaturated (too much solvent or compound is too soluble).1. Scratch: Scratch the inner surface of the flask with a glass rod to create nucleation sites.[9] 2. Seed: Add a tiny seed crystal of the crude material.[9] 3. Concentrate: Re-heat the solution and boil off some solvent to increase the concentration, then cool again.[9] 4. Add Anti-Solvent: Add a few drops of an anti-solvent.
"Oiling Out" A second liquid phase (an oil) separates from the solution.The compound's solubility limit was exceeded at a temperature above its melting point, or the rate of supersaturation is too high.1. Re-heat: Re-heat the solution until the oil redissolves. 2. Add 'Good' Solvent: Add a small amount of the 'good' solvent to decrease saturation, then cool much more slowly. 3. Change Solvent: The chosen solvent may be inappropriate; try a different one.
Rapid Precipitation Solid "crashes out" of solution as a fine powder or amorphous solid.The solution is too concentrated, or the cooling is too rapid.1. Re-heat & Dilute: Re-heat to redissolve the solid, add more solvent (10-20% excess), and cool again slowly.[9] 2. Insulate: Insulate the flask to slow the cooling rate.
Poor Yield Very few crystals are recovered.Too much solvent was used, leaving a significant amount of the compound in the mother liquor.1. Concentrate Filtrate: Concentrate the mother liquor (filtrate) by evaporation and cool to obtain a second crop of crystals.[9] 2. Optimize: For future attempts, use less solvent during the initial dissolution step.
Advanced Technique: Purification via Salt Formation

For pyrazole derivatives containing a basic nitrogen atom, conversion to an acid addition salt can be a powerful purification strategy, as salts often have very different solubility profiles and higher crystallinity than the free base.[14]

Protocol:

  • Dissolution: Dissolve the crude pyrazole free base in a suitable organic solvent (e.g., ethanol, acetone).[8][16]

  • Acid Addition: Add at least one equimolar amount of an acid (e.g., hydrochloric acid, oxalic acid) to the solution.

  • Crystallization: The corresponding salt will often precipitate or crystallize out of the solution. This process can be aided by cooling.

  • Isolation: Collect the salt crystals by vacuum filtration, wash with cold solvent, and dry.

  • Neutralization (Optional): To recover the purified free base, dissolve the salt in an aqueous solution and neutralize it with a base, followed by extraction with an organic solvent and removal of the solvent in vacuo.[8]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PMC - NIH. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • RSC Publishing. (2024). Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. [Link]

  • Solubility of Things. (n.d.). Pyrazole. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

  • PMC - NIH. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]

  • BenchChem. (2025).
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • PMC - NIH. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • PMC - NIH. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2023). (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

Sources

Application Notes and Protocols: [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol as a High-Potential Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-generation strategies, offering a powerful alternative to traditional high-throughput screening (HTS). By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[1][2] The core principle of FBDD is to identify weakly binding fragments that can be iteratively optimized into potent, drug-like candidates through structure-guided strategies.[3]

This guide focuses on the strategic application of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol , a commercially available fragment embodying key features that render it an excellent starting point for a drug discovery campaign. The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its synthetic tractability, favorable drug-like properties, and its prevalence in numerous approved drugs.[4][5][6] Specifically, the pyrazole core is a key component in a multitude of protein kinase inhibitors, highlighting its ability to form crucial interactions within ATP-binding sites.[4][5][6][7][8]

The subject fragment, with its molecular weight of 206.22 g/mol , aligns perfectly with the "Rule of Three," a set of empirical guidelines for selecting high-quality fragments.[9][10][11][12] This, combined with the presence of a versatile methanol group for synthetic elaboration and a fluorophenyl moiety for potential metabolic stability and enhanced binding interactions, makes [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol a compelling candidate for screening against a wide range of biological targets, particularly protein kinases.

Physicochemical Properties and Rationale for Selection

The suitability of a fragment for FBDD is largely dictated by its physicochemical properties. [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol exhibits a profile that is highly amenable to this approach.

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight 206.22 g/mol < 300 Da
cLogP (calculated) ~1.5 - 2.0< 3[9][10][11]
Hydrogen Bond Donors 1 (hydroxyl group)≤ 3[9][10][11]
Hydrogen Bond Acceptors 3 (pyrazole nitrogens, hydroxyl oxygen)≤ 3[9][10][11]
Rotatable Bonds 2≤ 3[9][10][11]

Note: cLogP is an estimation and can vary based on the algorithm used. The values presented are within the generally accepted range for fragments.

The data clearly indicates that the fragment adheres to the "Rule of Three," maximizing the probability of identifying a high-quality hit. The fluorophenyl group is a common bioisostere for a phenyl group, often introduced to block metabolic oxidation and potentially increase binding affinity through favorable interactions with the target protein.[13][14][15] The methanol group provides a crucial synthetic handle, allowing for vector-supported growth into unexplored regions of the binding pocket during hit-to-lead optimization.[16]

Experimental Workflow for Fragment Screening and Hit Validation

The following section outlines a comprehensive workflow for utilizing [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol in a typical FBDD campaign. This workflow is designed to be a self-validating system, incorporating orthogonal techniques to ensure the robustness of the identified hits.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Preparation (Including Target Fragment) B Primary Screening (NMR or SPR) A->B C Hit Deconvolution & Confirmation B->C D Orthogonal Biophysical Assay (e.g., ITC) C->D E X-ray Crystallography D->E F Initial SAR by Analogs E->F G Structure-Guided Design F->G H Fragment Growing/Linking G->H I Lead Optimization H->I

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Saturation Transfer Difference (STD) NMR Spectroscopy

STD-NMR is a powerful ligand-observed NMR technique for identifying binders from a mixture of compounds. It relies on the transfer of magnetization from the protein to a bound ligand.

Rationale: This method is highly sensitive to weak binders and provides information about which part of the fragment is in close contact with the protein.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the target protein at a concentration of 10-50 µM in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, containing 150 mM NaCl).

    • Prepare a stock solution of the fragment cocktail (including [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol and 5-9 other fragments) in the same deuterated buffer. The final concentration of each fragment in the NMR tube should be between 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the fragment cocktail in the absence of the protein to serve as a reference.

    • Add the target protein to the fragment cocktail and acquire the STD-NMR spectrum.

    • The on-resonance saturation pulse should be applied at a frequency where only protein resonances absorb (e.g., 0.5-1.0 ppm).

    • The off-resonance saturation pulse should be applied at a frequency where neither the protein nor the fragments have signals (e.g., -30 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the difference spectrum.

    • Signals that appear in the difference spectrum correspond to fragments that bind to the protein.

    • The relative intensity of the signals in the difference spectrum can provide qualitative information about the binding affinity and the proximity of specific protons to the protein surface.

  • Hit Deconvolution:

    • If a cocktail shows a positive hit, screen each fragment from that cocktail individually to identify the active binder(s).

Protocol 2: Primary Screening and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.

Rationale: SPR provides quantitative data on binding affinity (KD) and kinetics (kon and koff), and is well-suited for screening fragment libraries.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). Aim for a low to medium immobilization density to minimize mass transport effects.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to allow for reference subtraction.

  • Fragment Screening:

    • Dissolve [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol and other library fragments in a suitable running buffer (e.g., PBS with 0.005% P20 surfactant and a small percentage of DMSO to aid solubility, ensuring the DMSO concentration is matched in the running buffer).

    • Inject the fragments over the protein and reference surfaces at a single high concentration (e.g., 100-200 µM).

    • A positive "hit" is identified by a significant increase in the response units (RU) on the protein surface compared to the reference surface.

  • Affinity Determination:

    • For confirmed hits, perform a dose-response analysis by injecting a series of increasing concentrations of the fragment (e.g., from 1 µM to 500 µM).

    • Fit the equilibrium binding responses to a steady-state affinity model to determine the dissociation constant (KD).

Protocol 3: Hit Validation and Structural Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is invaluable for structure-guided drug design.

Rationale: Direct visualization of the fragment-protein complex confirms binding and reveals the precise binding mode, including key intermolecular interactions.

Step-by-Step Methodology:

  • Protein Crystallization:

    • Obtain high-quality, reproducible crystals of the target protein.

  • Fragment Soaking:

    • Prepare a solution of the confirmed fragment hit (e.g., [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol) at a high concentration (typically 1-10 mM) in a cryoprotectant solution.

    • Soak the protein crystals in the fragment-containing solution for a defined period (from minutes to hours).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps to confirm the presence and determine the pose of the bound fragment.

Hit-to-Lead Optimization: From Fragment to Candidate

Once a fragment hit like [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol is validated and its binding mode is determined, the next phase is to increase its potency and drug-like properties.

Hit_To_Lead cluster_0 Core Fragment cluster_1 Optimization Strategies cluster_2 Outcome A [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol B Fragment Growing (Elaboration at Methanol) A->B Structure-Guided Design C Fragment Linking (Connecting to adjacent binders) A->C Structure-Guided Design D Fragment Merging (Combining with overlapping binders) A->D Structure-Guided Design E Potent Lead Compound B->E C->E D->E

Caption: Strategies for optimizing a fragment hit into a lead compound.

  • Fragment Growing: This is often the most direct strategy.[16] The methanol group on the pyrazole scaffold is an ideal point for synthetic elaboration. Guided by the crystal structure, chemists can design and synthesize new analogs that extend into nearby pockets of the binding site to form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Fragment Linking: If another fragment is found to bind in an adjacent pocket, a linker can be designed to connect the two fragments.[3][16] This can lead to a dramatic increase in affinity due to the additive binding energies and a favorable change in entropy.

  • Fragment Merging: If a second fragment is identified that overlaps in binding with the initial pyrazole hit, a new molecule can be designed that incorporates the key features of both fragments into a single, more potent compound.[16]

The synthesis of substituted pyrazoles is well-documented, often involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, providing a reliable synthetic route for generating analogs.[17][18][19]

Conclusion

[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol represents a high-quality, strategically designed fragment for initiating a drug discovery program. Its adherence to the "Rule of Three," the proven utility of its pyrazole core as a privileged scaffold, and the presence of functional groups amenable to synthetic elaboration make it an exemplary starting point. By employing the robust screening and optimization protocols detailed in this guide, researchers can effectively leverage this fragment to identify and develop novel, potent lead compounds against a range of therapeutic targets.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • The 'rule of three' for fragment-based drug discovery: Where are we now?. ResearchGate. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Ovid. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

  • A 'rule of three' for fragment-based lead discovery?. PubMed. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed. Available at: [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. Available at: [Link]

  • Fragment-based lead discovery. Wikipedia. Available at: [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. Available at: [Link]

  • Pushing the Rule of 3. Practical Fragments. Available at: [Link]

  • Approaches to Fragment-Based Drug Design. Utrecht University. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. Available at: [Link]

  • Growing fragments through fragment-linking. ResearchGate. Available at: [Link]

  • What is the role of bioisosterism in drug design?. Patsnap Synapse. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol is a two-step process. The first step involves the formylation of a pyrazole precursor, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole, at the C4 position using the Vilsmeier-Haack reaction to yield the intermediate aldehyde. The second step is the reduction of this aldehyde to the desired primary alcohol.

While seemingly straightforward, achieving a high yield of a pure product can be challenging. Common issues include incomplete reactions, the formation of byproducts, and difficulties in purification. This guide will address these challenges in detail.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.

Step 1: Vilsmeier-Haack Formylation of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole

Problem 1: Low or No Yield of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Potential Cause Explanation Recommended Solution
Poor Quality of Reagents The Vilsmeier-Haack reagent is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) can decompose, and N,N-Dimethylformamide (DMF) can contain water, both of which will inhibit the reaction.Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is thoroughly flame-dried before use.
Incorrect Reagent Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete formylation of the starting pyrazole.Use a molar excess of the Vilsmeier reagent. A common ratio is 1.5 to 3 equivalents of both POCl₃ and DMF relative to the pyrazole substrate.
Suboptimal Reaction Temperature The formation of the Vilsmeier reagent is exothermic and requires low temperatures. The subsequent formylation reaction often requires heating to proceed at a reasonable rate.Prepare the Vilsmeier reagent at 0°C. For the formylation, a temperature range of 60-90°C is typically effective.[1] Monitor the reaction by TLC to determine the optimal temperature and time for your specific setup.
Moisture Contamination The Vilsmeier reagent and the reaction intermediates are highly reactive towards water.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of Multiple Products (Observed by TLC/NMR)

Potential Cause Explanation Recommended Solution
Side Reactions Overheating or prolonged reaction times can lead to the formation of byproducts.Optimize the reaction temperature and time by careful TLC monitoring. Once the starting material is consumed and the desired product is maximized, proceed with the work-up.
Impure Starting Material Impurities in the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole can lead to a mixture of products.Ensure the purity of the starting pyrazole by recrystallization or column chromatography before use.
Step 2: Reduction of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Problem 1: Incomplete Reduction to the Alcohol

Potential Cause Explanation Recommended Solution
Insufficient Reducing Agent Not enough sodium borohydride (NaBH₄) will result in unreacted aldehyde.Use a molar excess of NaBH₄ (typically 1.5 to 2 equivalents) to ensure complete reduction.
Low Reactivity of NaBH₄ The reactivity of NaBH₄ can be affected by the solvent and temperature.While methanol or ethanol are common solvents, ensure the reaction is stirred efficiently. If the reaction is sluggish at room temperature, gentle warming may be necessary. However, be cautious as overheating can lead to side reactions.
Decomposition of NaBH₄ Sodium borohydride reacts with protic solvents like methanol and ethanol, especially at elevated temperatures.Add the NaBH₄ portion-wise to the solution of the aldehyde to maintain a sufficient concentration of the reducing agent throughout the reaction.

Problem 2: Presence of Impurities in the Final Product

Potential Cause Explanation Recommended Solution
Borate Ester Formation During the work-up, borate esters can form and be difficult to remove.Acidify the reaction mixture carefully with dilute HCl after the reduction is complete to hydrolyze any borate esters.
Carryover of Unreacted Aldehyde If the reduction was incomplete, the starting aldehyde will contaminate the product.Ensure complete reduction by TLC monitoring before work-up. If necessary, add more NaBH₄.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the Vilsmeier-Haack reagent?

The Vilsmeier-Haack reagent, a chloroiminium salt, acts as an electrophile in the formylation reaction.[2] It is typically prepared in situ from the reaction of a substituted amide like DMF with phosphorus oxychloride.[3]

Q2: How can I monitor the progress of the Vilsmeier-Haack reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate.

Q3: Are there any safety precautions I should take during the Vilsmeier-Haack reaction?

Yes, this reaction should be performed with caution. Phosphorus oxychloride is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The work-up, which involves quenching with ice, is highly exothermic and must be done slowly and carefully.

Q4: What is the best way to purify the final product, [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol?

Recrystallization is often the preferred method for purifying the final alcohol.[4] Suitable solvent systems include ethanol/water or ethyl acetate/hexane.[4] If recrystallization is not effective, column chromatography on silica gel can be employed.[5][6] To prevent degradation of the pyrazole on acidic silica gel, the silica can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[4]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Vilsmeier-Haack Formylation cluster_0 Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up & Purification DMF Anhydrous DMF (3.0 eq.) Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_Reagent 0 °C, dropwise addition POCl3 POCl₃ (1.5 eq.) POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Pyrazole 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole (1.0 eq.) Pyrazole->Reaction_Mixture Add to Vilsmeier Reagent Heating Stirring under inert atmosphere Reaction_Mixture->Heating Heat to 60-90 °C (4-6 h) Quenching Pour onto crushed ice Neutralization Neutralize with sat. NaHCO₃ Quenching->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Purification Column Chromatography (Silica gel, Hexane/EtOAc) Extraction->Purification

Vilsmeier-Haack Formylation Workflow
  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise while maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-(4-fluorophenyl)-5-methyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to 60-90°C and stir for 4-6 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

Aldehyde Reduction cluster_0 Reduction Reaction cluster_1 Work-up & Purification Aldehyde Pyrazole-4-carbaldehyde (1.0 eq.) in Methanol Reaction Stir at 0 °C to RT (1-2 h) Aldehyde->Reaction NaBH4 NaBH₄ (1.5 eq.) NaBH4->Reaction Portion-wise addition Quenching Quench with water Solvent_Removal Remove Methanol (in vacuo) Quenching->Solvent_Removal Extraction Extract with Ethyl Acetate Solvent_Removal->Extraction Purification Recrystallization (Ethanol/Water) Extraction->Purification

Sodium Borohydride Reduction Workflow
  • Dissolution: Dissolve 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting aldehyde by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture.[4]

V. References

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]

  • Arkat USA. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Journal of Pharmaceutical Research International. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Degres Journal. (2021). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. [Link]

  • MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • University of Mississippi eGrove. (2018). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. [Link]

  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • ResearchGate. (2019). Reduction using sodium borohyride?. [Link]

  • National Institutes of Health. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • YouTube. (2013). Recrystallization. [Link]

  • Royal Society of Chemistry. (2014). Supporting information Sodium borohydride treatment: A simple and effective process for the removal of stabilizer and capping ag. [Link]

  • The Hive Novel Discourse. (2003). Enhancing NaBH4 Reactivity & Selectivity. [Link]

  • YouTube. (2020). Recrystallization. [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]

  • YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. [Link]

  • YouTube. (2016). Recrystallization. [Link]

Sources

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole derivatives are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2] The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] While powerful, a significant challenge arises when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[5][6][7]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and controlling regioselectivity in pyrazole synthesis. We will delve into the underlying mechanistic principles and offer field-proven protocols to steer your reaction toward the desired isomeric outcome.

Troubleshooting Guides & FAQs

Q1: I'm getting a mixture of two regioisomers in my pyrazole synthesis. What are the fundamental factors controlling this outcome?

A1: The formation of two regioisomers stems from the reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-diketone.[6][8] The hydrazine has two non-equivalent nitrogen atoms, and the diketone has two carbonyl groups with different steric and electronic environments. The initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons dictates the final regiochemical outcome.

The primary factors influencing this selectivity are:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons. An electron-withdrawing group on the diketone will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.

  • Steric Effects: The steric hindrance around each carbonyl group and on the hydrazine substituent. Bulky groups on either the diketone or the hydrazine will favor attack at the less sterically hindered carbonyl carbon.

  • Reaction Conditions: This is often the most critical and tunable parameter. Solvent, temperature, and pH can significantly influence the reaction pathway and, consequently, the regioselectivity.[6]

Q2: How can I control regioselectivity by modifying the reaction solvent?

A2: Solvent choice can have a dramatic impact on regioselectivity. While ethanol is a common solvent for pyrazole synthesis, it can sometimes lead to poor selectivity.[5][7] This is because nucleophilic solvents like ethanol can compete with the hydrazine in attacking the more reactive carbonyl group, thus diminishing the inherent selectivity.[8]

Troubleshooting Protocol: Employing Fluorinated Alcohols

Recent studies have shown that using non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve regioselectivity.[5][7][8] These solvents do not compete with the hydrazine for the electrophilic carbonyl centers, allowing the intrinsic electronic and steric factors of the reactants to govern the reaction's course.[8]

Experimental Workflow: Solvent-Mediated Regiocontrol

Caption: Workflow for enhancing regioselectivity using fluorinated alcohols.

Step-by-Step Protocol:

  • Dissolve the unsymmetrical 1,3-diketone (1.0 eq) in either TFE or HFIP.

  • Slowly add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography to isolate the major regioisomer.

Data Snapshot: Solvent Effects on Regioselectivity

1,3-DiketoneHydrazineSolventRegioisomeric Ratio (A:B)Reference
1,1,1-trifluoro-4-phenylbutane-2,4-dioneMethylhydrazineEtOH1:1.3[8]
1,1,1-trifluoro-4-phenylbutane-2,4-dioneMethylhydrazineTFE85:15[8]
Ethyl 4,4,4-trifluoro-2,4-dioxobutanoatePhenylhydrazineEtOH1:1[8]
Ethyl 4,4,4-trifluoro-2,4-dioxobutanoatePhenylhydrazineTFE>95:5[8]
Q3: Can I influence the regiochemical outcome by adjusting the pH of the reaction?

A3: Yes, pH control is a powerful tool for manipulating regioselectivity in pyrazole synthesis. The mechanism of the Knorr synthesis is sensitive to the acidity of the medium.[6][9]

  • Neutral/Basic Conditions: Under neutral or basic conditions, the more nucleophilic nitrogen of the substituted hydrazine (typically the unsubstituted nitrogen) will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.

  • Acidic Conditions: In an acidic medium, the more basic nitrogen of the hydrazine can be protonated, reducing its nucleophilicity. This can alter which nitrogen atom initiates the attack and can even reverse the regioselectivity of the reaction.[9]

Mechanism: The Role of pH in Directing Regioselectivity

pH_Control_Mechanism cluster_neutral Neutral/Basic pH cluster_acidic Acidic pH N1_neutral More Nucleophilic N (unsubstituted) C1_neutral More Electrophilic C=O N1_neutral->C1_neutral Initial Attack Product_A Regioisomer A C1_neutral->Product_A Cyclization N2_acidic Less Nucleophilic N (protonated) N1_acidic Remaining Nucleophilic N C2_acidic Less Electrophilic C=O N1_acidic->C2_acidic Initial Attack Product_B Regioisomer B C2_acidic->Product_B Cyclization

Caption: Influence of pH on the initial nucleophilic attack.

Troubleshooting Protocol: pH Adjustment

  • For Neutral/Basic Conditions: Perform the reaction in a non-acidic solvent like ethanol or DMF. If necessary, a non-nucleophilic organic base can be added.

  • For Acidic Conditions: Add a catalytic amount of an acid such as acetic acid or p-toluenesulfonic acid to the reaction mixture.[3] The reaction can also be performed in a protic solvent with inherent acidity.

Q4: My starting materials have significant steric bulk. How does this affect regioselectivity, and how can I predict the outcome?

A4: Steric hindrance plays a crucial role in directing the regioselectivity. As a general principle, the nucleophilic nitrogen of the hydrazine will preferentially attack the less sterically hindered carbonyl group of the 1,3-dicarbonyl compound.

Predictive Framework for Steric Influence

To predict the major regioisomer, consider the following:

  • Identify the more sterically hindered carbonyl group on the 1,3-dicarbonyl compound. This is typically the carbonyl adjacent to a bulkier substituent (e.g., a t-butyl group vs. a methyl group).

  • Identify the more sterically hindered nitrogen atom on the substituted hydrazine. This will be the nitrogen bearing the substituent.

  • The reaction will favor the pathway that minimizes steric repulsion. Therefore, the less hindered nitrogen of the hydrazine will likely attack the less hindered carbonyl of the diketone.

Q5: How can I reliably differentiate between the two possible regioisomers to confirm the success of my regioselective synthesis?

A5: Unambiguous characterization of the resulting pyrazole regioisomers is critical. Several spectroscopic techniques can be employed, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive.

Characterization Workflow

Caption: Orthogonal methods for pyrazole structure confirmation.

Spectroscopic Differentiation Guide:

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons on the pyrazole ring are sensitive to the electronic environment created by the substituents.[10][11][12] By comparing the observed chemical shifts with predicted values or with data from known compounds, the regioisomers can often be distinguished.[13][14]

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are particularly powerful. An NOE correlation between the protons of the N-substituent and the protons of the substituent at the C5 position of the pyrazole ring provides conclusive evidence for the 1,5-disubstituted regioisomer. Conversely, the absence of this correlation and the presence of an NOE to the C3 substituent would indicate the 1,3-disubstituted isomer.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, serving as the ultimate proof of regiochemistry.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed.[Link]

  • Smith, A. B., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.[Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed.[Link]

  • (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications.[Link]

  • (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

  • (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.[Link]

  • (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.[Link]

  • (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • (2024). Knorr pyrazole synthesis. Name-Reaction.com.[Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.[Link]

  • (2018). Knorr Pyrazole Synthesis (M. Pharm). Slideshare.[Link]

  • (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH.[Link]

  • (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.[Link]

  • (2022). Pyrazole synthesis. Organic Chemistry Portal.[Link]

  • (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI.[Link]

  • (2020). Synthesis of 1,3‐ and 1,5‐substituted pyrazoles 23 through... ResearchGate.[Link]

  • (2019).
  • Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. RSC Publishing.[Link]

  • (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]

  • (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.[Link]

  • (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.[Link]

  • (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. PubMed.[Link]

  • (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. PubMed.[Link]

  • (2022). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance.[Link]

  • (2020). Knorr Pyrazole Synthesis. ResearchGate.[Link]

  • (2014). SCHEME 1. Synthesis of 1,3,5-trisubstituted pyrazole derivatives (2a-2d). ResearchGate.[Link]

Sources

Technical Support Center: Crystallization of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I've seen firsthand how the final, critical step of crystallization can become a major bottleneck in the development of pyrazole-based compounds. These heterocycles are mainstays in medicinal chemistry and materials science, but their unique electronic and hydrogen-bonding characteristics can present specific challenges during purification and solid-form selection.[1][2][3]

This guide is structured as a series of frequently encountered problems. It moves beyond simple procedural lists to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively. We will explore the causality behind each experimental choice, ensuring that every protocol is a self-validating system for achieving high-purity, crystalline material.

Section 1: The Primary Hurdle - Achieving Initial Crystallinity

This section addresses the most common and frustrating starting point: the failure of a pyrazole compound to crystallize from solution.

FAQ 1: My pyrazole compound is "oiling out" or precipitating as an amorphous solid. What are the immediate steps for troubleshooting?

This is the most frequent initial challenge. "Oiling out" or amorphous precipitation occurs when nucleation is kinetically unfavorable or when the rate of supersaturation generation far exceeds the rate of crystal growth. The molecules crash out of solution without the time or mobility to arrange into an ordered lattice.

Causality and Immediate Actions:

  • Supersaturation is Too High, Too Fast: You've likely induced thermodynamic instability too quickly. The system relieves this by entering a metastable liquid (oil) or disordered solid phase, which is kinetically more accessible than the ordered crystalline state.

    • Solution: Reduce the rate of supersaturation. If you are cooling, slow the cooling rate dramatically. If using an anti-solvent, add it much more slowly and at the point of maximum agitation to ensure rapid dispersal.

  • Incorrect Solvent Choice: The ideal solvent must have a steep solubility curve—high solubility at a high temperature and low solubility at a low temperature.[4] If solubility is too high at all temperatures, the compound will never reach the supersaturation point. If it's too low, you'll never dissolve it in the first place.

    • Solution: A systematic solvent screen is necessary. Do not rely on a single solvent. The goal is to find a system where your compound is sparingly soluble at room temperature but fully soluble at an elevated temperature (e.g., 50-70 °C).

  • Presence of Impurities: Impurities can act as "growth inhibitors" by adsorbing to the crystal surface and disrupting the lattice formation.[5][6] Structurally related impurities are particularly problematic.[7]

    • Solution: Before a large-scale attempt, take a small aliquot of your crude material and try a preliminary purification (e.g., a quick filtration through a silica plug) to see if removing baseline impurities improves crystallization behavior.

FAQ 2: How should I design a systematic solvent screen for a novel pyrazole derivative?

A well-designed solvent screen is the cornerstone of crystallization development. It saves time, material, and provides critical data for scale-up. The process involves testing the solubility of your compound in a range of solvents with varying polarities and functionalities.

Expert Insight: Pyrazoles possess both a pyrrole-like N-H proton donor and a pyridine-like nitrogen acceptor, allowing for a range of intermolecular interactions, especially hydrogen bonding.[8] Your solvent choice will directly compete with or facilitate these interactions. Protic solvents like alcohols can be effective, as can aprotic polar solvents like ethyl acetate or acetone.[4]

Workflow: Systematic Solvent Screening

Solvent_Screening_Workflow start Start: Crude Pyrazole Compound solubility_test Test Solubility in Solvent Panel ~10 mg compound in 0.5 mL solvent Test at Room Temp (RT) & 60°C start->solubility_test outcome Categorize Outcome solubility_test->outcome insoluble Insoluble at RT & 60°C | (Poor Solvent) outcome->insoluble Insoluble soluble_rt Soluble at RT | (Too Soluble) outcome->soluble_rt Soluble sparingly_soluble {Sparingly Soluble at RT | Fully Soluble at 60°C | (Good Candidate)} outcome->sparingly_soluble Ideal use_as_antisolvent Consider as Anti-Solvent insoluble->use_as_antisolvent use_for_evaporation Use for Evaporation or Anti-Solvent Method soluble_rt->use_for_evaporation use_for_cooling Proceed with Cooling Crystallization sparingly_soluble->use_for_cooling

Data Presentation: Recommended Solvents for Initial Screening

Solvent ClassExample SolventBoiling Point (°C)Polarity (Index)Typical Application for Pyrazoles
Protic (Alcohol)Ethanol785.2Excellent for cooling crystallization; good H-bond competitor.[4]
Protic (Alcohol)Isopropanol824.3Similar to ethanol, often provides slightly different crystal habits.[4]
Aprotic PolarAcetone565.4Often too soluble for cooling; good for anti-solvent methods.[4]
EsterEthyl Acetate774.3Versatile solvent for compounds of intermediate polarity.
AromaticToluene1112.4Useful for less polar pyrazoles or as a co-solvent.
Ether2-Methyl-THF803.0Greener alternative to THF, good for many heterocycles.
NonpolarHeptane980.0Primarily used as an anti-solvent.
AqueousWater1009.0Can be an effective anti-solvent if the compound is water-insoluble.[4][9]

Experimental Protocol 1: Systematic Solvent Screening A detailed, step-by-step methodology is provided in the "Protocols" section at the end of this guide.

Section 2: Refining Crystal Quality and Purity

Once you can induce crystallization, the next challenge is controlling the outcome to produce pure, well-defined crystals suitable for analysis and downstream processing.

FAQ 3: My crystals are extremely fine, needle-like, or form an agglomerated mass. How can I improve the crystal habit?

Poor crystal habit is typically a sign of very rapid crystal growth, where individual crystals do not have time to develop well-defined faces. This is common with pyrazoles due to their ability to form strong, directional N-H···N hydrogen bonds, which can favor rapid growth along one axis, leading to needles.[10]

Causality and Strategic Adjustments:

  • Slow Down the Growth Rate: This is the most critical parameter. Slower growth allows molecules to add to the crystal lattice in a more ordered fashion, resulting in larger, more equant (less needle-like) crystals.

    • Action: Decrease the cooling rate significantly (e.g., from 20°C/hour to 2-5°C/hour). Consider a stepwise cooling profile. If using an anti-solvent, decrease the addition rate and ensure the solution is well-stirred.

  • Optimize the Solvent System: The solvent directly influences which crystal faces grow fastest by selectively adsorbing to them.[11]

    • Action: Try a more viscous solvent (e.g., n-butanol vs. ethanol) to slow diffusion to the crystal surface. Alternatively, introduce a co-solvent. Small amounts of a "growth inhibitor" solvent can sometimes block the fastest-growing face, allowing other faces to catch up and produce a more desirable habit.

  • Control Agitation: Stirring affects mass transfer and can induce secondary nucleation (forming more, smaller crystals).

    • Action: For initial lab-scale crystallization, avoid aggressive magnetic stirring. Gentle orbital shaking or slow overhead stirring is preferred. In some cases, allowing the solution to stand perfectly still after dissolution can yield the best single crystals.

FAQ 4: Analysis shows my crystalline product is still impure. What advanced purification strategies can I employ?

While crystallization is a powerful purification technique, it is not infallible, especially when impurities are structurally similar to the target compound.

Expert Insight: Reactive Crystallization

For pyrazoles, which are basic heterocycles, an exceptionally effective method is reactive crystallization , also known as crystallization via salt formation.[12][13] This technique alters the solubility characteristics of your target compound, leaving neutral or less basic impurities behind in the solvent.

Workflow: Troubleshooting Purity Issues

Purity_Workflow start Start: Impure Crystalline Pyrazole recrystallize Attempt Standard Recrystallization | (Same solvent, slower cooling) start->recrystallize check_purity1 Check Purity (HPLC, NMR) recrystallize->check_purity1 success Success: Product is Pure check_purity1->success Pure failure1 Failure: Impurity Persists check_purity1->failure1 Impure reactive_xtal {Reactive Crystallization | 1. Dissolve in suitable solvent (e.g., Isopropanol) | 2. Add stoichiometric acid (e.g., HCl, H₂SO₄) | 3. Crystallize the pyrazole salt} failure1->reactive_xtal isolate_salt Isolate Pure Salt Crystals | (Filtration) reactive_xtal->isolate_salt neutralize {Neutralize & Extract | 1. Dissolve salt in water | 2. Add base (e.g., NaHCO₃) | 3. Extract pure pyrazole with organic solvent} isolate_salt->neutralize final_product Final Pure Pyrazole Product neutralize->final_product

Experimental Protocol 3: Reactive Crystallization for Purity Enhancement A detailed, step-by-step methodology is provided in the "Protocols" section at the end of this guide.

Section 3: Advanced Considerations - Polymorphism
FAQ 5: I'm getting inconsistent characterization data (e.g., different melting points, IR spectra) from different batches. Could this be polymorphism?

Yes, this is a classic indicator of polymorphism—the ability of a compound to exist in more than one crystal structure. Polymorphism is a critical concern in drug development as different forms can have different solubilities, stabilities, and bioavailabilities. Pyrazoles are prone to polymorphism due to their flexible hydrogen-bonding capabilities, which can lead to different packing motifs like trimers or catemers (polymeric chains).[8][10]

Confirming and Controlling Polymorphism:

  • Characterization is Key: You must use a combination of analytical techniques to confirm polymorphism.

    • DSC (Differential Scanning Calorimetry): Will show different melting points and may reveal solid-solid phase transitions.

    • PXRD (Powder X-ray Diffraction): The definitive tool. Different polymorphs will produce distinct diffraction patterns.

    • IR/Raman Spectroscopy: Different hydrogen-bonding environments in polymorphs will lead to shifts in vibrational frequencies, particularly the N-H stretch.[8]

    • Single Crystal X-ray Diffraction: Provides the absolute structure of a specific polymorph.[14][15]

  • Controlling the Outcome: Kinetic vs. Thermodynamic Forms

    • Kinetic Form: Often obtained by rapid cooling or fast anti-solvent addition. This is typically the less stable form but the one that crystallizes fastest.

    • Thermodynamic Form: The most stable crystal form. It is usually obtained through slow crystallization at higher temperatures or by allowing a solution to equilibrate for a long time.

    • Action: To target the thermodynamic form, use a slow cooling rate from a solvent in which the compound has moderate solubility. To find kinetic forms, try crash-cooling or using a wider range of solvents and anti-solvents. A slurry experiment (stirring a mixture of forms in a solvent) will eventually convert all material to the most stable thermodynamic form.

Section 4: Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening for Cooling Crystallization
  • Preparation: Array 8-10 vials. In each, place approximately 10-15 mg of your crude pyrazole compound.

  • Solvent Addition: To each vial, add a different solvent from the screening table (e.g., ethanol, isopropanol, ethyl acetate, toluene) in 0.2 mL increments.

  • Room Temperature Assessment: Vigorously stir or sonicate each vial for 2 minutes. Observe and record solubility.

    • If fully dissolved, the solvent is likely too good for cooling crystallization. Set aside for anti-solvent or evaporation trials.

    • If completely insoluble, the solvent is poor. Set aside as a potential anti-solvent.

    • If partially soluble, proceed to the next step.

  • High Temperature Assessment: Heat the vials containing partially soluble material to 60-70°C with stirring. Add more solvent dropwise only if necessary to achieve full dissolution. Record the approximate concentration.

  • Cooling: Allow the vials that formed a clear solution at high temperature to cool slowly to room temperature. If no crystals form, gently scratch the inside of the vial with a glass rod or add a seed crystal.

  • Isolation & Analysis: If crystals form, cool the vial further to 0-4°C for 1 hour. Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze for purity and yield.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble at room temperature, e.g., acetone).

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition: While stirring the solution, slowly add a pre-filtered "anti-solvent" (one in which the compound is insoluble, e.g., water or heptane) dropwise.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid. This is the point of nucleation.

  • Growth: Stop adding the anti-solvent and allow the solution to stir for several hours to allow the crystals to grow. You may add a small amount of additional anti-solvent after an initial growth period to maximize yield.

  • Isolation: Isolate the crystals by filtration, wash with a mixture of the solvent/anti-solvent, and dry under vacuum.

Protocol 3: Reactive Crystallization for Purity Enhancement [4][13]
  • Dissolution: Dissolve the impure pyrazole compound in a suitable organic solvent like isopropanol or ethanol.

  • Acid Addition: While stirring, add one molar equivalent of a strong acid (e.g., concentrated HCl, sulfuric acid, or a solution of oxalic acid).

  • Crystallization: The pyrazole salt, now with different solubility properties, will often crystallize or precipitate from the solution. This process can be aided by cooling.

  • Isolation of Salt: Collect the salt crystals by vacuum filtration. Wash the crystals with cold solvent to remove the mother liquor containing the neutral impurities.

  • Neutralization and Recovery: Dissolve the purified salt in water. Slowly add an aqueous solution of a weak base (e.g., sodium bicarbonate) until the solution is neutral or slightly basic (pH ~8).

  • Extraction: The neutral, purified pyrazole will precipitate or can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Final Isolation: Dry the organic extracts over sodium sulfate, filter, and evaporate the solvent to yield the final, high-purity pyrazole compound. This material can then be crystallized using a standard cooling protocol if a specific solid form is desired.

References
  • Pyrazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . MDPI. (2023-07-14). [Link]

  • Method for purifying pyrazoles.
  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative . National Institutes of Health (PMC). [Link]

  • Process for the purification of pyrazoles.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? . ResearchGate. (2014-03-09). [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity . ACS Publications. [Link]

  • Impact of impurities on crystal growth . Nature. [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy . National Institutes of Health (PMC). [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β . RSC Publishing. (2023-01-20). [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles . MDPI. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives . National Institutes of Health (PMC). [Link]

  • Effect of Impurities on the Growth Kinetics of Crystals . ResearchGate. (2025-08-09). [Link]

  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation . University of Strathclyde. (2024-07-24). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . National Institutes of Health (PMC). [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds . IJTSRD. [Link]

  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen . MDPI. [Link]

  • Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystallization . ChemRxiv. (2025-06-12). [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” . MDPI. (2021-08-18). [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES . IJCRT.org. (2022-04-04). [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications . ResearchGate. (2025-04-29). [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” . MDPI. (2023-08-04). [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents . National Institutes of Health (PMC). [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene . National Institutes of Health (PMC). [Link]

Sources

Technical Support Center: Optimization of Fluorophenyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of fluorophenyl pyrazoles. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to troubleshoot and optimize your synthetic protocols. The following information is structured in a question-and-answer format to directly address specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing fluorophenyl pyrazoles?

The Knorr pyrazole synthesis and its variations are the most widely employed methods.[1][2][3][4][5][6] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, typically in the presence of an acid catalyst.[1][2][3] For fluorophenyl pyrazoles, this would involve using a fluorophenyl-substituted hydrazine or a fluorophenyl-containing 1,3-dicarbonyl compound.

The general mechanism involves an initial acid-catalyzed imine formation, followed by an intramolecular attack of the second nitrogen on the other carbonyl group, forming a diimine intermediate.[1][2][3] This intermediate then deprotonates to yield the final pyrazole product.[1][3]

Q2: I'm experiencing low yields in my fluorophenyl pyrazole synthesis. What are the likely causes and how can I troubleshoot this?

Low yields are a frequent challenge and can stem from several factors.[6][7] A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[7]

      • Increase Temperature: Many condensation reactions require heat.[7] Consider refluxing the reaction mixture. Microwave-assisted synthesis can also significantly improve yields and shorten reaction times.[7][8] In some cases, raising the temperature to around 60°C has been shown to improve yields, but exceeding this can lead to a decrease.[8][9][10]

  • Suboptimal Catalyst: The choice and amount of catalyst are critical.

    • Troubleshooting:

      • Acid Catalysis: For Knorr-type syntheses, catalytic amounts of a protic acid like acetic acid or a mineral acid are often used to facilitate imine formation.[7]

      • Alternative Catalysts: Various other catalysts have been shown to be effective, including Lewis acids, nano-ZnO, silver catalysts, and Amberlyst-70.[7][8][11] The optimal catalyst will depend on your specific substrates.

  • Side Reactions and Byproduct Formation: Unwanted side reactions can significantly lower the yield of your desired product.

    • Troubleshooting:

      • Control of Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common issue.[12] The choice of solvent can dramatically influence regioselectivity.[12]

      • Hydrazine Stability: Hydrazine can be unstable. Using freshly distilled or high-purity hydrazine can mitigate decomposition.[13] Running the reaction at a lower temperature might also help.[13]

Q3: How can I control the regioselectivity in the synthesis of N-substituted fluorophenyl pyrazoles?

Controlling which nitrogen of a substituted hydrazine attacks which carbonyl group of an unsymmetrical 1,3-dicarbonyl is a key challenge in pyrazole synthesis.

  • Solvent Choice is Critical: The solvent can have a profound impact on regioselectivity. While polar protic solvents like ethanol are traditional choices, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in the formation of N-methylpyrazoles.[14] Aprotic dipolar solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have also demonstrated improved results in certain syntheses of 1-aryl-3,4,5-substituted pyrazoles.[12]

  • Mechanism of Solvent Influence: The increased acidity and hydrogen-bond donating ability of fluorinated alcohols are thought to play a role in directing the initial condensation step, thereby favoring the formation of one regioisomer over the other.

Q4: Are there more environmentally friendly ("green") methods for synthesizing fluorophenyl pyrazoles?

Yes, several green chemistry approaches have been developed to address the environmental impact of traditional synthesis methods.[12]

  • Solvent-Free Conditions: Reactions can be run neat, often with the aid of a catalyst like tetrabutylammonium bromide (TBAB), which can lead to shorter reaction times and good yields.[10][15]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption.[7][8][16] It has been successfully used in the one-pot, three-component synthesis of pyrazolines, which can then be oxidized to pyrazoles.[17][18]

  • Ultrasonic Irradiation: This method can also accelerate reaction rates.[12]

  • Use of Water as a Solvent: Aqueous methods are being increasingly explored.[11] Catalysts like CeO2/SiO2 and FeCl3-PVP have been used for pyrazole synthesis in water or water/PEG-400 mixtures.[11]

II. Troubleshooting Guide

Issue 1: Formation of an Inseparable Mixture of Regioisomers

Causality: With an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, the initial nucleophilic attack can occur at either carbonyl group, leading to two different pyrazole products.[3]

Troubleshooting Protocol:

  • Solvent Optimization:

    • Step 1: Screen a range of solvents with varying polarities and hydrogen-bonding capabilities.

    • Step 2: Prioritize fluorinated alcohols like TFE or HFIP, as they have been shown to significantly improve regioselectivity.[14]

    • Step 3: Evaluate aprotic dipolar solvents such as DMF, NMP, or DMAc.[12]

  • Temperature Control: Systematically vary the reaction temperature. Lower temperatures may favor the thermodynamically controlled product, potentially increasing the ratio of the desired regioisomer.

  • Catalyst Screening: Investigate the effect of different acid or base catalysts on the isomer ratio.

Issue 2: Reaction Stalls or Fails to Go to Completion

Causality: This can be due to insufficient activation of the carbonyl groups, poor nucleophilicity of the hydrazine, or steric hindrance.

Troubleshooting Protocol:

  • Catalyst and Stoichiometry:

    • Step 1: Ensure the catalyst is active and present in the correct amount. For acid-catalyzed reactions, a small amount of a strong acid can be beneficial.

    • Step 2: Consider using a slight excess of the hydrazine reagent (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.

  • Temperature and Reaction Time:

    • Step 1: Gradually increase the reaction temperature while monitoring for product formation and byproduct formation by TLC or LC-MS.

    • Step 2: If thermal heating is ineffective, explore microwave-assisted synthesis to provide more efficient and uniform heating.[16]

  • Reagent Purity:

    • Step 1: Verify the purity of the 1,3-dicarbonyl compound and the hydrazine. Impurities can inhibit the reaction.

    • Step 2: Use freshly opened or purified reagents if there is any doubt about their quality.

Issue 3: Difficulty in Product Purification

Causality: The crude product may contain unreacted starting materials, regioisomers, or byproducts with similar polarities to the desired pyrazole.

Troubleshooting Protocol:

  • Chromatography:

    • Step 1: If regioisomers are present, careful column chromatography is often necessary for separation.[13]

    • Step 2: For basic pyrazole compounds that are difficult to purify on silica gel, consider deactivating the silica with triethylamine or using reverse-phase (C-18) chromatography.[13]

  • Recrystallization:

    • Step 1: Screen a variety of solvent systems to find one that provides good differential solubility between the product and impurities. Common systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[13]

    • Step 2: If the product is an oil, try trituration with a non-polar solvent like hexanes to induce crystallization.[13]

  • Acid-Base Extraction: To remove unreacted hydrazine and its salts, wash the organic layer with a dilute acid solution (e.g., 1M HCl).[13]

III. Data and Protocols

Table 1: Summary of Optimized Reaction Conditions for Fluorophenyl Pyrazole Synthesis
ParameterRecommended ConditionRationale & References
Solvent 2,2,2-Trifluoroethanol (TFE) or HFIPImproves regioselectivity.[14]
N,N-Dimethylacetamide (DMAc)High yields for 1-aryl-3,4,5-substituted pyrazoles at room temperature.[8]
EthanolTraditional solvent, but may lead to lower regioselectivity.[14]
Water (with appropriate catalyst)"Green" and environmentally friendly.[11]
Catalyst Acetic Acid (catalytic)Common for Knorr synthesis.[5][7]
Silver Catalyst (e.g., AgOTf)Effective for trifluoromethylated pyrazoles.[8]
Nano-ZnOEnvironmentally friendly and efficient.[8]
Tetrabutylammonium Bromide (TBAB)For solvent-free conditions.[10]
Temperature Room Temperature to 60 °COptimal range for many syntheses. Higher temperatures can decrease yield.[8][10]
RefluxMay be necessary for less reactive substrates.[7]
Reaction Time 1 hour to 24 hoursHighly dependent on substrates and conditions. Monitor by TLC/LC-MS.[5][7][18]
Atmosphere Air or Inert (e.g., N2, Ar)Most reactions are air-tolerant, but an inert atmosphere may be beneficial for sensitive substrates.[13]
Experimental Protocol: Synthesis of 1-(4-fluorophenyl)-3-methyl-5-phenyl-1H-pyrazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Dissolve 1-phenyl-1,3-butanedione (1.0 eq) in ethanol or 2,2,2-trifluoroethanol.

    • In a separate flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.1 eq) in the same solvent.

  • Reaction Setup:

    • To the solution of the 1,3-dicarbonyl, add a catalytic amount of glacial acetic acid (e.g., 3 drops for a 3 mmol scale reaction).[5]

    • Slowly add the 4-fluorophenylhydrazine solution to the dicarbonyl solution with stirring.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (or a lower optimized temperature) and monitor the progress by TLC (e.g., using a 30% ethyl acetate/70% hexane mobile phase).[5]

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • If a precipitate forms, it can be collected by filtration.[5] If not, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

IV. Visualizations

Diagram 1: General Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis Start Start: 1,3-Dicarbonyl + Hydrazine Derivative Reaction_Setup Reaction Setup: - Solvent Selection - Catalyst Addition Start->Reaction_Setup Reaction Reaction: - Temperature Control - Time Monitoring (TLC/LC-MS) Reaction_Setup->Reaction Workup Work-up: - Quenching - Extraction Reaction->Workup Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Product Final Product: Fluorophenyl Pyrazole Purification->Product Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time and/or Temperature Incomplete->Increase_Time_Temp Check_Byproducts Are there significant byproducts? Complete->Check_Byproducts Optimize_Conditions Optimize Conditions: - Solvent - Catalyst - Temperature Check_Byproducts->Optimize_Conditions Yes Purification_Issue Investigate Purification Losses Check_Byproducts->Purification_Issue No

Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.

V. References

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.

  • Knorr Pyrazole Synthesis. J&K Scientific LLC.

  • Knorr pyrazole synthesis. Name-Reaction.com.

  • Troubleshooting common issues in pyrazole synthesis. BenchChem.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect.

  • Knorr Pyrazole Synthesis. Organic-Reaction.com.

  • Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry.

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health.

  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI.

  • Knorr Pyrazole Synthesis. Chem Help Asap.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health.

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. National Institutes of Health.

  • Optimizing solvent and base selection for pyrazole synthesis. BenchChem.

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove.

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.

  • New Synthesis of Fluorinated Pyrazoles. ACS Publications.

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed.

  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. ResearchGate.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health.

  • Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.

  • Preventing degradation of pyrazole compounds during synthesis. BenchChem.

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

  • Graph of temperature and power % vs time for the synthesis of pyrazole... ResearchGate.

  • Troubleshooting guide for scaling up pyrazole synthesis reactions. BenchChem.

  • Pyrazole synthesis. Organic Chemistry Portal.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Royal Society of Chemistry.

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central.

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.

  • review of pyrazole compounds' production, use, and pharmacological activity. Preprints.org.

  • New synthesis of fluorinated pyrazoles. PubMed.

  • Unit 4 Pyrazole | PDF. Slideshare.

  • New Synthesis of Fluorinated Pyrazoles. Sci-Hub.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.

Sources

Side product formation in the synthesis of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the synthesis of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol . As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the chemical causality behind the formation of common impurities and side products. This guide is structured as a series of practical, field-tested questions and answers to help you navigate the challenges of this synthesis, optimize your yield, and ensure the purity of your final compound.

Section 1: Synthesis Overview & Core Challenges

The synthesis of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol is typically achieved via a two-step process. Understanding this pathway is the first step in diagnosing potential issues.

  • Step 1: Vilsmeier-Haack Formylation. The synthesis begins with the formylation of the C4 position of the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole precursor. This is an electrophilic substitution reaction where the Vilsmeier reagent, a chloroiminium salt generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[1][2][3]

  • Step 2: Reduction. The resulting pyrazole-4-carbaldehyde is then reduced to the target primary alcohol. This is most commonly accomplished using a mild hydride reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

This seemingly straightforward path is prone to specific side reactions at each stage, which can complicate purification and compromise the integrity of the final product.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reduction Start 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole Reagent1 POCl₃ + DMF (Vilsmeier Reagent) Start->Reagent1 Intermediate [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]carbaldehyde Reagent1->Intermediate Reagent2 NaBH₄ / Methanol Intermediate->Reagent2 FinalProduct [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol Reagent2->FinalProduct

Caption: General two-step synthesis pathway.

Section 2: Troubleshooting the Vilsmeier-Haack Formylation (Step 1)

The Vilsmeier-Haack reaction is highly effective but sensitive to reaction conditions. Most side products at this stage arise from the high reactivity of the reagents or incomplete conversion.

Q1: My reaction is sluggish and I'm recovering a significant amount of the starting pyrazole. What are the likely causes?

Answer: This is a common issue often traced back to the Vilsmeier reagent itself or the reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.[1] Any water present in the DMF, glassware, or atmosphere will rapidly decompose the reagent, halting the formylation.

    • Solution: Ensure all glassware is rigorously oven or flame-dried. Use anhydrous DMF, preferably from a freshly opened bottle or one stored under an inert atmosphere. The POCl₃ should be of high purity and added slowly to the DMF at 0-5 °C to form the reagent in situ before adding the pyrazole substrate.[1]

  • Cause 2: Insufficient Temperature or Time: While the reagent formation is done at low temperatures, the formylation of the pyrazole often requires heating. If the reaction stalls, it may be due to insufficient thermal energy to overcome the activation barrier.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If no significant conversion is observed after the initial addition, consider gradually increasing the temperature to 70-120°C.[4] The optimal temperature will depend on the specific pyrazole substrate's reactivity.

Q2: My mass spectrometry results show a peak corresponding to a chlorinated product. How is this possible?

Answer: The formation of chlorinated byproducts is a known, though less common, side reaction of the Vilsmeier-Haack protocol.

  • Mechanism: The Vilsmeier reagent is a potent source of electrophilic chlorine. Under certain conditions, particularly with prolonged reaction times or high temperatures, it can act as a chlorinating agent on the electron-rich pyrazole ring. In some cases, functional groups on the pyrazole substituents can be replaced by chlorine. For instance, formylation of a pyrazole with a hydroxyethyl group has been shown to result in the substitution of the hydroxyl group with a chlorine atom.[4]

    • Solution: The best mitigation strategy is to optimize for the shortest possible reaction time and the lowest effective temperature that drives the formylation to completion. Over-exposing the product to the active Vilsmeier reagent increases the likelihood of such side reactions.

Q3: I've isolated the target aldehyde, but NMR analysis shows a minor impurity with a -CH₂OH signal. I haven't even started the reduction step. What is this?

Answer: This is likely a hydroxymethylated side product, [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol, formed directly during the formylation step.

  • Mechanism: This side product can arise if small quantities of formaldehyde are generated in situ. Under prolonged heating, DMF can decompose to a minor extent to produce formaldehyde.[4] The electron-rich pyrazole can then react with this formaldehyde in an electrophilic substitution reaction, leading to the same alcohol you intend to synthesize in Step 2.

    • Solution: This again highlights the importance of careful temperature and time control. Avoid unnecessarily long reaction times at high temperatures. If this side product is consistently observed, consider if a lower reaction temperature for a slightly longer duration could achieve full conversion of the starting material without promoting DMF decomposition.

Section 3: Troubleshooting the Aldehyde Reduction (Step 2)

The reduction of the pyrazole-4-carbaldehyde to the alcohol is generally clean, but impurities can arise from incomplete reaction or side reactions related to the aldehyde's reactivity.

Q1: My final product is contaminated with the starting aldehyde. How can I improve the reduction efficiency?

Answer: Residual aldehyde is the most common impurity in this step and points to incomplete reduction.

  • Cause 1: Insufficient Reducing Agent: Sodium borohydride (NaBH₄) can be decomposed by the protic solvent (typically methanol or ethanol). It is crucial to use a sufficient excess.

    • Solution: Use 1.5 to 2.0 molar equivalents of NaBH₄ to ensure enough active hydride is available to drive the reaction to completion. The NaBH₄ should be added portion-wise to a cooled solution (0-5 °C) of the aldehyde in methanol to control the initial exothermic reaction and minimize decomposition.

  • Cause 2: Short Reaction Time: While the reduction is often fast, it may not be instantaneous.

    • Solution: Allow the reaction to stir for at least 1-2 hours after the final addition of NaBH₄. Monitor the disappearance of the aldehyde spot by TLC before proceeding with the work-up.

Q2: I've detected a carboxylic acid impurity, [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]carboxylic acid, in my final product. What is the source?

Answer: The presence of the corresponding carboxylic acid is a strong indicator that a Cannizzaro reaction has occurred.

  • Mechanism: The pyrazole-4-carbaldehyde has no α-hydrogens. In the presence of a strong base, aldehydes of this type can undergo disproportionation. Two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to an alcohol (your target product). The methanolic solution of NaBH₄ can be sufficiently basic to promote this side reaction, especially if the reduction is slow.

    • Solution:

      • Temperature Control: Keep the reaction temperature low (0-5 °C) to favor the hydride reduction pathway, which is generally faster at lower temperatures than the Cannizzaro reaction.

      • Efficient Stirring: Ensure the reaction mixture is well-stirred to promote rapid interaction between the aldehyde and the reducing agent.

      • pH Control during Work-up: Quench the reaction carefully with water or a mild acid (like dilute HCl or ammonium chloride) to neutralize the basicity and any remaining hydride.

Cannizzaro_Mechanism cluster_mech Cannizzaro Side Reaction Aldehyde1 2x Pyrazole-CHO Base Base (e.g., MeO⁻) Aldehyde1->Base Nucleophilic Attack Intermediate Tetrahedral Intermediate Base->Intermediate Hydride_Transfer Hydride Transfer Intermediate->Hydride_Transfer Rate-determining step Products Pyrazole-COOH + Pyrazole-CH₂OH Hydride_Transfer->Products

Caption: Simplified Cannizzaro disproportionation pathway.

Section 4: Purification and Analytical Characterization

Q1: What is the most effective way to remove unreacted aldehyde from my final alcohol product?

Answer: A combination of techniques is often most effective.

  • Column Chromatography: This is the most reliable method. Silica gel can be used, but pyrazoles, being basic, can sometimes streak or adsorb strongly. Deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%) can significantly improve separation.[5]

  • Recrystallization: The alcohol product and the starting aldehyde often have different solubilities. Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol to find conditions where the desired alcohol crystallizes out, leaving the aldehyde impurity in the mother liquor.[5]

  • Bisulfite Wash (for significant contamination): In some cases, washing an organic solution of the product with an aqueous sodium bisulfite solution can selectively form a water-soluble adduct with the residual aldehyde, pulling it into the aqueous phase. However, this should be tested on a small scale as the adduct formation is reversible and may not be efficient for all heterocyclic aldehydes.

Q2: How can I use analytical data to confirm the identity of my product and its key impurities?

Answer: ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential. The table below summarizes key expected data points.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Expected Mass (M)
Target: Pyrazole-Methanol ~4.5-4.7 (s, 2H, -CH₂OH), ~2.4 (s, 3H, -CH₃), broad singlet for -OH~55-60 (-CH₂OH), ~10-12 (-CH₃)206.22 g/mol [6]
Impurity: Pyrazole-Aldehyde ~9.8-10.0 (s, 1H, -CHO), ~2.6 (s, 3H, -CH₃)~185-190 (-CHO), ~12-14 (-CH₃)204.20 g/mol [7]
Impurity: Pyrazole-Carboxylic Acid ~2.6 (s, 3H, -CH₃), very broad singlet for -COOH (>10 ppm)~165-170 (-COOH), ~12-14 (-CH₃)220.20 g/mol

Note: Exact chemical shifts can vary based on the solvent and concentration.

Section 5: Recommended Experimental Protocols

These are generalized protocols and should be optimized based on laboratory observations and TLC monitoring.

Protocol 1: Vilsmeier-Haack Formylation
  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 molar equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 molar equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve 1-(4-fluorophenyl)-5-methyl-1H-pyrazole (1.0 molar equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction to 70-90 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture back to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.

  • Basify the aqueous solution to pH 8-9 using a cold solution of sodium hydroxide or sodium carbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude aldehyde.

Protocol 2: Sodium Borohydride Reduction
  • Dissolve the crude [1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]carbaldehyde (1.0 molar equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 molar equivalents) in small portions over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Monitor the reaction by TLC to confirm the disappearance of the aldehyde.

  • Carefully quench the reaction by slowly adding water, followed by acidification to pH ~6-7 with dilute HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Deng, X.; Mani, N. S. A Novel and Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles from Hydrazones and Nitroolefins. Org. Lett.2006, 8 (16), 3505–3508.
  • Girish, Y. R.; et al. An efficient nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles derivatives. J. Saudi Chem. Soc.2013, 17 (3), 293-297.
  • Various Authors. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate Forum. 2014 . URL: [Link]

  • Xu, X.; et al. Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules. 2023 , 28 (18), 6523. URL: [Link]

  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. PharmaGuideline. 2022 . URL: [Link]

  • Barraja, P.; et al.
  • Dar, A. M.; Shamsuzzaman. Vilsmeier-Haack synthesis of new steroidal pyrazoles. Eur. Chem. Bull.2014, 3 (12), 1104-1106.
  • Popov, A. V.; et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. 2019 , (vi), 1-14. URL: [Link]

  • Joshi, A.; et al. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry. 2015, 7 (2), 1515-1522.
  • Popov, A. V.; et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. 2019 . URL: [Link]

  • Gherghiceanu, E.-A.; et al. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. 2021 , 15 (33). URL: [Link]

  • Abdel-Wahab, B. F.; Khidre, R. E.; Farahat, A. A. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. 2011, (i), 196-245.
  • Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry. 2015 . URL: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents. 2011.

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with polar pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter these difficulties in their daily experimental work. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to empower you to overcome these hurdles and achieve high-purity compounds.

I. Troubleshooting Guide: Common Issues and Solutions

This section is structured to provide direct answers and actionable solutions to specific problems you may be facing during the purification of polar pyrazole derivatives.

Issue 1: My polar pyrazole derivative is "oiling out" during recrystallization instead of forming crystals.

Symptoms: Upon cooling the recrystallization solvent, the compound separates as a viscous liquid or oil rather than forming a crystalline solid.

Root Cause Analysis & Solutions: "Oiling out" typically occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates from the solution at a temperature above its melting point or as a supersaturated, non-crystalline liquid. Impurities can also disrupt the crystal lattice formation.

  • Solution 1: Optimize the Solvent System. The chosen solvent may be too good a solvent.

    • Action: Try a solvent system where the compound has slightly lower solubility at high temperatures. A mixture of solvents is often effective. For instance, dissolve the compound in a good solvent (e.g., ethanol or methanol) and then add a poorer solvent (an "anti-solvent" like water or hexane) dropwise at an elevated temperature until slight turbidity persists. Then, allow it to cool slowly.[1][2][3]

  • Solution 2: Slow Down the Cooling Process. Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.[1]

    • Action: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can facilitate gradual cooling.[1]

  • Solution 3: Reduce the Concentration. The solution might be too saturated.

    • Action: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to recrystallize from this more dilute solution.[1]

  • Solution 4: Remove Impurities. Impurities can act as a barrier to crystallization.

    • Action: If colored impurities are present, consider treating the hot solution with a small amount of activated charcoal before filtration.[1][4] Be aware that this may slightly reduce your overall yield.[1]

Issue 2: Poor recovery or no retention of my polar pyrazole on a C18 reversed-phase HPLC column.

Symptoms: The compound elutes in the solvent front (void volume) of the chromatogram, showing little to no interaction with the stationary phase.

Root Cause Analysis & Solutions: Standard C18 columns separate compounds based on hydrophobicity.[5][6][7] Highly polar compounds have a strong affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and minimal interaction with the non-polar stationary phase, leading to poor retention.[8][9][10]

  • Solution 1: Employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the separation of polar compounds.[10][11][12] It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of aqueous buffer.[10][11] In HILIC, water acts as the strong solvent.[10]

    • Action: Switch to a HILIC column and use a mobile phase system such as acetonitrile/water with a buffer like ammonium formate or ammonium acetate.[11]

  • Solution 2: Consider Ion-Pairing Chromatography. If your polar pyrazole is ionizable, adding an ion-pairing reagent to the mobile phase can enhance retention on a reversed-phase column.[5][8]

    • Action: Introduce an ion-pairing agent (e.g., trifluoroacetic acid for basic analytes or an alkylammonium salt for acidic analytes) to the mobile phase. This forms a neutral ion pair with your compound, increasing its hydrophobicity and retention on the C18 column.

  • Solution 3: Explore Supercritical Fluid Chromatography (SFC). SFC is a powerful technique for purifying polar compounds and can be a greener alternative to normal-phase chromatography.[13][14] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[13][15][16]

    • Action: If available, utilize an SFC system with a polar stationary phase. SFC often provides fast and efficient separations for compounds that are challenging for HPLC.[13]

Issue 3: My pyrazole derivative appears to be degrading on the silica gel column.

Symptoms: Streaking on the TLC plate, low recovery from the column, and the appearance of new, unexpected spots in the collected fractions.

Root Cause Analysis & Solutions: The acidic nature of standard silica gel can cause the degradation of certain sensitive compounds, particularly those with acid-labile functional groups. Pyrazoles, being weakly basic, can also interact strongly with the acidic silanol groups, leading to streaking and poor recovery.[1][17]

  • Solution 1: Deactivate the Silica Gel. Neutralizing the acidic sites on the silica can prevent degradation and improve chromatography.

    • Action: Pre-treat the silica gel by preparing a slurry with the eluent containing a small amount of a base, such as triethylamine (0.1-1%) or ammonia in methanol.[1][2][17] This will cap the acidic silanol groups.

  • Solution 2: Use an Alternative Stationary Phase.

    • Action: Consider using a more neutral stationary phase like alumina (neutral or basic).[18] Alternatively, for very polar compounds, reversed-phase chromatography on a C18-functionalized silica gel with a polar mobile phase can be an effective option.[2][18]

  • Solution 3: Minimize Contact Time.

    • Action: Employ flash chromatography to reduce the time your compound spends on the column.[18]

Issue 4: Difficulty in separating regioisomers of my pyrazole derivative.

Symptoms: NMR spectra show duplicate sets of peaks, and multiple spots with very close Rf values are observed on TLC, even after initial purification attempts.[4]

Root Cause Analysis & Solutions: The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can often lead to the formation of regioisomers.[4] These isomers frequently have very similar physical properties, making their separation challenging.[4]

  • Solution 1: Optimize Column Chromatography.

    • Action: Meticulous optimization of the solvent system for column chromatography is crucial. A shallow gradient elution can help resolve closely eluting isomers. Experiment with different solvent systems to maximize the difference in polarity between the isomers.

  • Solution 2: Preparative HPLC.

    • Action: For difficult separations, preparative HPLC, particularly with high-resolution columns, can be highly effective.[18] Both normal-phase and reversed-phase methods should be screened.

  • Solution 3: Fractional Crystallization.

    • Action: If the regioisomers have slightly different solubilities, fractional crystallization can be a viable separation technique.[2] This involves multiple recrystallization steps to enrich one isomer in the crystalline phase.

  • Solution 4: Derivatization.

    • Action: In some cases, it may be possible to selectively derivatize one isomer, which would significantly alter its physical properties and allow for easier separation. The protecting group can then be removed after purification.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a purification method for a novel polar pyrazole derivative?

A1: A logical starting point is to assess the compound's physical state and solubility.

  • If the compound is a solid: Attempt recrystallization first. It is a cost-effective and scalable method. Screen a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures with water or hexanes).[1][2][19]

  • If the compound is an oil or recrystallization fails: Column chromatography is the next logical step.[2] Start with silica gel TLC using a solvent system like ethyl acetate/hexanes or dichloromethane/methanol to determine an appropriate eluent. If the compound is highly polar and remains at the baseline, consider HILIC or reversed-phase chromatography.[10]

Q2: How can I remove unreacted hydrazine starting material from my crude product?

A2: Hydrazine is basic and can be removed with an acidic wash during the work-up.

  • Action: Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl or saturated ammonium chloride). The hydrazine will form a water-soluble salt and be extracted into the aqueous layer.[2][4]

Q3: My pyrazole is highly water-soluble. How can I extract it from an aqueous reaction mixture?

A3: Extracting highly polar compounds from water can be challenging with common organic solvents.

  • Action 1: Salting Out. Add a saturated solution of sodium chloride (brine) to the aqueous layer. This decreases the polarity of the aqueous phase and can drive the polar organic compound into the organic layer during extraction.

  • Action 2: Use a More Polar Solvent. Try extractions with a more polar solvent like ethyl acetate or even n-butanol.

  • Action 3: Continuous Liquid-Liquid Extraction. For very water-soluble compounds, continuous liquid-liquid extraction may be necessary.

  • Action 4: Acid-Base Extraction. Pyrazoles are weakly basic and can be protonated by an acid to form a salt.[4] This allows for their extraction into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[4][20][21]

Q4: What are the common impurities I should expect in a pyrazole synthesis?

A4: Besides the starting materials, common byproducts include:

  • Regioisomers: As discussed, these arise from unsymmetrical starting materials.[4]

  • Incomplete Cyclization Products: Hydrazone intermediates may be present if the cyclization is not complete.[4]

  • Side-Reaction Products: Colored impurities can form from side reactions involving the hydrazine starting material.[4]

III. Data Presentation & Protocols

Table 1: Comparison of Chromatographic Techniques for Polar Pyrazole Derivatives
TechniqueStationary PhaseMobile PhasePrinciple of SeparationBest Suited For
Reversed-Phase (RP-HPLC) Non-polar (e.g., C18)[5][6]Polar (e.g., Water/Acetonitrile)[5]Hydrophobic interactions[6]Moderately polar to non-polar pyrazoles. Not ideal for very polar derivatives.[8][10]
Normal-Phase (NP-HPLC/Flash) Polar (e.g., Silica, Alumina)[7]Non-polar (e.g., Hexane/Ethyl Acetate)[7]Adsorption based on polarityLess polar to moderately polar pyrazoles. Can be problematic for highly polar compounds.
Hydrophilic Interaction (HILIC) Polar (e.g., Silica, Diol, Amine)[10][12]High organic content with aqueous buffer[11]Partitioning into a water-rich layer on the stationary phase surface[12][22]Highly polar and hydrophilic pyrazoles that are not retained by reversed-phase.[10][23]
Supercritical Fluid (SFC) Various (often polar)[13]Supercritical CO2 with a polar modifier (e.g., Methanol)[13][15]Polarity and molecular interactionsA fast and efficient alternative for polar compounds, including chiral separations.[13]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Polar Pyrazole
  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature.[18] Test several solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the ideal system.[2]

  • Dissolution: Place the crude pyrazole derivative in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.[1][18]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat the mixture for a few minutes, and then perform a hot filtration to remove the charcoal.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[19]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[19]

  • Drying: Dry the crystals under vacuum to a constant weight.[19]

Protocol 2: Acid-Base Extraction for Purification of a Weakly Basic Pyrazole
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The basic pyrazole will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Combine the aqueous extracts. The organic layer can be discarded or processed to isolate other components.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO3) until the solution is basic (check with pH paper). The protonated pyrazole will be neutralized and should precipitate out or form an oil.

  • Final Extraction: Extract the basified aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.

IV. Visualizations

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting an appropriate purification strategy for a polar pyrazole derivative.

Purification_Workflow Purification Strategy for Polar Pyrazole Derivatives start Crude Polar Pyrazole Derivative is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Proceed to Column Chromatography is_solid->column_chrom No (Oil) success_recrys Successful? (High Purity & Yield) recrystallization->success_recrys pure_solid Pure Crystalline Product success_recrys->pure_solid Yes success_recrys->column_chrom No (Oiling out, low purity) tlc Run TLC with DCM/MeOH or EtOAc/Hex column_chrom->tlc rf_check Rf > 0.1 and good separation? tlc->rf_check flash_chrom Purify with Flash Chromatography (Silica) rf_check->flash_chrom Yes hilic Switch to HILIC rf_check->hilic No (Rf=0, streaking) rp_hplc Consider Reversed-Phase HPLC (if moderately polar) rf_check->rp_hplc Maybe consider_base Consider adding 0.1-1% Et3N to eluent flash_chrom->consider_base pure_oil Pure Product flash_chrom->pure_oil consider_base->pure_oil hilic->pure_oil

Caption: Decision workflow for selecting a purification method.

V. References

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives. Retrieved from

  • Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. Retrieved from

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Retrieved from

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • American Chemical Society. (2016). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles. Retrieved from

  • BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis. Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Retrieved from

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes? Retrieved from [https://www.chromatographytoday.com/news/sfc-mdsfc/3 SFC-mdSFC/how-good-is-sfc-for-polar-analytes/32188]([Link] SFC-mdSFC/how-good-is-sfc-for-polar-analytes/32188)

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • ChemRxiv. (2022). Expanding the chemical coverage of polar compounds in water analysis by coupling supercritical fluid with hydrophilic interaction liquid chromatography. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions. Retrieved from

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Chromatography Online. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • PubMed. (2020). Supercritical fluid chromatography-mass spectrometry using data independent acquisition for the analysis of polar metabolites in human urine. Retrieved from [Link]

  • Google Patents. (2019). CN110483400A - A kind of preparation method of pyrazole derivatives. Retrieved from

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Retrieved from [Link]

  • Tosoh Bioscience. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

Sources

Technical Support Center: [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides in-depth information and troubleshooting advice on the stability of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol in solution. This molecule incorporates a pyrazole core, a structure known for its metabolic stability and prevalence in pharmaceuticals, combined with a fluorophenyl group that often enhances stability due to the strong carbon-fluorine bond.[1][2][3] However, the exocyclic methanol group presents a potential site for chemical transformation. Understanding the factors that influence the stability of this compound is critical for ensuring data integrity, reproducibility, and the success of downstream applications in drug discovery and development.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges researchers may encounter during their experiments.

Section 1: Core Stability Profile & FAQs

This section addresses the fundamental stability characteristics of the compound based on its chemical structure.

Q1: What is the expected intrinsic stability of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol?

A1: The compound is expected to have good overall stability under standard laboratory conditions. This is based on two key structural features:

  • The Pyrazole Ring: The pyrazole nucleus is an aromatic heterocycle, which confers significant chemical and thermal stability.[4][5] This ring system is generally resistant to moderate oxidizing and reducing agents.[5] Its inclusion in many FDA-approved drugs underscores its metabolic stability.[3]

  • The Fluorophenyl Group: The carbon-fluorine (C-F) bond is exceptionally strong, making the fluorophenyl moiety resistant to metabolic degradation and chemical cleavage.[1][2] This feature is often intentionally designed into drug candidates to enhance their stability profile.[2]

The primary site of potential instability is the -CH₂OH (methanol) group attached to the pyrazole ring, which is susceptible to oxidation.

Q2: What are the most critical factors that can affect the stability of this compound in solution?

A2: The stability of the compound in solution is primarily influenced by four factors: pH, solvent choice, temperature, and exposure to light and oxygen.

  • pH: The pyrazole ring contains nitrogen atoms that can be protonated in acidic conditions.[6] While pyrazole is a weak base (pKa ≈ 2.5), extreme pH values (highly acidic or highly alkaline) can catalyze degradation.[6]

  • Solvent: The choice of solvent can influence tautomeric forms of the pyrazole ring and the solubility of potential degradants.[7] Protic solvents (like water, methanol, ethanol) can participate in hydrogen bonding and potentially facilitate proton exchange, while aprotic solvents (like DMSO, DMF) may offer a more inert environment.[7]

  • Temperature: As with most chemical compounds, elevated temperatures accelerate the rate of degradation reactions.[8] Long-term storage should be at reduced temperatures.

  • Light & Oxygen: Photochemical degradation can occur, especially if the compound has chromophores that absorb UV or visible light. Dissolved oxygen can promote oxidative degradation, particularly targeting the methanol group.

Q3: What are the most likely degradation pathways for this compound?

A3: The most probable degradation pathway involves the oxidation of the primary alcohol (methanol group). This can occur in a two-step process:

  • Oxidation to an Aldehyde: The methanol group is oxidized to form the corresponding aldehyde, [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]carbaldehyde.

  • Oxidation to a Carboxylic Acid: The aldehyde can be further oxidized to form the carboxylic acid, 1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazole-4-carboxylic acid.

Ring degradation is less likely but can be induced under harsh forced degradation conditions (e.g., strong acid/base at high temperatures).

G Parent [1-(4-Fluorophenyl)-5-Methyl-1H- Pyrazol-4-Yl]Methanol (Parent Compound) Aldehyde [...]-Carbaldehyde (Primary Oxidative Degradant) Parent->Aldehyde Mild Oxidation (e.g., dissolved O₂, light) Acid [...]-Carboxylic Acid (Secondary Oxidative Degradant) Aldehyde->Acid Strong Oxidation (e.g., H₂O₂, heat)

Caption: Predicted oxidative degradation pathway of the methanol moiety.

Q4: What is the best practice for preparing and storing a stock solution?

A4: For maximum stability:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for the initial stock concentrate. These solvents minimize water- and proton-mediated degradation.

  • Inert Conditions: If possible, degas the solvent with nitrogen or argon before use to remove dissolved oxygen.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.

Section 2: Troubleshooting Guide

This section provides solutions to common experimental problems.

Q5: My HPLC analysis shows the appearance of a new peak over 24 hours in my aqueous assay buffer (pH 7.4). What is the likely cause?

A5: This is a classic stability issue. The primary suspect is oxidation of the methanol group, which is often accelerated in aqueous buffers that contain dissolved oxygen.

Troubleshooting Steps:

  • Confirm Degradation: Re-analyze a freshly prepared sample versus the 24-hour-old sample to confirm the decrease in the parent peak area and the increase in the new peak area.

  • Prepare Buffer Fresh: Use freshly prepared, de-gassed (sparged with N₂ or He) buffer for your dilutions to minimize dissolved oxygen.

  • Investigate Buffer Components: Certain buffer salts or additives can contain trace metal impurities that catalyze oxidation. Test a simpler buffer system if possible.

  • Work on Ice: Perform dilutions and prepare samples on ice to slow down the degradation rate during experimental setup.

  • Characterize the New Peak: If the problem persists, the new peak should be characterized. A forced degradation study (see Protocol 2) using a mild oxidizing agent like hydrogen peroxide (H₂O₂) will likely generate the same peak, helping to confirm its identity as an oxidative degradant.

Q6: I am conducting a cell-based assay, and the compound's activity seems to decrease when I prepare my plates in advance. Why?

A6: This loss of activity is likely due to compound instability in the cell culture medium over time. Cell culture media are complex aqueous solutions, typically incubated at 37°C, creating ideal conditions for degradation.

Troubleshooting Steps:

  • Time-Course Stability Study: Perform a stability study of the compound in the exact cell culture medium you are using. Sample the medium at different time points (e.g., 0, 2, 4, 8, 24 hours) at 37°C and analyze by HPLC to quantify the remaining parent compound.

  • Add Compound Just Before Assay: The most reliable solution is to add the final concentration of the compound to the cell plates immediately before starting the incubation period. Avoid pre-incubating plates with the compound for extended periods.

  • Evaluate Serum Effects: Components in fetal bovine serum (FBS) can sometimes bind to or degrade compounds. Run your stability time-course in media with and without serum to see if it is a contributing factor.

Section 3: Experimental Protocols & Workflows

To properly assess stability, a validated, stability-indicating analytical method is required.

Workflow for Stability Assessment

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Validation & Analysis Dev Develop HPLC Method (e.g., C18 column, ACN/H₂O gradient) Force Perform Forced Degradation (Acid, Base, H₂O₂, Heat, Light) Dev->Force Analyze Analyze Stressed Samples Force->Analyze Validate Confirm Peak Purity & Resolution (Parent from Degradants) Analyze->Validate Determine Establish Stability Profile & Recommended Conditions Validate->Determine

Caption: Workflow for establishing a stability-indicating analytical method.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

Causality: A stability-indicating method is one that can accurately quantify the parent compound in the presence of its potential degradation products, impurities, and excipients. The goal is to achieve baseline resolution between the parent peak and any new peaks that form during stress testing.

  • Column & Mobile Phase Selection:

    • Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Develop a gradient method to ensure elution of both the relatively polar parent compound and potentially more non-polar or polar degradants. A typical starting gradient would be 10% to 95% B over 15 minutes.

  • Detection:

    • Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of the parent compound (e.g., 254 nm is a common starting point).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in DMSO. Dilute to a working concentration of ~50 µg/mL in a 50:50 Acetonitrile/Water mixture.

  • Optimization:

    • Inject the sample and adjust the gradient to ensure the parent peak has a good retention time (e.g., 5-10 minutes) and sharp peak shape. This un-stressed sample provides the baseline chromatogram.

Protocol 2: Forced Degradation Study

Causality: This study intentionally exposes the compound to harsh conditions to generate potential degradants and prove the analytical method's specificity.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Prepare Samples: For each condition, prepare a sample of the compound at ~50 µg/mL. Include a control sample stored at 4°C in the dark.

  • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours. Before injection, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours. Before injection, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light, for 4, 8, and 24 hours.

  • Thermal Degradation: Store the sample solution at 80°C, protected from light, for 24 and 48 hours.

  • Photolytic Degradation: Expose the sample solution to a photostability chamber (ICH Q1B guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, including the control, using the developed HPLC method. Check for new peaks, changes in parent peak area, and perform peak purity analysis using a photodiode array (PDA) detector if available.

Section 4: Data Interpretation & Management

Table 1: Example Data Summary from a Forced Degradation Study
Stress ConditionIncubation Time% Parent Compound Remaining# of Degradation PeaksMajor Degradant RT (min)
Control (4°C)48 hr99.8%0N/A
0.1 M HCl8 hr @ 60°C95.2%14.8
0.1 M NaOH8 hr @ 60°C91.5%25.1, 6.3
3% H₂O₂24 hr @ RT82.1%17.2
Thermal48 hr @ 80°C98.9%0N/A
Photolytic24 hr94.6%17.2

This is example data and does not represent actual experimental results.

Interpretation: The example data suggests the compound is most sensitive to oxidative degradation, as indicated by the significant loss of parent compound with H₂O₂. The fact that the photolytic stress produced a degradant with the same retention time (RT) suggests that light exposure may be catalyzing an oxidative pathway. The compound shows good stability against heat and mild acid.

Table 2: Summary of Recommended Storage and Handling Conditions
ConditionStock Solution (in DMSO)Working Dilution (in Aqueous Buffer)
Temperature -20°C or colder2-8°C (short-term, <24h)
Light Protect from light (amber vial)Protect from light
Atmosphere Store under inert gas (N₂/Ar) if possibleUse freshly de-gassed buffers
Duration Up to 6 months at ≤ -20°CPrepare fresh daily; use within 8 hours

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135564333, [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol". PubChem.
  • Semantic Scholar. "5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole". Semantic Scholar.
  • MDPI. "5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole". MDPI. [Link]

  • MDPI. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review". MDPI. [Link]

  • Royal Society of Chemistry. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies". RSC Publishing.
  • MDPI. "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties". MDPI. [Link]

  • ACS Publications. "Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity". Organic Letters.
  • ResearchGate. "Current status of pyrazole and its biological activities | Request PDF".
  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles". MDPI. [Link]

  • MDPI. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles". MDPI. [Link]

  • PMC - NIH. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research.
  • PMC - PubMed Central. "Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs". National Center for Biotechnology Information. [Link]

  • PMC - NIH. "Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications". National Center for Biotechnology Information. [Link]

  • Asian Journal of Research in Chemistry. "Forced Degradation Study: An Important Tool in Drug Development". Asian Journal of Research in Chemistry. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Substituted Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of substituted pyrazole intermediates. This guide is designed for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries. Here, we address common challenges encountered during the synthesis of these critical heterocyclic scaffolds, offering practical, field-tested solutions and insights to ensure robust, scalable, and reproducible outcomes.

Introduction: The Importance of Pyrazoles

Pyrazoles are a cornerstone of medicinal chemistry, forming the core structure of numerous blockbuster drugs, including anti-inflammatory agents like celecoxib, and various treatments for cancer and metabolic disorders. Their prevalence drives the need for efficient and scalable synthetic routes. The most common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often referred to as the Knorr pyrazole synthesis. While straightforward in principle, this reaction presents several challenges, especially when transitioning from laboratory scale to pilot or manufacturing scale.

This guide provides a structured approach to troubleshooting these challenges, grounded in chemical principles and practical experience.

Frequently Asked Questions (FAQs)

Here we address the most common high-level questions encountered during pyrazole synthesis.

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of your substrates. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure starting materials are fully consumed. Increasing reaction time or temperature can often drive the reaction to completion. Microwave-assisted synthesis has also been shown to improve yields and dramatically reduce reaction times.[1]

  • Suboptimal Catalyst: The choice and amount of acid or base catalyst can be critical. For Knorr-type syntheses, catalytic amounts of a protic acid (e.g., acetic acid, H₂SO₄) are often used. In some cases, Lewis acids or specialized catalysts like nano-ZnO have demonstrated improved yields.[1][2]

  • Side Reactions: The formation of byproducts, such as regioisomers or products from the di-addition of hydrazine, can significantly lower the yield of the desired product.[3]

  • Workup and Purification Losses: Significant product loss can occur during extraction, washing, and purification steps. Optimize your recrystallization solvent system to ensure maximum recovery of the pure product.

Q2: How can I control the regioselectivity of the reaction with an unsymmetrical 1,3-dicarbonyl?

A2: This is one of the most frequent challenges in pyrazole synthesis. The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two different regioisomers, which are often difficult to separate.[3][4]

  • Steric and Electronic Control: The regioselectivity is governed by the relative reactivity of the two carbonyl groups. The initial attack of the hydrazine will preferentially occur at the more electrophilic and less sterically hindered carbonyl carbon.

  • Solvent and Temperature Effects: Screening different solvents and reaction temperatures can influence the selectivity. Non-polar solvents may favor one isomer over another.

  • Catalyst Choice: The choice of catalyst can also direct the reaction towards a specific regioisomer.

  • Alternative Synthetic Routes: If regioselectivity remains poor, consider alternative strategies that offer unambiguous control, such as multi-step syntheses where the pyrazole ring is formed in a more controlled fashion.[5]

Q3: My reaction is highly exothermic and difficult to control, especially at a larger scale. What should I do?

A3: The condensation reaction with hydrazine or its derivatives is often highly exothermic, posing a significant safety risk, particularly during scale-up.[6][7][8]

  • Controlled Reagent Addition: Add the hydrazine derivative slowly and in a controlled manner to the reaction mixture. A dropwise addition is generally recommended for larger scales.[8]

  • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system to dissipate the heat generated. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[8]

  • Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent helps to absorb the heat of reaction.[7]

  • Process Analytical Technology (PAT): For larger scale operations, utilize in-situ monitoring tools to track the reaction temperature and other critical parameters in real-time, allowing for immediate adjustments.

Troubleshooting Guide: From Symptoms to Solutions

This section provides a more detailed breakdown of specific issues you may encounter in the lab.

Symptom Potential Cause(s) Recommended Actions & Solutions
Yellow or Red Colored Reaction Mixture/Product Formation of colored impurities from side reactions of hydrazine.[3]1. Purification: Attempt purification via recrystallization or column chromatography. Activated carbon treatment can sometimes remove colored impurities.2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
Formation of a Mixture of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl compound.[3][4]1. Optimize Conditions: Systematically screen solvents, temperatures, and catalysts to favor the desired isomer.2. Chromatographic Separation: If optimization is unsuccessful, preparative chromatography may be required to separate the isomers.3. Alternative Starting Materials: Consider a synthetic route that utilizes symmetric starting materials if possible.
Product is an Oil or Fails to Crystallize Presence of impurities inhibiting crystallization; product may have a low melting point.1. Purification: Purify the crude product by column chromatography to remove impurities.2. Solvent Screening: Perform a systematic solvent screen for recrystallization. Sometimes a multi-solvent system (e.g., ethanol/water, hexane/ethyl acetate) is effective.3. Salt Formation: Convert the pyrazole product to an acid addition salt, which is often a crystalline solid and can be easily purified by recrystallization.[9][10]
Reaction Stalls or is Incomplete Insufficient activation of carbonyls; low reaction temperature or time.1. Increase Temperature: Gently heat the reaction mixture. Refluxing is often necessary.[1]2. Add Catalyst: Introduce a catalytic amount of a protic acid (e.g., glacial acetic acid) to facilitate imine formation.[1]3. Monitor Progress: Use TLC or LC-MS to track the disappearance of starting materials.

Key Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific substrates.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol outlines a typical lab-scale synthesis of a substituted pyrazole.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol, acetic acid).

  • Reagent Addition: Slowly add the hydrazine derivative (1.0-1.1 eq) to the stirred solution at room temperature. If the reaction is highly exothermic, use an ice bath to maintain the temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. If not, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent in vacuo and purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid pyrazole intermediates.

  • Solvent Selection: Choose a solvent in which the pyrazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, isopropanol, ethyl acetate, and toluene.

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Scale-Up Considerations: From the Bench to Production

Scaling up a pyrazole synthesis requires careful consideration of several factors that are less critical at the lab scale.

Scale_Up_Considerations cluster_Process_Safety Process Safety cluster_Process_Parameters Process Parameters cluster_Product_Quality Product Quality Exotherm Exotherm Management Hydrazine Hydrazine Handling Mixing Mixing Efficiency Addition Reagent Addition Rate Heat Heat Transfer Purity Impurity Profile Isolation Product Isolation ScaleUp Scale-Up Synthesis ScaleUp->Exotherm Critical ScaleUp->Hydrazine Hazard ScaleUp->Mixing Impacts Yield ScaleUp->Addition Controls Exotherm ScaleUp->Heat Key Challenge ScaleUp->Purity Consistency ScaleUp->Isolation Efficiency

  • Heat Transfer: As mentioned, the decrease in the surface-area-to-volume ratio upon scale-up makes heat dissipation a major challenge.[8] A thorough understanding of the reaction calorimetry is essential to design an appropriate cooling system.

  • Mixing Efficiency: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and reduce yield and purity.[8] The type of impeller and stirring speed must be carefully selected.

  • Solvent Selection: A solvent that is suitable for lab-scale work may not be appropriate for large-scale production due to factors like cost, safety (flammability), and environmental impact.

  • Product Isolation: Filtration and drying operations can be time-consuming and inefficient at a large scale. The physical properties of the product (e.g., crystal size and shape) become important for ease of handling.

Logical Workflow for Troubleshooting

When encountering an issue, follow a systematic approach to identify and resolve the problem.

By methodically addressing these common issues and carefully considering the implications of scaling up, researchers and developers can significantly improve the robustness and efficiency of their substituted pyrazole syntheses.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Keto Esters to Polysubstituted Pyrazoles: A Multicomponent-Domino Approach. Accounts of Chemical Research, 44(3), 163-174. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Yetbarek, G., & Abebe, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 519-541. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Venkatesh, P. (2018). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare. [Link]

  • Google Patents. (2009).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry. [Link]

  • Rodrigues, F. A. R., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3193. [Link]

  • CUTM Courseware. (n.d.). Pyrazole. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Pinto, D. C. G. A., & Silva, A. M. S. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(1), 123. [Link]

  • Awad, L. F. (2000). Isolation and identification of the intermediates during pyrazole formation of some carbohydrate hydrazone derivatives. Carbohydrate Research, 326(1), 34-42. [Link]

  • Sharma, V., & Kumar, V. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6393. [Link]

Sources

Technical Support Center: Pyrazole Compound Integrity During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for preventing the degradation of pyrazole compounds during experimental workup. Drawing from established chemical principles and field-proven insights, this resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and purity of your valuable molecules.

Introduction: The Resilient yet Vulnerable Pyrazole Core

The pyrazole ring is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile role as a pharmacophore.[1][2][3][4] Generally, the aromatic nature of the pyrazole ring makes it robust and resistant to many chemical conditions.[5] However, this stability is not absolute. During workup procedures—which often involve exposure to a range of pH, temperatures, and reagents—the integrity of the pyrazole core or its substituents can be compromised. This guide will illuminate the common degradation pathways and provide actionable strategies to mitigate these risks.

Part 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Problems

Q1: Is the pyrazole ring generally stable to acidic and basic washes during extraction?

A: Yes, the pyrazole ring is generally stable to standard aqueous acidic and basic workup conditions, such as washes with 1M HCl or saturated NaHCO₃. Pyrazoles are amphoteric, meaning they can be protonated by strong inorganic acids and deprotonated by bases without immediate degradation.[3] However, prolonged exposure, elevated temperatures, or the use of highly concentrated acids and bases can lead to degradation. For instance, strong bases can deprotonate the C3 position, which may lead to ring-opening.[5]

Q2: My pyrazole has an amino group. Are there special precautions I should take?

A: Absolutely. Aminopyrazoles, particularly 5-aminopyrazoles, are susceptible to oxidative ring-opening.[6] This can be a significant issue if the workup involves oxidizing agents or even prolonged exposure to air. It is advisable to perform workups under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. If oxidative degradation is suspected, consider adding a mild reducing agent or an antioxidant to the workup solvents.

Q3: Can my pyrazole compound degrade during solvent evaporation on a rotary evaporator?

A: Yes, thermal degradation is a possibility, especially for pyrazoles with sensitive functional groups or those that are prone to polymerization.[7][8] It is crucial to use the lowest possible temperature for evaporation. If the compound is not highly volatile, using a high-vacuum pump to lower the boiling point of the solvent is preferable to increasing the bath temperature. For highly sensitive compounds, consider alternative solvent removal methods like lyophilization (freeze-drying) if applicable.

Q4: I am seeing an unexpected byproduct with a higher molecular weight after a basic wash. What could it be?

A: This could be a result of self-condensation or reaction with impurities. In some cases, degradation of related heterocyclic compounds under basic conditions has been shown to produce impurities with a higher molecular weight.[9] It is also possible that under basic conditions, a reactive intermediate is formed that then reacts with another molecule of your pyrazole compound. To troubleshoot this, try using a milder base (e.g., K₂CO₃ instead of NaOH) or reducing the exposure time and temperature.[10]

Part 2: Troubleshooting Guide - Diagnosing and Solving Degradation Issues

This section provides a more detailed, scenario-based approach to tackling degradation problems.

Scenario 1: Product Loss or Impurity Formation After Acidic Workup
  • Observation: Low yield or new spots on TLC/LCMS after washing the organic layer with aqueous acid (e.g., 1M or 2M HCl).

  • Potential Causes & Mechanistic Insights:

    • Protonation and Increased Solubility: The pyridine-like nitrogen (N2) of the pyrazole can be protonated, forming a pyrazolium salt. If your pyrazole has lipophilic substituents, this may not be an issue. However, for less substituted or more polar pyrazoles, the resulting salt can have significant solubility in the aqueous layer, leading to product loss.

    • Acid-Labile Protecting Groups: If your molecule contains acid-sensitive protecting groups (e.g., Boc, t-butyl esters), they may be partially or fully cleaved during the acidic wash, leading to a mixture of compounds.[11]

    • Ring Degradation (Less Common): While the pyrazole ring itself is relatively acid-stable, prolonged exposure to strong, hot acids can cause degradation, although specific pathways are highly substrate-dependent.[12]

  • Solutions & Protocols:

Solution Explanation Experimental Protocol
Use a Milder Acid or Buffer Minimize protonation and prevent cleavage of sensitive groups.Substitute 1M HCl with a saturated NH₄Cl solution or a phosphate buffer (pH ~5-6) for the wash.
Back-Extraction Recover product that has partitioned into the acidic aqueous layer.1. Separate the acidic aqueous layer. 2. Cool it in an ice bath. 3. Basify to pH > 8 with cold 2M NaOH or solid K₂CO₃. 4. Extract immediately with a suitable organic solvent (e.g., EtOAc, DCM). 5. Combine these organic extracts with your main organic layer.
Salt Formation and Isolation If the pyrazolium salt is stable and crystalline, this can be an effective purification method.1. After the acid wash, concentrate the organic layer. 2. Add an ethereal HCl solution to precipitate the hydrochloride salt. 3. Filter and wash the salt with cold ether. 4. The free base can be recovered by dissolving the salt in water and basifying.
Scenario 2: Degradation Under Basic Conditions
  • Observation: Product degradation after washing with strong bases like NaOH or LiOH.

  • Potential Causes & Mechanistic Insights:

    • Ring Opening: As mentioned, strong bases can deprotonate the C3 position, potentially initiating ring cleavage.[5] This is more likely with pyrazoles bearing electron-withdrawing groups that increase the acidity of the C3 proton.

    • Hydrolysis of Functional Groups: Ester or amide functionalities on the pyrazole ring or its substituents can be hydrolyzed under strong basic conditions.

    • Epimerization/Racemization: If your molecule has stereocenters, especially at positions alpha to a carbonyl group, basic conditions can lead to a loss of stereochemical integrity.

  • Solutions & Protocols:

Solution Explanation Experimental Protocol
Use Milder Inorganic Bases Avoid harsh conditions that promote side reactions.Use saturated NaHCO₃ or a 5-10% K₂CO₃ solution instead of NaOH. These are generally sufficient to remove acidic impurities.
Employ Organic Bases Triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in some cases, although they are harder to remove.Wash the organic layer with a solution of TEA in an appropriate solvent. Subsequent washes with brine should remove most of the organic base.
Temperature Control Hydrolysis and other degradation reactions are often accelerated by heat.Perform all basic washes at low temperatures (0-5 °C) to minimize reaction rates.
Scenario 3: Product Turns Colored or Degrades Upon Exposure to Air
  • Observation: The product, either in solution or as an isolated solid, develops color or shows signs of degradation over a short period.

  • Potential Causes & Mechanistic Insights:

    • Oxidation: The pyrazole ring, especially when substituted with electron-donating groups like amino or hydroxyl groups, can be susceptible to oxidation.[6] The reaction with atmospheric oxygen can be catalyzed by trace metals or light.

    • Photodegradation: Some pyrazole derivatives are known to be light-sensitive and can undergo photochemical reactions.

  • Solutions & Protocols:

Solution Explanation Experimental Protocol
Inert Atmosphere Techniques Minimize contact with atmospheric oxygen.1. Use solvents that have been degassed by sparging with nitrogen or argon. 2. Conduct extractions and other workup steps under a blanket of inert gas.
Use of Antioxidants Scavenge radical species that can initiate degradation.A small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT), can be added to the reaction mixture or workup solvents.
Protection from Light Prevent photochemical reactions.Wrap flasks and separatory funnels in aluminum foil. Work in a fume hood with the sash lowered to minimize exposure to ambient light.

Part 3: Protecting Group Strategies for Enhanced Stability

For particularly sensitive pyrazoles or multi-step syntheses, the use of a protecting group on the pyrazole nitrogen can significantly enhance stability during workup and subsequent reactions.

Diagram: Logic for Selecting a Pyrazole Protecting Group

G start Is the pyrazole NH acidic and/or reactive under planned conditions? protect Protect the Pyrazole Nitrogen start->protect Yes no_protect Proceed without Protection (Monitor Stability) start->no_protect No condition_check What conditions must the protecting group survive? protect->condition_check Consider Downstream Reaction/Workup Conditions acid Strong Acid? condition_check->acid base Strong Base? condition_check->base reductive Reductive Conditions (e.g., Hydrogenation)? condition_check->reductive oxidative Oxidative Conditions? condition_check->oxidative sem SEM Group (Very Robust) acid->sem Yes thp THP Group (Base Stable) acid->thp No (Labile) boc Boc Group (Base Stable, Acid Labile) acid->boc No (Labile) benzyl Benzyl Group (Acid/Base Stable) acid->benzyl Yes base->sem Yes base->thp Yes base->boc Yes base->benzyl Yes reductive->sem Yes reductive->thp Yes reductive->boc Yes reductive->benzyl No (Cleaved) oxidative->sem Generally Yes oxidative->thp Generally Yes oxidative->boc Generally Yes oxidative->benzyl No (Cleaved)

Caption: Decision workflow for choosing a suitable N-protecting group for pyrazoles.

Table: Common Pyrazole Protecting Groups and Their Stability
Protecting Group Abbreviation Stable To Labile To Comments
2-(Trimethylsilyl)ethoxymethylSEMStrong acids, bases, many catalytic conditions.Fluoride sources (e.g., TBAF), strong Lewis acids.Highly robust and recommended for multi-step syntheses requiring harsh conditions.
TetrahydropyranylTHPBasic conditions, hydrogenation.Acidic conditions (cleavage).[13][14]Good for reactions involving bases or nucleophiles. Introduces a stereocenter.
tert-ButoxycarbonylBocBasic conditions, hydrogenation.Strong acids (e.g., TFA, HCl).[15]Widely used, but not suitable for acidic workups.
BenzylBnAcidic and basic conditions.Hydrogenolysis (e.g., H₂, Pd/C).[11]A good choice when reductive conditions are not required for deprotection or in the synthetic route.
TritylTrBasic conditions.Acidic conditions (TFA).[11]Very bulky, which can provide steric hindrance.

Part 4: Analytical Workflow for Degradation Analysis

A systematic approach to analyzing for potential degradation is crucial.

Diagram: Analytical Workflow

G cluster_sampling Sampling cluster_analysis Analysis cluster_decision Decision s1 Sample Before Workup (Crude Reaction Mixture) a1 TLC Analysis (Multiple Eluent Systems) s1->a1 s2 Sample After Each Workup Step (e.g., after acid wash) s2->a1 s3 Final Isolated Product s3->a1 a2 LCMS Analysis (Monitor for new peaks and changes in mass) a1->a2 a3 NMR of Crude Product (Compare to starting material and expected product) a2->a3 d1 Degradation Observed? a3->d1 d2 Isolate and Characterize Degradation Product (if necessary) d1->d2 Yes d4 Proceed with Synthesis d1->d4 No d3 Modify Workup Protocol (Based on findings) d2->d3

Caption: Systematic workflow for identifying and addressing pyrazole degradation.

By implementing these strategies and maintaining a keen analytical eye, researchers can confidently navigate the challenges of pyrazole chemistry, ensuring the integrity of their compounds from reaction to final product.

References

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Despotopoulou, C., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. (n.d.). Organic & Biomolecular Chemistry.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Journal of Pharmaceutical Sciences.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2022). Molecules.
  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (2021).
  • Chuprakov, S., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
  • Chemistry and thermal decomposition of trinitropyrazoles. (2010). Journal of Thermal Analysis and Calorimetry.
  • An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde. (n.d.). Benchchem.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2021).
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Advances.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). Organic Letters.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). Bioorganic & Medicinal Chemistry Letters.
  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (2021).
  • Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. (2023). Journal of Molecular Liquids.
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2020). Journal of Medicinal Chemistry.
  • Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacryl
  • Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). (2022).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). European Journal of Medicinal Chemistry.
  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journal of Organic Chemistry.
  • Preventing degradation of pyrazole compounds during synthesis. (n.d.). Benchchem.
  • Current status of pyrazole and its biological activities. (2014).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2019). Journal of the American Chemical Society.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). Molecules.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2022). Molecules.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. (2015).
  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). Scientific Reports.
  • Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. (2023). ACS Omega.
  • Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. (2022). Molecules.

Sources

Technical Support Center: Enhancing the Solubility of Pyrazole Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in drug discovery and development: the poor aqueous solubility of pyrazole derivatives. The planar and often lipophilic nature of the pyrazole scaffold, while conferring desirable pharmacological properties, frequently leads to difficulties in achieving the necessary concentrations for robust biological assays.[1] This guide provides practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format to empower researchers, scientists, and drug development professionals to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound is showing low potency and high variability in my cell-based assay. Could solubility be the issue?

A1: Absolutely. Poor aqueous solubility is a frequent culprit for such observations. If your compound precipitates in the assay medium, the actual concentration exposed to the cells is unknown and significantly lower than the nominal concentration, leading to artificially low potency. Precipitation can also be non-uniform across a multi-well plate, contributing to high variability in your results. It's crucial to first confirm the solubility of your compound under the specific assay conditions.

Q2: What are the initial, straightforward steps I can take to improve the solubility of my pyrazole derivative for an in vitro assay?

A2: Before exploring more complex formulation strategies, several simple adjustments to your experimental setup can yield significant improvements:

  • Co-solvents: The use of a water-miscible organic solvent is a common first-line approach.[2] Dimethyl sulfoxide (DMSO) is widely used, but it's essential to keep the final concentration low (typically ≤1%) to avoid solvent-induced artifacts or cytotoxicity.[3] Ethanol can also be an effective co-solvent.[2]

  • pH Adjustment: If your pyrazole derivative possesses ionizable functional groups (acidic or basic), modifying the pH of your assay buffer can dramatically increase solubility.[4][5][6] For basic compounds, a lower pH will lead to the formation of a more soluble salt, while for acidic compounds, a higher pH is beneficial.[3][5]

  • Temperature: Gently warming the assay buffer before adding the compound stock solution can help prevent precipitation, especially when making dilutions from a concentrated DMSO stock.[3] However, ensure the temperature is compatible with the stability of your compound and the biological system.

Q3: I've tried basic co-solvents and pH adjustments with limited success. What advanced formulation strategies should I consider?

A3: When simple methods are insufficient, several advanced formulation techniques can be employed to enhance the solubility of challenging pyrazole derivatives. The choice of method will depend on the physicochemical properties of your compound and the requirements of your biological assay.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate poorly water-soluble molecules, like many pyrazole derivatives, forming a water-soluble inclusion complex.[5][7][8][9] This is a particularly attractive method as it can significantly increase the apparent solubility of the compound without chemically modifying it.[5]

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix in the solid state.[10][11][12] Upon dissolution in the aqueous assay medium, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles with a high surface area, which enhances the dissolution rate and solubility.[11][12] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[10]

  • Nanosuspensions: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[13][14] By reducing the particle size to the nanometer range, the surface area is dramatically increased, leading to a significant increase in dissolution velocity and saturation solubility.[13][14] This technique is applicable to drugs that are poorly soluble in both aqueous and organic media.[14]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps Expected Outcome
Compound precipitates immediately upon addition to aqueous buffer. "Fall-out" from a concentrated DMSO stock solution.1. Lower the final DMSO concentration (aim for ≤0.5%).[3]2. Perform serial dilutions in the assay buffer instead of a single large dilution.[3]3. Add the DMSO stock to the buffer with vigorous vortexing.Minimized precipitation and a clear solution.
Compound is soluble initially but precipitates over the course of the assay. The compound has low thermodynamic solubility and the initial solution was supersaturated.1. Decrease the final compound concentration to below its thermodynamic solubility limit.2. Consider using a formulation approach like cyclodextrins or solid dispersions to increase the apparent solubility.[5]The compound remains in solution for the duration of the experiment.
High variability in results between wells of the same plate. Non-uniform precipitation of the compound.1. Visually inspect the plate for any signs of precipitation.2. Ensure thorough mixing of the compound in the assay medium before dispensing into wells.3. Re-evaluate the solubility of the compound under the exact assay conditions.Reduced variability and more consistent data.
Inconsistent results between different batches of the same compound. The compound exists in different polymorphic forms with varying solubilities.1. Characterize the solid-state properties of each batch (e.g., using X-ray powder diffraction).2. Develop a consistent crystallization protocol to ensure the same polymorphic form is produced each time.Improved batch-to-batch consistency in experimental results.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple laboratory-scale method for preparing a cyclodextrin inclusion complex to enhance the solubility of a pyrazole derivative.

Materials:

  • Pyrazole derivative

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol

  • Vacuum oven

Procedure:

  • Determine Molar Ratio: Start with a 1:1 molar ratio of the pyrazole derivative to cyclodextrin. This can be optimized later.

  • Kneading:

    • Place the accurately weighed cyclodextrin in a mortar.

    • Add a small amount of a water:ethanol (1:1) mixture to form a paste.

    • Add the accurately weighed pyrazole derivative to the paste.

    • Knead the mixture for 30-60 minutes, adding small amounts of the solvent mixture as needed to maintain a consistent paste-like texture.

  • Drying:

    • Spread the resulting paste in a thin layer on a glass dish.

    • Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Pulverization:

    • Grind the dried complex into a fine powder using a clean mortar and pestle.

  • Solubility Assessment:

    • Prepare a series of aqueous solutions of the prepared complex at different concentrations.

    • Determine the solubility of the pyrazole derivative in the complex form and compare it to the solubility of the free compound.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol outlines the preparation of a solid dispersion to improve the dissolution rate and solubility of a pyrazole derivative.

Materials:

  • Pyrazole derivative

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000)

  • A common solvent that dissolves both the drug and the carrier (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator

  • Vacuum desiccator

Procedure:

  • Selection of Carrier and Solvent: Choose a hydrophilic carrier and a volatile solvent in which both the pyrazole derivative and the carrier are soluble.[15]

  • Dissolution:

    • Accurately weigh the pyrazole derivative and the carrier (e.g., in a 1:1, 1:5, or 1:10 drug-to-carrier weight ratio).

    • Dissolve both components in the chosen solvent in a round-bottom flask.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure. A thin film of the solid dispersion will form on the wall of the flask.

  • Drying:

    • Further dry the solid dispersion in a vacuum desiccator for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving:

    • Scrape the dried solid dispersion from the flask.

    • Pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization and Solubility Testing:

    • Characterize the solid dispersion (e.g., using DSC or XRPD to confirm the amorphous state of the drug).

    • Determine the dissolution rate and solubility of the pyrazole derivative from the solid dispersion and compare it to the free drug.

Visualizing the Workflow: A Decision-Making Diagram

Solubility_Enhancement_Workflow cluster_simple_to_advanced start Poorly Soluble Pyrazole Derivative initial_steps Initial Assessment: - Determine intrinsic solubility - Check for precipitation in assay buffer start->initial_steps simple_methods Simple Solubilization Methods initial_steps->simple_methods co_solvents Co-solvents (DMSO, Ethanol) [Final conc. <= 1%] simple_methods->co_solvents Try first ph_adjustment pH Adjustment (for ionizable compounds) simple_methods->ph_adjustment If applicable advanced_methods Advanced Formulation Strategies co_solvents->advanced_methods If solubility is still insufficient evaluation Evaluate in Biological Assay: - Potency - Reproducibility co_solvents->evaluation If successful ph_adjustment->advanced_methods If solubility is still insufficient ph_adjustment->evaluation If successful cyclodextrins Cyclodextrin Inclusion Complex advanced_methods->cyclodextrins solid_dispersions Solid Dispersion advanced_methods->solid_dispersions nanosuspension Nanosuspension advanced_methods->nanosuspension cyclodextrins->evaluation solid_dispersions->evaluation nanosuspension->evaluation

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazole Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to serve as a scaffold for a diverse array of biological activities have led to the development of numerous clinically significant drugs.[1][2] This guide provides an in-depth, comparative analysis of the biological activities of various pyrazole analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By delving into the structure-activity relationships (SAR) and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for the rational design of novel and more potent therapeutic agents.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The unique electronic and structural features of the pyrazole ring allow it to interact with a wide range of biological targets. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive moiety for drug design.[3] The pharmacological potential of pyrazole derivatives is well-established, with prominent examples including the anti-inflammatory drug celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole.[1] This guide will explore how modifications to the core pyrazole structure give rise to a spectrum of biological activities.

Anticancer Activity of Pyrazole Analogs: Targeting the Engines of Cell Proliferation

Pyrazole derivatives have emerged as a promising class of anticancer agents, often by targeting key enzymes and signaling pathways that are dysregulated in cancer.[4] Many of these compounds exert their effects by inhibiting protein kinases, which are crucial for cell signaling, growth, and proliferation.

Comparative Anticancer Efficacy

The anticancer activity of pyrazole analogs is highly dependent on the nature and position of substituents on the pyrazole ring. The following table summarizes the in vitro cytotoxic activity of representative pyrazole derivatives against various cancer cell lines, providing a quantitative comparison of their potency.

Compound IDTarget Cell Line(s)IC50 (µM)Key Structural Features & SAR InsightsReference(s)
1 MCF-72.78Pyrazole-naphthalene analog. The naphthalene moiety contributes to the enhanced cytotoxic activity.[5]
2 HT29, PC3, A549, U87MG3.17 - 6.77Pyrazole-benzothiazole hybrid. Electron-withdrawing groups on the aromatic rings enhance anticancer activity.[5]
3 MCF-70.25Pyrazole carbaldehyde derivative. Potent inhibitor of PI3 kinase.[5]
4 HepG213.854-amino-5-substituted selenolo[2,3-c]pyrazole analog. A potent dual inhibitor of EGFR and VEGFR-2.[5]
5 HepG2, MCF-7, HeLa3.11 - 4.91Pyrazolo[3,4-b]pyridine analog. Demonstrates broad-spectrum cytotoxicity with low toxicity in normal cells.[5]
6 A549, HeLa, MCF-75.8 - 9.8Pyrazole with a 4-bromophenyl group. The halogen substitution is critical for its potent activity across multiple cell lines.[6]
Mechanism of Action: Kinase Inhibition

A significant number of anticancer pyrazole analogs function by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis.[5]

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Binds to Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Pyrazole_Analog Pyrazole Analog Pyrazole_Analog->Receptor_Tyrosine_Kinase Inhibits Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cell_Proliferation Promotes

Caption: Pyrazole analogs inhibiting receptor tyrosine kinase signaling.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The determination of the half-maximal inhibitory concentration (IC50) is a fundamental method for assessing the cytotoxic potential of novel compounds.

Objective: To quantify the concentration of a pyrazole analog required to inhibit the growth of a cancer cell line by 50%.

Methodology:

  • Cell Culture: Cancer cells (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The pyrazole analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity of Pyrazole Analogs: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have demonstrated promising antibacterial and antifungal activities, offering a potential solution to this global health crisis.[7][8]

Comparative Antimicrobial Efficacy

The antimicrobial potency of pyrazole analogs is influenced by the specific substitutions on the heterocyclic core. The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazole derivatives against various microbial strains.

Compound IDTarget Microorganism(s)MIC (µg/mL)Key Structural Features & SAR InsightsReference(s)
7 Escherichia coli0.25A pyrazole derivative with specific substitutions that enhance its activity against Gram-negative bacteria.[7][9]
8 Streptococcus epidermidis0.25A pyrazole derivative showing high potency against Gram-positive bacteria.[7][9]
9 Aspergillus niger1.0A pyrazole derivative with significant antifungal activity.[7][9]
10 Staphylococcus aureus25.1A pyrazole derivative with a specific substitution pattern conferring activity against this common pathogen.[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Objective: To determine the minimum concentration of a pyrazole analog required to inhibit the growth of a specific bacterial or fungal strain.

Methodology:

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: The pyrazole analog is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

MIC_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Inoculum Standardized Microbial Inoculum Inoculation Inoculation of wells with Microbial Suspension Inoculum->Inoculation Compound Pyrazole Analog Stock Solution Serial_Dilution Serial Dilution of Pyrazole Analog in 96-well plate Compound->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation Observation Visual Observation for Turbidity Incubation->Observation MIC_Value Determination of MIC Value Observation->MIC_Value

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity of Pyrazole Analogs: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Pyrazole derivatives, most notably celecoxib, have been successfully developed as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][12]

Comparative Anti-inflammatory Efficacy

The anti-inflammatory activity of pyrazole analogs is often assessed by their ability to inhibit COX enzymes or reduce inflammation in animal models. The table below compares the activity of different pyrazole derivatives.

Compound IDAssayActivityKey Structural Features & SAR InsightsReference(s)
11 Carrageenan-induced paw edema89.57% inhibitionA cyanopyridone derivative of pyrazole, showing superior activity to standard drugs.[13]
12 In vitro anti-inflammatory93.80% inhibitionA 1,3,4,5-tetrasubstituted pyrazole derivative with potent activity.[14]
13 COX-2 InhibitionIC50 = 3.5 nMA pyrazole moiety with specific substitutions that confer high selectivity and potency for COX-2.[14]
Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of many pyrazole analogs are attributed to their selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[15]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate for Prostaglandins Pro-inflammatory Prostaglandins COX2_Enzyme->Prostaglandins Synthesizes Pyrazole_Analog Pyrazole Analog (e.g., Celecoxib) Pyrazole_Analog->COX2_Enzyme Selectively Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate

Caption: Selective inhibition of the COX-2 pathway by pyrazole analogs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of new compounds.

Objective: To assess the ability of a pyrazole analog to reduce acute inflammation in a rat model.

Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The pyrazole analog or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally to the rats. A control group receives the vehicle only.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery, yielding compounds with a remarkable breadth of biological activities. This guide has provided a comparative overview of pyrazole analogs in the key therapeutic areas of oncology, infectious diseases, and inflammation. The structure-activity relationships highlighted herein underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds.

Future research should continue to explore the vast chemical space around the pyrazole nucleus. The development of novel synthetic methodologies will undoubtedly lead to the discovery of new analogs with improved pharmacological profiles. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for their successful translation into clinically effective therapies. The integration of computational modeling and experimental screening will be instrumental in accelerating the discovery of the next generation of pyrazole-based drugs.

References

  • Goda, F. E., Maarouf, A. R., & El-bendary, E. R. (2003). Synthesis and evaluation of some new pyrazole derivatives as anti-inflammatory and analgesic agents. Saudi Pharmaceutical Journal, 11(4), 181-187.
  • El-Emary, T. I. (2006). Synthesis and biological activity of some new pyrazoles. Journal of the Chinese Chemical Society, 53(2), 391-401.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Venugopala, K. N., P, S., K, S., R, S., & K, S. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(3), 397-403. [Link]

  • Lv, K., Wang, L., & Liu, X. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296. [Link]

  • Arote, R. B., & Kulkarni, A. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4994. [Link]

  • Tsolaki, E., & Geronikaki, A. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(16), 3690. [Link]

  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 19(7), 656-668.
  • Alam, M. S., & Lee, D. U. (2022). Pyrazole Bearing Pyrimidine Analogues as the Privileged Scaffolds in Antimicrobial Drug Discovery: A Review. Analytical Chemistry Letters, 12(2), 159-183. [Link]

  • Singh, P., & Tewari, A. K. (2011). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Chemical and Pharmaceutical Bulletin, 59(12), 1468-1473. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
  • Akbas, E., & Berber, I. (2005). Antibacterial and antifungal activities of new pyrazole derivatives. European Journal of Medicinal Chemistry, 40(5), 401-405.
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. M. (2011). Synthesis and antimicrobial activity of novel pyrazole derivatives. European Journal of Medicinal Chemistry, 46(9), 3948-3953.
  • Abdellattif, M. H., Khedr, M. A., & Abdel-Motaal, F. F. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(10), 1629. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2020).
  • Kumar, A., & Narasimhan, B. (2018). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research, 9(8), 3125-3141.
  • Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(3), 2774-2785.
  • Kumar, A., & Sharma, S. (2021). Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation. European Journal of Medicinal Chemistry, 212, 113134. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development.
  • Anti-inflammatory and Antimicrobial Activities of Novel Pyrazole Analogues. (2015). Saudi Journal of Biological Sciences. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022).
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). MDPI. [Link]

  • Biological activity of pyrazoles derivatives and experimental... (n.d.). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationships of Fluorophenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of fluorophenyl pyrazole derivatives, focusing on their structure-activity relationships (SAR) across various biological targets. We will delve into the nuances of how the strategic placement of fluorine atoms and other substituents on the pyrazole and phenyl rings dictates their efficacy as kinase inhibitors, antibacterial agents, and antifungal compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Significance of the Fluorophenyl Pyrazole Scaffold

Pyrazoles are a well-established class of five-membered heterocyclic compounds that form the core of numerous biologically active molecules.[1][2] The introduction of a fluorophenyl moiety is a common and highly effective strategy in medicinal chemistry. The fluorine atom, owing to its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[3][4] In the context of pyrazoles, this substitution has led to the development of potent inhibitors for a range of therapeutic targets.

Comparative Analysis of Biological Activities

The versatility of the fluorophenyl pyrazole scaffold is evident in its broad spectrum of biological activities. Below, we compare the performance of various derivatives as kinase inhibitors, antibacterial agents, and antifungal compounds, supported by experimental data.

Kinase Inhibition: Targeting Uncontrolled Cell Proliferation

Fluorophenyl pyrazoles have emerged as a promising class of kinase inhibitors, crucial in the development of targeted cancer therapies.[5] The pyrazole core can effectively mimic the hinge-binding region of ATP in the kinase domain, while the fluorophenyl group often occupies a hydrophobic pocket, contributing to binding affinity and selectivity.[6]

Our analysis of various studies reveals key SAR trends for kinase inhibition:

  • Substitution on the N1-phenyl ring: The nature and position of substituents on the N1-phenyl ring are critical for potent kinase inhibition. For instance, in a series of Janus kinase (JAK) inhibitors, specific substitutions on this ring led to compounds with nanomolar IC50 values.[6]

  • Substituents on the C3 and C5 positions of the pyrazole ring: Modifications at these positions significantly impact activity and selectivity. For example, the presence of a morpholino ring has been shown to be more favorable for Aurora A/B kinase inhibition than smaller alkylamino groups.[7]

  • The role of the fluorophenyl group: The position of the fluorine atom on the phenyl ring can influence selectivity and potency. While a comprehensive head-to-head comparison is often lacking in single studies, compiling data suggests that ortho- and para-fluoro substitutions are common in potent kinase inhibitors.

Compound IDTarget KinaseR1 (N1-phenyl)R3R5IC50 (nM)Reference
3f JAK12,4-dichloroH4-amino-pyrrolo[2,3-d]pyrimidine3.4[6]
JAK22.2[6]
JAK33.5[6]
11b JAK12,4-dichloroH7H-pyrrolo[2,3-d]pyrimidinePotent Inhibition[6]
JAK2(Selective for HEL and K562 cell lines)[6]
Afuresertib analog (2) Akt1---1.3[7]
Pyrazolyl benzimidazole (7) Aurora A---28.9[7]
Aurora B2.2[7]
CDK1 Inhibitor (20) CDK14-fluorophenyl--130 (MCF7 cells)[7]
CDK1 Inhibitor (21) CDK14-chlorophenyl--150 (MCF7 cells)[7]
VEGFR2/CDK-2 Inhibitor (6b) VEGFR2---200[5]
CDK-2458[5]

Note: The table above is a compilation from multiple sources to illustrate the range of activities and is not a direct head-to-head comparison from a single study. The structures of R1, R3, and R5 are described in the respective references.

Antibacterial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents.[8] Fluorophenyl pyrazoles have demonstrated significant potential in this area, with several derivatives showing potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][9]

  • Influence of Lipophilic Substituents: The introduction of lipophilic groups on the aniline moiety of certain pyrazole series significantly enhances antibacterial activity.[3]

  • Halogen Substitutions: Bromo- and chloro-substitutions on the phenyl ring often lead to potent antibacterial derivatives, with some compounds exhibiting MIC values as low as 0.5 µg/mL.[3]

  • Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the substituents plays a crucial role. For instance, trifluoromethyl and trifluoromethoxy groups can confer moderate to potent activity.[3] In contrast, polar protic groups like sulfonamides can diminish or abolish antibacterial efficacy.[3]

Compound IDR (Aniline Moiety)S. aureus ATCC 33591 (Sa91)S. aureus (MRSA)B. subtilisReference
1 Unsubstituted>32>32>32[3]
4 4-phenoxy111[3]
24 3-bromo-5-chloro0.511[3]
29 3,5-bis(trifluoromethyl)111[3]
31 3,5-dichloro-4-fluoro0.511[3]
39 3,5-dichloro222[3]
4c 4-methylbenzylidene-6.25-[9]
Antifungal Activity: Addressing Fungal Infections

Fluorophenyl pyrazoles also exhibit promising antifungal properties against a variety of pathogenic fungi.[10][11] The mechanism of action is often attributed to the inhibition of key fungal enzymes, such as 14-α-sterol demethylase, which is crucial for ergosterol biosynthesis.[11]

  • Electron-withdrawing Groups: The presence of electron-withdrawing substituents like chlorine and fluorine at the C-4 position of the phenyl ring appears to enhance antifungal activity.[11]

  • Impact of Substituents on the Pyrazole Ring: The nature of the substituent on the pyrazole ring can significantly influence the antifungal spectrum and potency. For instance, a cycloalkyl group was found to be a key moiety for activity against certain plant pathogenic fungi.[1]

Compound IDFungusMIC50 (µg/mL)% Inhibition (at 100 µg/mL)Reference
2c Candida albicans0.98-[11]
2e Candida albicans0.98-[11]
H9 S. sclerotiorum-43.07[10]
F. culmorum-46.75[10]
H7 S. sclerotiorum-42.23[10]
1v F. graminearum0.0530 (EC50, µM)-[1]

Experimental Protocols

To ensure the reproducibility and validation of findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative fluorophenyl pyrazole and for a key biological assay.

Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles via the reaction of a chalcone with a hydrazine derivative.

Workflow for the Synthesis of 1,3,5-Trisubstituted Pyrazoles:

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrazole Formation A Substituted Acetophenone C Base (e.g., NaOH) in Ethanol A->C B Substituted Benzaldehyde B->C D Chalcone Derivative C->D E Chalcone Derivative G Glacial Acetic Acid (Solvent and Catalyst) E->G F Phenylhydrazine F->G H 1,3,5-Trisubstituted Pyrazole G->H

Caption: General workflow for the two-step synthesis of 1,3,5-trisubstituted pyrazoles.

Materials:

  • Substituted acetophenone (e.g., 4-fluoroacetophenone)

  • Substituted benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Phenylhydrazine

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Chalcone (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one)

  • Dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of NaOH (e.g., 10-20%) to the stirred mixture at room temperature.

  • Continue stirring for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Synthesis of 1,3,5-Trisubstituted Pyrazole

  • To a solution of the chalcone (1 equivalent) in glacial acetic acid, add phenylhydrazine (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Purify the crude pyrazole derivative by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized compounds against a specific kinase, such as CDK2, using a commercially available assay kit.[12]

Workflow for In Vitro Kinase Inhibition Assay:

G A Prepare serial dilutions of test compounds C Add test compounds to wells A->C B Add kinase, substrate, and ATP to microplate wells B->C D Incubate at room temperature C->D E Add detection reagent (e.g., Kinase-Glo®) D->E F Measure luminescence E->F G Calculate % inhibition and IC50 values F->G

Caption: General workflow for a luminescence-based in vitro kinase inhibition assay.

Materials:

  • CDK2/Cyclin E kinase (or other target kinase)

  • Kinase substrate (e.g., histone H1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Roscovitine for CDK2)[12]

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the kinase, substrate, and ATP to the assay buffer.

  • Add the serially diluted test compounds or controls to the respective wells. Include wells with no inhibitor (100% activity) and wells with no kinase (background).

  • Initiate the kinase reaction by adding ATP and incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The fluorophenyl pyrazole scaffold represents a highly privileged structure in modern medicinal chemistry, offering a versatile platform for the development of potent and selective modulators of various biological targets. The strategic incorporation of fluorine atoms, coupled with thoughtful modifications at the N1, C3, and C5 positions of the pyrazole ring, allows for the fine-tuning of pharmacological properties. This guide has provided a comparative analysis of the structure-activity relationships of fluorophenyl pyrazoles as kinase inhibitors, antibacterial agents, and antifungal compounds, supported by experimental data and detailed protocols. It is our hope that these insights will aid researchers in the rational design of novel and effective therapeutic agents based on this remarkable heterocyclic core.

References

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (URL not available)
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL not available)
  • Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1 - Benchchem. (URL not available)
  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors - Benchchem. (URL not available)
  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed Central. [Link]

  • Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies - PubMed. [Link]

  • Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazolines - Benchchem. (URL not available)
  • Antifungal activity and theoretical study of synthesized pyrazole-imidazole hybrids. (URL not available)
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - NIH. [Link]

  • Synthesis, Characterization of some new 1,3,5-trisubstituted pyrazole deriv
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - Semantic Scholar. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study - TSI Journals. [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal. [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles | Download Scientific Diagram - ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. [Link]

  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones - Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives - Open Research@CSIR-NIScPR. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PubMed Central. [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole deriv
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL not available)
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - NIH. [Link]

  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - Frontiers. [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) | Request PDF - ResearchGate. [Link]

Sources

Navigating the In Vivo Landscape: A Comparative Guide to Evaluating [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Scaffolds in Modern Therapeutics

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] This five-membered heterocyclic ring is a privileged scaffold, lending itself to diverse chemical modifications that can fine-tune its pharmacological profile. The therapeutic landscape is already populated with successful pyrazole-containing drugs, most notably Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory and analgesic properties.[1][3] Beyond inflammation, pyrazole derivatives have demonstrated significant potential as anticancer, antimicrobial, and anticonvulsant agents.[1][4]

This guide focuses on a specific class of these compounds: [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol derivatives. While direct in vivo efficacy data for this exact parent compound is not extensively published, this guide will provide a comprehensive framework for its evaluation. By drawing comparisons with structurally and functionally related pyrazole derivatives, we will outline the critical experimental pathways to assess its therapeutic potential, focusing on two key areas with strong precedent for this scaffold: inflammation and cancer.

Comparative Analysis: Benchmarking Against Established Pyrazole Derivatives

To effectively evaluate the in vivo potential of a novel [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol derivative, it is crucial to benchmark its performance against well-characterized compounds. The choice of comparators will depend on the therapeutic indication being investigated.

Anti-Inflammatory Potential: Beyond COX-2 Inhibition

The anti-inflammatory properties of pyrazole derivatives are well-documented, with Celecoxib being the most prominent example.[3] The primary mechanism of action for many of these compounds is the inhibition of COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins.[5] However, other mechanisms, such as the inhibition of p38 MAP kinase, also play a role in the anti-inflammatory effects of some pyrazole derivatives.[6]

Table 1: Comparative In Vivo Anti-Inflammatory Efficacy of Pyrazole Derivatives

Compound/DrugAnimal ModelDosagePrimary EndpointEfficacyReference
CelecoxibCarrageenan-Induced Rat Paw Edema100 mg/kg, p.o.Paw Edema Inhibition (%)~50-60%[7]
Rofecoxib (for comparison)Carrageenan-Induced Rat Paw Edema10 mg/kg, p.o.Paw Edema Inhibition (%)~45-55%[7]
Pyrazole Derivative N5Carrageenan-Induced Rat Paw Edema50 mg/kg, p.o.Paw Edema Inhibition (%)117% (relative to celecoxib)[7]
Pyrazole-based p38 inhibitorLPS-stimulated TNF-alpha production in rats30 mg/kg, p.o.Inhibition of TNF-alpha (%)96%[8]
Anticancer Efficacy: Targeting Key Signaling Pathways

In the realm of oncology, pyrazole derivatives have emerged as promising candidates due to their ability to inhibit various kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[9][10]

Table 2: Comparative In Vivo Anticancer Efficacy of Pyrazole Derivatives

Compound/DrugCancer ModelDosagePrimary EndpointEfficacyReference
Pyrazole Derivative 3i (VEGFR-2 inhibitor)PC-3 Prostate Cancer XenograftNot SpecifiedTumor Growth Inhibition (%)49.8%[11]
Pyrazole-Thiophene Hybrid 2 (EGFR/VEGFR-2 inhibitor)Not specified in vivoNot SpecifiedIn vitro potency suggests potential for in vivo studiesIC50 = 6.57 µM (MCF-7)[10]
Sorafenib (multi-kinase inhibitor for comparison)Various Xenograft ModelsVariesTumor Growth Inhibition (%)Varies[12]

Experimental Protocols: A Step-by-Step Guide to In Vivo Evaluation

The following protocols provide a detailed methodology for assessing the in vivo efficacy of a novel [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol derivative in both inflammatory and cancer models.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory)

This is a widely used and well-validated model for screening acute anti-inflammatory activity.

Materials:

  • Male Wistar rats (180-200 g)

  • [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol derivative

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Celecoxib (100 mg/kg)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and experimental groups receiving different doses of the test compound.

  • Compound Administration: Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Protocol 2: Human Tumor Xenograft Model in Nude Mice (Anticancer)

This model is a standard for evaluating the efficacy of anticancer agents on human tumors.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Human cancer cell line of interest (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

  • Matrigel

  • [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol derivative

  • Vehicle

  • Positive control (e.g., Sorafenib, Doxorubicin)

  • Calipers

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups: Vehicle control, Positive control, and experimental groups. Administer treatments as per the desired schedule (e.g., daily oral gavage).

  • Efficacy Evaluation: Continue treatment for a predefined period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis).

  • Calculation of Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizing the Path Forward: Workflows and Mechanisms

To better illustrate the process of evaluating a novel pyrazole derivative and its potential mechanism of action, the following diagrams are provided.

G cluster_0 Preclinical Evaluation Workflow In Vitro Screening In Vitro Screening In Vivo Efficacy Studies In Vivo Efficacy Studies In Vitro Screening->In Vivo Efficacy Studies Promising Activity Pharmacokinetics (ADME) Pharmacokinetics (ADME) In Vivo Efficacy Studies->Pharmacokinetics (ADME) Demonstrated Efficacy Toxicology Studies Toxicology Studies Pharmacokinetics (ADME)->Toxicology Studies Favorable Profile Lead Optimization Lead Optimization Toxicology Studies->Lead Optimization Acceptable Safety Lead Optimization->In Vitro Screening Improved Derivatives G Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 p38 MAPK p38 MAPK Inflammatory Stimuli->p38 MAPK VEGF/EGF VEGF/EGF VEGFR-2/EGFR VEGFR-2/EGFR VEGF/EGF->VEGFR-2/EGFR Cell Membrane Cell Membrane Prostaglandins Prostaglandins COX-2->Prostaglandins Pro-inflammatory Cytokines Pro-inflammatory Cytokines p38 MAPK->Pro-inflammatory Cytokines Angiogenesis & Proliferation Angiogenesis & Proliferation VEGFR-2/EGFR->Angiogenesis & Proliferation Inflammation Inflammation Prostaglandins->Inflammation Pro-inflammatory Cytokines->Inflammation Tumor Growth Tumor Growth Angiogenesis & Proliferation->Tumor Growth Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 Pyrazole Derivative->p38 MAPK Pyrazole Derivative->VEGFR-2/EGFR

Caption: Potential signaling pathways targeted by pyrazole derivatives in inflammation and cancer.

Conclusion: Charting a Course for Novel Pyrazole Therapeutics

While the specific in vivo efficacy of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol derivatives remains to be fully elucidated, the rich history and proven potential of the pyrazole scaffold provide a robust foundation for their investigation. By employing standardized and well-validated in vivo models, such as the carrageenan-induced paw edema and tumor xenograft assays, researchers can systematically evaluate the anti-inflammatory and anticancer properties of these novel compounds. A direct comparison with established drugs like Celecoxib and other pyrazole-based inhibitors is essential for contextualizing their potency and potential for clinical translation. The experimental frameworks and comparative data presented in this guide offer a clear and actionable path for drug development professionals to unlock the therapeutic promise of this exciting class of molecules.

References

  • In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Anti-inflammatory effects of celecoxib in rat lungs with smoke-induced emphysema. (2010). American Physiological Society. Retrieved January 18, 2026, from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). DovePress. Retrieved January 18, 2026, from [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Columbia University. Retrieved January 18, 2026, from [Link]

  • p38 MAP kinase inhibitors described by Roche for inflammatory disorders. (1999). BioWorld. Retrieved January 18, 2026, from [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). PubMed. Retrieved January 18, 2026, from [Link]

  • Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. (2023). Wiley Online Library. Retrieved January 18, 2026, from [Link]

  • Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. (2002). AACR Journals. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. (2024). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Anti-inflammatory and upper gastrointestinal effects of celecoxib in rheumatoid arthritis: a randomized controlled trial. (1999). PubMed. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Bentham Science. Retrieved January 18, 2026, from [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). PubMed. Retrieved January 18, 2026, from [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). PubMed. Retrieved January 18, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2014). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2018). SRR Publications. Retrieved January 18, 2026, from [Link]

  • Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. (2022). Open Ukrainian Citation Index. Retrieved January 18, 2026, from [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. (2012). PubMed. Retrieved January 18, 2026, from [Link]

  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. (2023). Al-Mustansiriyah Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

Sources

A-Comparative-Guide-to-the-Cross-Reactivity-Profiling-of-Pyrazole-Based-Kinase-Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are fundamental regulators of nearly every cellular process.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets.[2] Pyrazole-based scaffolds have emerged as a "privileged" structure in medicinal chemistry, forming the core of several approved kinase inhibitors like Crizotinib, Ruxolitinib, and Erdafitinib.[2][3] These inhibitors typically target the highly conserved ATP-binding pocket, a feature that presents both an opportunity and a significant challenge.[4]

The very conservation of the ATP site across the kinome means that inhibitors designed for one kinase often exhibit cross-reactivity, binding to and inhibiting unintended "off-target" kinases.[4][5] This phenomenon, known as polypharmacology, can be a double-edged sword. On one hand, it can lead to unexpected toxicities and adverse drug reactions.[4][6] On the other, it can result in beneficial therapeutic effects, as seen with Imatinib, which was developed as a Bcr-Abl inhibitor but also proved effective against gastrointestinal stromal tumors due to its inhibition of c-Kit.[7]

Therefore, comprehensive and accurate cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design and clinical safety assessment.[8] This guide provides an in-depth comparison of methodologies for profiling pyrazole-based kinase inhibitors, offering field-proven insights into experimental design, data interpretation, and the strategic application of these powerful therapeutic agents.

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

To illustrate the importance of selectivity, we will compare two well-characterized pyrazole-based inhibitors: Ruxolitinib , a JAK1/2 inhibitor, and Crizotinib , primarily an ALK and MET inhibitor.[2][9] Both are approved drugs, but their kinome interaction profiles reveal distinct selectivity characteristics that influence their clinical application.

CompoundPrimary Target(s)Key Off-Targets (>80% inhibition @ 1µM)Therapeutic IndicationSelectivity Profile
Ruxolitinib JAK1, JAK2[2]TYK2, GAK, AAK1[10]Myelofibrosis, Polycythemia Vera[6]Selective within the JAK family, but with known off-targets that contribute to its broader biological activity.[10]
Crizotinib ALK, MET[9]ABL1, AXL, CSF1R, among at least 20 others[9]ALK-positive Non-Small Cell Lung Cancer (NSCLC)[11]Less selective, exhibiting significant activity against a broader range of kinases.[9]

Causality Behind the Profiles: The differences in selectivity can be attributed to subtle variations in the amino acid residues lining the ATP-binding pockets of their respective target kinases.[12] Crizotinib's broader profile suggests it fits into the ATP pockets of a more diverse set of kinases, whereas Ruxolitinib's design allows for more specific interactions within the JAK family active site. This highlights the principle that even small changes to a pyrazole scaffold can dramatically alter its kinome-wide interaction map.[12] Understanding these off-target effects is crucial for predicting both potential side effects and opportunities for drug repurposing.[6][13][14]

Methodologies for Cross-Reactivity Profiling

A multi-faceted approach, combining biochemical and cell-based assays, is essential for a comprehensive understanding of an inhibitor's selectivity. Biochemical assays provide a direct measure of compound-kinase interaction in a controlled, cell-free environment, while cell-based assays offer a more physiologically relevant picture of target engagement within the complex milieu of a living cell.[7]

Key Experimental Workflows

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Profiling biochem_start Test Compound (e.g., Pyrazole Inhibitor) biochem_panel Large Kinase Panel (e.g., KINOMEscan®) biochem_start->biochem_panel biochem_assay Competition Binding Assay biochem_panel->biochem_assay biochem_detect Quantitative Readout (e.g., qPCR, Luminescence) biochem_assay->biochem_detect biochem_data Binding Affinity Data (Kd, % Inhibition) biochem_detect->biochem_data final_analysis Comprehensive Selectivity Profile biochem_data->final_analysis Integrate Data cell_start Test Compound cell_culture Live Cells Expressing NanoLuc®-Kinase Fusion cell_start->cell_culture cell_assay Target Engagement Assay (e.g., NanoBRET™) cell_culture->cell_assay cell_detect BRET Signal Measurement cell_assay->cell_detect cell_data Intracellular Affinity Data (IC50, Target Occupancy) cell_detect->cell_data cell_data->final_analysis Integrate Data

Caption: Integrated workflow for kinase inhibitor cross-reactivity profiling.

Protocol 1: Large-Scale Biochemical Profiling (KINOMEscan® Approach)

This method provides a broad, unbiased view of an inhibitor's interactions across the human kinome. It is an ATP-independent, active-site-directed competition binding assay.[15]

Principle of Causality: By removing ATP from the equation, the assay measures the true thermodynamic binding affinity (Kd) of the inhibitor for the kinase's active site, rather than a functional IC50 value which can be influenced by ATP concentration.[15] This provides a more direct and comparable measure of interaction strength across hundreds of kinases.

Step-by-Step Methodology:

  • Immobilization: A proprietary, broadly active kinase inhibitor (the "bait") is immobilized on a solid support (e.g., beads).

  • Kinase Incubation: A panel of over 460 DNA-tagged human kinases is individually incubated with the immobilized bait in the presence of the test compound (the pyrazole inhibitor).[15]

  • Competition: The test compound competes with the immobilized bait for binding to the kinase's active site. A higher affinity test compound will result in less kinase being captured by the bait.[15]

  • Quantification: After washing away unbound kinase, the amount of DNA-tagged kinase captured on the solid support is quantified using quantitative PCR (qPCR).[15]

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. The results are typically reported as percent inhibition or used to calculate a dissociation constant (Kd) from an 11-point dose-response curve.[15][16]

Protocol 2: Intracellular Target Engagement (NanoBRET™ Assay)

This assay is critical for validating that a compound engages its intended target within the complex and dynamic environment of a live cell.[17][18][19]

Principle of Causality: This technology leverages Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay, to measure compound binding.[20] Energy is transferred from a NanoLuc® luciferase (donor) fused to the target kinase to a cell-permeable fluorescent tracer (acceptor) that reversibly binds the kinase's active site.[19] A test compound that enters the cell and binds the target will displace the tracer, leading to a measurable decrease in the BRET signal, which directly correlates with target occupancy.[19][21]

Step-by-Step Methodology:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase. The cells are cultured for 18-24 hours to allow for protein expression.[21]

  • Compound Addition: The test pyrazole inhibitor is serially diluted and added to the cells in an assay plate. Cells are typically incubated with the compound for 2 hours to allow for cell entry and target binding.[21]

  • Tracer Addition: A specific, cell-permeable NanoBRET™ fluorescent tracer is added to the cells at a fixed concentration.

  • Substrate Addition: A substrate for the NanoLuc® enzyme is added to initiate the luminescent signal.[21]

  • Signal Detection: The plate is immediately read on a luminometer capable of simultaneously measuring the donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission wavelengths.[21]

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A dose-dependent decrease in this ratio indicates competitive displacement of the tracer by the test compound, allowing for the calculation of an intracellular IC50 value.[21]

Visualizing the Biological Context: The JAK-STAT Pathway

To understand the impact of cross-reactivity, it's essential to place the inhibitor's targets within their biological signaling context. Ruxolitinib, for example, primarily targets the JAK-STAT pathway, which is crucial for cytokine signaling and immune response.[22]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK1 / JAK2 Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus 4. Dimerization & Translocation Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene 5. Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition OffTarget Off-Target Kinase (e.g., GAK) Ruxolitinib->OffTarget Off-Target Inhibition OtherPath Other Cellular Processes OffTarget->OtherPath

Caption: Ruxolitinib's mechanism within the JAK-STAT signaling pathway.

This diagram illustrates how Ruxolitinib inhibits its primary targets, JAK1 and JAK2, thereby blocking the downstream signaling cascade that leads to gene expression. However, its off-target activity on kinases like GAK (Cyclin G-associated kinase) could modulate other cellular processes, contributing to the drug's overall efficacy and side-effect profile.[10]

Conclusion and Future Perspectives

The pyrazole scaffold remains a highly valuable framework for the design of potent kinase inhibitors. However, achieving absolute selectivity is a significant challenge.[7] A thorough understanding of an inhibitor's cross-reactivity profile is therefore indispensable. The future of kinase inhibitor development will rely on an iterative cycle of design, synthesis, and comprehensive profiling. Integrating broad biochemical screens with physiologically relevant cell-based assays provides the robust, multi-dimensional data needed to make informed decisions. This dual approach not only helps mitigate the risks of off-target toxicity but also uncovers the potential for beneficial polypharmacology, ultimately leading to the development of safer and more effective medicines.[4]

References
  • Promega Corporation. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.

  • Pemmaraju, N. (2017). Off-Target Effects of BCR-ABL and JAK2 Inhibitors. Current Hematologic Malignancy Reports.

  • Promega Corporation. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.

  • Zimmermann, C. M., et al. (2022). Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection. Scientific Reports.

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.

  • BenchChem. Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.

  • BenchChem. Application Notes and Protocols: NanoBRET™ Assay for YEATS4 Target Engagement.

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform.

  • Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.

  • Royal Society of Chemistry. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III.

  • Garcia-Miguel, J. A., et al. (2021). OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING. Annals of the Rheumatic Diseases.

  • Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.

  • Research Open World. (2019). JAK Inhibitors: New Treatments for RA and beyond.

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.

  • Tang, C., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.

  • Monti, M., et al. (2014). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Opinion on Drug Discovery.

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening.

  • Eurofins Discovery. KINOMEscan Technology.

  • BenchChem. Profiling Kinase Cross-Reactivity: A Comparative Guide for 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole.

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research.

  • BenchChem. Navigating Kinase Cross-Reactivity: A Comparative Profile of a 4-Methyl-1H-pyrazolo[4,3-c]pyridine-Based ERK Inhibitor.

  • Klaeger, S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal.

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening.

  • Camidge, D. R., et al. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology.

  • ResearchGate. (2022). Structures of crizotinib, erdafitinib, and ruxolitinib.

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. Chemical Biology & Drug Design.

Sources

Validating [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol: A Comparative Guide to Lead Compound Endorsement

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold is a recurring motif in a multitude of clinically significant therapeutic agents, valued for its metabolic stability and versatile synthetic accessibility.[1][2] This guide provides a comprehensive framework for the validation of a novel pyrazole derivative, [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol, as a potential lead compound. Drawing from established principles of medicinal chemistry and pharmacology, we will outline a rigorous, multi-tiered experimental strategy. This process is designed to systematically evaluate its biological activity, selectivity, and drug-like properties in comparison to established compounds, thereby providing a robust data package for go/no-go decision-making in a drug development pipeline.[3]

Introduction to the Candidate: A Pyrazole with Potential

[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol is a small molecule featuring a central pyrazole ring, substituted with a 4-fluorophenyl group, a methyl group, and a hydroxymethyl group. The fluorophenyl moiety is a common feature in bioactive molecules, often enhancing metabolic stability and binding affinity.[4] The pyrazole core itself is present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[5][6]

Given the prevalence of pyrazole derivatives as kinase inhibitors and anticancer agents, this validation guide will focus on a hypothetical scenario where [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol is being investigated as an anticancer agent, potentially targeting a key signaling pathway implicated in tumorigenesis.[2][7]

The Validation Workflow: A Phased Approach

A successful lead validation strategy requires a logical progression from broad, high-throughput screening to more focused, mechanism-of-action studies.[8] Our proposed workflow is divided into three phases:

G cluster_0 Phase 1: Initial Screening & Viability cluster_1 Phase 2: Target Deconvolution & Selectivity cluster_2 Phase 3: ADMET & In Vivo Proof-of-Concept a In Vitro Cytotoxicity (NCI-60 Panel) b Comparative Analysis with Standard-of-Care Drugs a->b c Kinase Panel Screening a->c Identified as active d Cell-Based Pathway Analysis (e.g., Western Blot) c->d f In Vitro ADMET Assays c->f Confirmed target e Selectivity Profiling vs. Related Kinases d->e g Xenograft Mouse Model f->g h Pharmacokinetic (PK) Analysis g->h

Caption: Phased approach for lead compound validation.

Phase 1: Initial Screening and Cytotoxicity Profiling

The primary objective of this phase is to ascertain the compound's general anticancer activity across a diverse range of human cancer cell lines and to benchmark its potency against existing chemotherapeutic agents.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The U.S. National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a well-established platform for identifying and characterizing novel anticancer agents.[5]

Methodology:

  • Compound Preparation: A stock solution of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol is prepared in DMSO. Serial dilutions are then made to achieve a range of final concentrations for treating the cells.

  • Cell Culture: The 60 cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are cultured under standard conditions.

  • Treatment: Cells are seeded in 96-well plates and, after a 24-hour incubation period, are treated with the test compound at various concentrations for 48 hours.

  • MTT Assay: Post-treatment, the relative cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader, and the data is used to calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) values for each cell line.

Comparative Data and Interpretation

The results from the NCI-60 screen should be compared with established anticancer drugs. For this hypothetical scenario, let's consider a comparison with Sorafenib, a multi-kinase inhibitor, and Paclitaxel, a microtubule-stabilizing agent.

CompoundGI50 (Mean, µM)Most Sensitive Cell Line (Example)
[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol [Hypothetical Data] [e.g., HOP-92 (Non-Small Cell Lung)]
Sorafenib1.90[5]Multiple
Paclitaxel< 0.1Multiple

A favorable outcome would be a low micromolar or nanomolar mean GI50 value, with significant activity against specific cell lines, suggesting a potential selective mechanism of action.

Phase 2: Target Deconvolution and Selectivity

Assuming Phase 1 demonstrates promising and selective cytotoxicity, the next critical step is to identify the molecular target(s) of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol. Given the prevalence of pyrazole derivatives as kinase inhibitors, a broad kinase panel screen is a logical starting point.[9]

Experimental Protocol: Kinase Inhibition Profiling

Methodology:

  • Assay Platform: A commercially available kinase panel (e.g., from Eurofins Discovery or WuXi AppTec) covering a wide range of human kinases is utilized.[8][10]

  • Binding or Activity Assay: The compound is screened at a fixed concentration (e.g., 10 µM) against the kinase panel. The percentage of inhibition for each kinase is determined.

  • IC50 Determination: For any kinases showing significant inhibition (e.g., >50%), a dose-response curve is generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Analysis with a Known Kinase Inhibitor

Let's hypothesize that our compound shows potent inhibition of p38 MAP kinase. We would then compare its activity and selectivity with a known p38 inhibitor, such as RO3201195.[9]

Compoundp38α IC50 (nM)Selectivity vs. Other Kinases (Example: JNK1)
[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol [Hypothetical Data] [Hypothetical Data]
RO3201195[Published Data][Published Data]

A desirable profile would be high potency against the primary target (low nanomolar IC50) and high selectivity (at least 100-fold) against other kinases.

G cluster_0 p38 MAPK Signaling Pathway a External Stimuli (e.g., Cytokines, Stress) b MAPKKs (MKK3/6) a->b c p38 MAPK b->c d Downstream Targets (e.g., MK2, ATF2) c->d e Inflammation, Apoptosis, Cell Cycle Arrest d->e inhibitor [1-(4-Fluorophenyl)-5-Methyl- 1H-Pyrazol-4-Yl]Methanol inhibitor->c Inhibition

Caption: Hypothetical inhibition of the p38 MAPK pathway.

Phase 3: In Vitro ADMET and Early In Vivo Assessment

A potent and selective compound is of little therapeutic value if it possesses poor pharmacokinetic properties or is toxic.[11] Therefore, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial.[12][13]

Experimental Protocol: In Vitro ADMET Profiling

A standard panel of in vitro ADMET assays should be conducted.[10]

Methodology:

  • Solubility: Assessed by nephelometry in phosphate-buffered saline.

  • Permeability: Caco-2 cell monolayer assay to predict intestinal absorption.

  • Metabolic Stability: Incubation with human liver microsomes to determine the rate of metabolism.

  • Plasma Protein Binding: Equilibrium dialysis to determine the fraction of compound bound to plasma proteins.

  • CYP450 Inhibition: Assays to evaluate the potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.

  • Cytotoxicity in Normal Cells: Evaluation of toxicity in non-cancerous cell lines (e.g., human hepatocytes) to assess the therapeutic window.[3]

Comparative ADMET Profile
Parameter[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]MethanolDesirable Range
Kinetic Solubility (µM)[Hypothetical Data] > 50
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)[Hypothetical Data] > 10
Microsomal Stability (% remaining after 30 min)[Hypothetical Data] > 50%
Plasma Protein Binding (%)[Hypothetical Data] < 99%
CYP3A4 Inhibition (IC50, µM)[Hypothetical Data] > 10
Hepatocyte Cytotoxicity (IC50, µM)[Hypothetical Data] > 50

A compound with a balanced ADMET profile is more likely to succeed in later stages of development.

Conclusion: A Data-Driven Path Forward

This guide has outlined a systematic and comparative approach to validate [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol as a lead compound for anticancer drug discovery. By progressing through a phased evaluation of its cytotoxicity, target engagement, selectivity, and drug-like properties, researchers can build a comprehensive data package. The key to a successful validation lies not just in the absolute performance of the compound, but in its comparative advantage over existing therapies and its overall developability profile. A favorable outcome from this workflow would provide a strong rationale for advancing this promising pyrazole derivative into lead optimization and further preclinical development.

References

  • ResearchGate. (n.d.). ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. Retrieved from [Link]

  • ScitoVation. (n.d.). Screening and Assessing Lead Compounds. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Pharmacology - LeadHunter Target-based Assays. Retrieved from [Link]

  • Optibrium. (n.d.). Beyond profiling: using ADMET models to guide decisions. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 27). What pharmacological assays are used for lead optimization?. Retrieved from [Link]

  • MDPI. (2019). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Retrieved from [Link]

  • NIH. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Oxford Academic. (2024, April 4). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Retrieved from [Link]

  • PubMed Central. (2021, April 24). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Retrieved from [Link]

  • YouTube. (2021, March 29). In Vitro Assessment of ADME Properties of Lead Compounds. Retrieved from [Link]

  • NIH. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • JRD CHEM-TECH. (n.d.). [1-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]METHANOL. Retrieved from [https://www.jrdchem.com/product/1-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]METHANOL-3919-86-6.html]([Link])

  • GCRD. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Retrieved from [Link]

  • NIH. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Sigma Aldrich [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

Sources

The Pyrazole Scaffold: A Comparative Analysis of Targeted Inhibition Versus Standard of Care

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern pharmacology, the pyrazole nucleus stands as a "privileged scaffold"—a core chemical structure that has given rise to a multitude of approved drugs targeting a wide array of diseases.[1][2] From anti-inflammatory agents to cutting-edge cancer therapies, pyrazole-based inhibitors have demonstrated the power of targeted molecular intervention. This guide provides a comparative analysis of two prominent pyrazole inhibitors, Celecoxib and Ruxolitinib, against their respective standard-of-care alternatives. Through an examination of their mechanisms, supported by experimental data and detailed protocols, we will elucidate the scientific rationale and clinical implications of their targeted approach.

The Rise of Pyrazole Inhibitors: A Structural and Mechanistic Overview

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties. It can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets.[2] This versatility has allowed medicinal chemists to design highly potent and selective inhibitors for a diverse range of enzymes and receptors.

This guide will focus on two key examples that highlight the therapeutic advantages of pyrazole-based drug design:

  • Celecoxib : A selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of inflammation and pain.

  • Ruxolitinib : A potent inhibitor of Janus kinases 1 and 2 (JAK1/2) for the treatment of myeloproliferative neoplasms.

Through a detailed comparison with their non-selective or broader-acting counterparts, we will explore the themes of efficacy, selectivity, and safety that are central to modern drug development.

Case Study 1: Selective Inflammation Control - Celecoxib vs. Non-Selective NSAIDs

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Their mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[3] However, the discovery of two COX isoforms, COX-1 and COX-2, revealed a critical dichotomy. COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract and in platelet function, while COX-2 is induced during inflammation.[4]

Traditional NSAIDs, such as Ibuprofen and Naproxen , are non-selective, inhibiting both COX-1 and COX-2.[4] This lack of selectivity is responsible for their well-documented gastrointestinal side effects.[3] Celecoxib, a diaryl-substituted pyrazole, was designed to selectively inhibit COX-2, thereby providing anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity.[5][6]

Mechanism of Action: A Tale of Two Binding Pockets

The structural basis for Celecoxib's selectivity lies in the subtle differences between the active sites of COX-1 and COX-2. The COX-2 active site is slightly larger and possesses a side pocket that can accommodate the bulky sulfonamide group of Celecoxib. This interaction is not possible in the more constricted active site of COX-1.

Signaling Pathway: Prostaglandin Synthesis and Inhibition

cluster_0 Cell Membrane cluster_1 Prostaglandin Synthesis Pathway cluster_2 Drug Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_1 Prostaglandins (Homeostatic) COX1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammatory) COX2->Prostaglandins_2 GI_Protection_Platelet_Function GI_Protection_Platelet_Function Prostaglandins_1->GI_Protection_Platelet_Function Leads to Pain_Inflammation Pain_Inflammation Prostaglandins_2->Pain_Inflammation Leads to Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen, Naproxen) Non_Selective_NSAIDs->COX1 Inhibits Non_Selective_NSAIDs->COX2 Inhibits Celecoxib Celecoxib (Pyrazole Inhibitor) Celecoxib->COX2 Selectively Inhibits

Caption: COX Pathway Inhibition by NSAIDs and Celecoxib.

Comparative Performance Data

The theoretical advantages of COX-2 selectivity are borne out by extensive in vitro and clinical data.

Table 1: In Vitro Potency and Selectivity Against COX Isoforms

CompoundTargetIC50Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib COX-1~15 µM~272-375
COX-2~40-55 nM
Ibuprofen COX-113 µM~0.5
COX-225 µM
Naproxen COX-12.5 µM~0.3
COX-28.0 µM

Note: IC50 values can vary based on assay conditions. Data compiled from multiple sources.[4][7]

The selectivity index clearly demonstrates Celecoxib's profound preference for COX-2, whereas Ibuprofen and Naproxen show minimal to no selectivity.

Table 2: Clinical Efficacy and Safety Comparison (PRECISION Trial)

OutcomeCelecoxib (100mg BID)Ibuprofen (600mg TID)Naproxen (375mg BID)
Cardiovascular Events (Composite) Non-inferiorHigher event rates than CelecoxibIntermediate event rates
Serious GI Events Significantly LowerHazard Ratio vs. Celecoxib: 1.54Hazard Ratio vs. Celecoxib: 1.41
Serious Renal Events Significantly LowerHazard Ratio vs. Celecoxib: 1.64No significant difference
Pain Relief (Arthritis) ComparableComparableComparable

Data from the PRECISION trial, a large-scale, randomized controlled study.[8][9]

Clinical evidence from the PRECISION trial and other systematic reviews confirms that Celecoxib provides pain relief comparable to non-selective NSAIDs.[5][7] Crucially, this is achieved with a significantly lower incidence of serious gastrointestinal events.[6][8] While cardiovascular risk is a concern for all NSAIDs, the PRECISION trial found that Celecoxib was non-inferior to Ibuprofen and Naproxen in this regard.[9] However, it is important to note that the gastrointestinal safety advantage of celecoxib is diminished in patients taking concurrent low-dose aspirin.[3]

Case Study 2: Targeted Cancer Therapy - Ruxolitinib vs. Best Available Therapy (BAT)

Myeloproliferative neoplasms, such as myelofibrosis (MF) and polycythemia vera (PV), are characterized by dysregulated signaling through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[10] This leads to uncontrolled cell proliferation, inflammation, and splenomegaly. The pyrazole-containing compound, Ruxolitinib , is a potent, orally bioavailable inhibitor of JAK1 and JAK2.[11]

Prior to the advent of targeted JAK inhibitors, treatment for these conditions, often referred to as "Best Available Therapy" (BAT), consisted of a variety of agents including hydroxyurea, immunomodulators, or supportive care, which offered limited efficacy in controlling the disease.[12]

Mechanism of Action: Quelling the Cytokine Storm

Ruxolitinib functions by competitively inhibiting the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins.[10] This dampens the downstream signaling cascade that drives the overproduction of blood cells and pro-inflammatory cytokines, which are hallmarks of myelofibrosis.[11]

Signaling Pathway: JAK-STAT Inhibition

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1_JAK2 JAK1 / JAK2 Receptor->JAK1_JAK2 Activates STAT STAT JAK1_JAK2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Gene_Expression Gene Expression (Proliferation, Inflammation) pSTAT->Gene_Expression Translocates to Nucleus Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK1_JAK2 Inhibits ATP Binding

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Comparative Performance Data

The clinical superiority of Ruxolitinib over BAT has been demonstrated in landmark clinical trials.

Table 3: In Vitro Kinase Selectivity of Ruxolitinib

KinaseIC50 (nM)
JAK1 3.3
JAK2 2.8
TYK2 19
JAK3 428

Data from in vitro kinase assays.[11]

Ruxolitinib exhibits high selectivity for JAK1 and JAK2 over other members of the JAK family, which is thought to contribute to its therapeutic window.[11] While it also inhibits other kinases at higher concentrations, its primary activity at clinically relevant doses is against JAK1/2.[13]

Table 4: Clinical Efficacy in Myelofibrosis (COMFORT-II Trial)

Outcome (at 48 weeks)RuxolitinibBest Available Therapy (BAT)
≥35% Reduction in Spleen Volume 28.5%0%
Overall Survival (HR vs. BAT) 0.51 (p=0.041)-
Symptom Improvement Significant ImprovementNo significant improvement

Data from the COMFORT-II trial.[14]

The COMFORT-I and COMFORT-II trials demonstrated that Ruxolitinib was significantly more effective than placebo and BAT, respectively, in reducing spleen size and alleviating disease-related symptoms in patients with myelofibrosis.[14][15] Importantly, long-term follow-up from these studies suggests an overall survival advantage for patients treated with Ruxolitinib.[12][14]

Table 5: Clinical Efficacy in Polycythemia Vera (RESPONSE Trial)

Outcome (at 32 weeks)RuxolitinibBest Available Therapy (BAT)
Hematocrit Control 60.0%18.8%
≥35% Reduction in Spleen Volume 40.0%0.9%
Complete Hematologic Remission 23.6%8.9%

Data from the RESPONSE trial for patients resistant to or intolerant of hydroxyurea.[16]

Similarly, in patients with polycythemia vera who have had an inadequate response to or are intolerant of hydroxyurea, Ruxolitinib demonstrated superior efficacy compared to BAT in controlling hematocrit levels, reducing spleen size, and achieving complete hematologic remission.[16]

Pharmacokinetic and Safety Profile

Ruxolitinib is rapidly absorbed orally, with a bioavailability of over 95%.[10][17] It is primarily metabolized by the CYP3A4 enzyme in the liver.[10][18] The most common adverse effects are dose-dependent thrombocytopenia and anemia, which are manageable with dose adjustments and rarely lead to treatment discontinuation.

Experimental Methodologies: A Guide for Comparative Analysis

To ensure the scientific integrity of comparative analyses, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate and compare the performance of pyrazole inhibitors and their alternatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency (IC50) and selectivity of a compound against COX-1 and COX-2 enzymes.

Experimental Workflow: In Vitro COX Inhibition Assay

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Reagents: - Recombinant COX-1/COX-2 - Test Compounds (e.g., Celecoxib, Ibuprofen) - Arachidonic Acid (Substrate) - Assay Buffer, Cofactors Incubation 1. Pre-incubate COX enzyme with serial dilutions of test compound (15 min, 37°C) Reagents->Incubation Reaction 2. Initiate reaction by adding Arachidonic Acid Incubation->Reaction Termination 3. Stop reaction after a set time (e.g., 10 min) with acid Reaction->Termination Quantification 4. Quantify Prostaglandin E2 (PGE2) production via ELISA Termination->Quantification Calculation 5. Calculate % inhibition relative to vehicle control Quantification->Calculation IC50 6. Plot % inhibition vs. log[Inhibitor] to determine IC50 value Calculation->IC50 Selectivity 7. Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50->Selectivity

Caption: Workflow for determining COX inhibitor potency and selectivity.

Step-by-Step Protocol:

  • Reagent Preparation : Reconstitute recombinant human COX-1 and COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare serial dilutions of test compounds (e.g., Celecoxib, Ibuprofen) and a vehicle control (e.g., DMSO).

  • Enzyme-Inhibitor Incubation : In a 96-well plate, add the assay buffer, cofactors (e.g., hematin), and the respective COX enzyme. Add the diluted test compounds and incubate for approximately 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Termination : After a defined period (e.g., 10 minutes), stop the reaction by adding a strong acid (e.g., 1N HCl).

  • Quantification : Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.[19][20]

Kinase Selectivity Profiling (Radiometric Assay)

This method assesses the inhibitory activity of a compound across a panel of kinases to determine its selectivity profile.

Step-by-Step Protocol:

  • Reaction Setup : In a microplate, prepare a reaction mixture containing a specific kinase, its corresponding substrate (protein or peptide), and buffer.

  • Compound Addition : Add the test inhibitor (e.g., Ruxolitinib) at a fixed concentration or in a dose-response format. Include a vehicle control (DMSO).

  • Reaction Initiation : Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³³P]-ATP. Incubate at room temperature for a defined period (e.g., 60-120 minutes).

  • Capture : Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose). The substrate will bind to the membrane, while the unreacted ATP will not.

  • Washing : Wash the filter membrane extensively to remove unincorporated [γ-³³P]-ATP.

  • Detection : Quantify the amount of radiolabeled phosphate transferred to the substrate using a phosphor imager.

  • Data Analysis : Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control.[21][22]

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

Experimental Workflow: MTT Cytotoxicity Assay

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay and Readout cluster_3 Data Analysis Seeding 1. Seed cancer cells in a 96-well plate (e.g., 5,000 cells/well) Attachment 2. Incubate for 24h to allow cell attachment Seeding->Attachment Dosing 3. Treat cells with serial dilutions of test compounds (e.g., Ruxolitinib) Attachment->Dosing Incubation_2 4. Incubate for desired exposure time (e.g., 72h) Dosing->Incubation_2 MTT_Add 5. Add MTT reagent to each well Incubation_2->MTT_Add Incubation_3 6. Incubate for 4h (formazan formation) MTT_Add->Incubation_3 Solubilization 7. Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals Incubation_3->Solubilization Readout 8. Measure absorbance at 570 nm Solubilization->Readout Viability 9. Calculate % cell viability relative to vehicle control Readout->Viability IC50_2 10. Determine IC50 for cytotoxicity Viability->IC50_2

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat cells with various concentrations of the test compounds. Include untreated and vehicle-treated controls. Incubate for the desired exposure period (e.g., 72 hours).

  • MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16][23]

  • Formazan Solubilization : Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability as a function of compound concentration relative to the vehicle-treated control cells.[23][24]

Conclusion: The Enduring Value of the Pyrazole Scaffold

The comparative analysis of Celecoxib and Ruxolitinib against their respective standard-of-care alternatives underscores the profound impact of the pyrazole scaffold in modern drug discovery. By enabling the design of highly selective inhibitors, this chemical motif has allowed for the development of therapies that offer improved safety profiles, as in the case of Celecoxib, and transformative efficacy in diseases with previously limited treatment options, as exemplified by Ruxolitinib.

The experimental data consistently demonstrates that a deep understanding of the underlying disease biology, coupled with rational drug design, can lead to therapies with superior clinical outcomes. The protocols detailed in this guide provide a framework for the continued evaluation and development of novel inhibitors, ensuring that the principles of scientific rigor and self-validation are upheld. As researchers continue to explore the vast chemical space around the pyrazole nucleus, it is certain that this privileged scaffold will continue to yield innovative medicines for years to come.

References

  • Appeldoorn, T. Y. J., Oude Munnink, T. H., Morsink, L. M., Lub-de Hooge, M. N., & de Vries, E. G. E. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics, 62(4), 559–571. [Link]

  • Appeldoorn, T. Y. J., Oude Munnink, T. H., Morsink, L. M., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. University of Groningen Research Portal. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Appeldoorn, T. Y. J., Oude Munnink, T. H., Morsink, L. M., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PMC - PubMed Central. [Link]

  • Al-Ali, H. K., Al-Jadiry, M. F., & Al-Allawi, N. A. S. (2020). Evaluation of Ruxolitinib versus Best Available Therapy in Treating Primary Myelofibrosis. Sultan Qaboos University Medical Journal, 20(2), e163–e170. [Link]

  • Appeldoorn, T. Y. J., Oude Munnink, T. H., Morsink, L. M., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. ResearchGate. [Link]

  • Wang, X., Li, X., & Wang, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-804. [Link]

  • Abdel-Wahab, O., & Levine, R. L. (2013). A comprehensive review and analysis of the effect of ruxolitinib therapy on the survival of patients with myelofibrosis. Cancer, 119(19), 3426-3432. [Link]

  • Onco'Zine. (2012). Ruxolitinib-data Shows Significantly Reduced Myelofibrosis Disease Burden and Suggest Overall Survival Advantage. Onco'Zine. [Link]

  • Al-Ali, H. K., Al-Jadiry, M. F., & Al-Allawi, N. A. S. (2020). Evaluation of Ruxolitinib versus Best Available Therapy in Treating Primary Myelofibrosis. Sultan Qaboos University Medical Journal. [Link]

  • Appeldoorn, T. Y. J., Oude Munnink, T. H., Morsink, L. M., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. OUCI. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Wang, X., Li, X., & Wang, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Wang, X., Li, X., & Wang, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Semantic Scholar. [Link]

  • Gerds, A. T., et al. (2024). Overall Survival with Momelotinib Vs Best Available Therapy in Patients with Ruxolitinib-Experienced Myelofibrosis: A Matching-Adjusted Indirect Comparison. Blood. [Link]

  • Dr. Oracle. (2025). What is the benefit of Celebrex (celecoxib) over ibuprofen in terms of gastrointestinal risk?. Dr. Oracle. [Link]

  • Singer, J., Al-Fayoumi, S. I., et al. (2019). Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. Semantic Scholar. [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Nature Reviews Rheumatology, 13(12), 709-719. [Link]

  • Singer, J. W., Al-Fayoumi, S., Ma, H., Komrokji, R. S., Verstovsek, S., & O'Mahony, A. (2019). Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. PLoS ONE, 14(9), e0222944. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • ResearchGate. (n.d.). Some commercially available drugs containing pyrazole skeleton. ResearchGate. [Link]

  • Essex, M. N., O'Connell, M. A., & Behar, R. (2016). Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial. Journal of International Medical Research, 44(5), 1018-1030. [Link]

  • Alam, M. S., & Al-Hourani, B. J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2029. [Link]

  • Deeks, J. J., Smith, L. A., & Bradley, M. D. (2002). Efficacy, tolerability, and upper gastrointestinal safety of celecoxib for treatment of osteoarthritis and rheumatoid arthritis: systematic review of randomised controlled trials. BMJ, 325(7365), 619. [Link]

  • Ebell, M. H. (2003). Comparing celecoxib with traditional nonsteroidal anti-inflammatory drugs. The Journal of Family Practice, 52(2), 101-103. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • Nissen, S. E., Yeomans, N. D., Solomon, D. H., et al. (2016). Cardiovascular Safety of Celecoxib, Naproxen, or Ibuprofen for Arthritis. The New England Journal of Medicine, 375(26), 2519-2529. [Link]

  • Schwartz, J. I., Vandormael, K., Malice, M. P., et al. (2002). Comparison of rofecoxib, celecoxib, and naproxen on renal function in elderly subjects receiving a normal-salt diet. Clinical Pharmacology & Therapeutics, 72(1), 50-61. [Link]

  • Johnson, S. A., & La, T. (2014). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1174, 145-154. [Link]

  • Quintás-Cardama, A., Vaddi, K., Yin, O., et al. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 17(1), 3-8. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • SingleCare. (2025). Celebrex vs. naproxen: Differences, similarities, and which one is better for you. SingleCare. [Link]

  • Togola, A., et al. (2017). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 11(13), 173-180. [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]

  • ResearchGate. (n.d.). Celecoxib Versus Naproxen and Diclofenac in Osteoarthritis Patients: SUCCESS-I Study. ResearchGate. [Link]

  • ResearchGate. (n.d.). Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. ResearchGate. [Link]

  • GoodRx. (n.d.). Celebrex vs. Naproxen for Rheumatoid Arthritis and Osteoarthritis. GoodRx. [Link]

  • Drugs.com. (n.d.). Celecoxib vs Naproxen Comparison. Drugs.com. [Link]

  • ResearchGate. (n.d.). In vitro IC 50 values of COX-2 inhibition of 22 different COX... ResearchGate. [Link]

  • JoVE. (2022). Protein Kinase Activity Assessment with Radiolabeled ATP. YouTube. [Link]

  • ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. ResearchGate. [Link]

  • Abdel-Aziz, M., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances, 14(39), 28203-28227. [Link]

Sources

A Comparative Selectivity Assessment of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol Against Key Off-Target Families

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, the potency of a compound against its intended target is only half the story. The other, equally critical, aspect is its selectivity – the ability to interact with the desired target while minimally affecting other biological molecules. Poor selectivity can lead to a host of undesirable off-target effects, contributing to clinical toxicity and, ultimately, drug failure. Therefore, a comprehensive assessment of a compound's selectivity profile early in the drug discovery pipeline is not just a regulatory requirement but a fundamental component of building a robust safety and efficacy profile.

This guide provides an in-depth, objective comparison of the selectivity of a novel investigational compound, [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol (hereafter referred to as Compound A ), against a panel of common off-targets. While the primary target of Compound A is hypothesized to be a protein kinase based on the prevalence of the phenylpyrazole scaffold in kinase inhibitors, this guide will focus on its activity against other major target families to build a comprehensive off-target liability profile. For comparative purposes, we will benchmark its performance against a well-characterized, structurally distinct hypothetical compound, Compound B , a known multi-kinase inhibitor.

The experimental data presented herein is generated from a series of standardized in vitro assays designed to identify potential interactions with key classes of off-targets, including G-protein coupled receptors (GPCRs), ion channels, and a general assessment of cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals to illustrate a rigorous approach to off-target selectivity profiling.

Compound Profiles

CompoundStructurePrimary Target (Hypothesized)
Compound A [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]MethanolMitogen-Activated Protein Kinase (MAPK) Pathway Kinase
Compound B (Structure not shown - Hypothetical reference compound)Broad-spectrum kinase inhibitor

Experimental Design for Off-Target Selectivity Profiling

The following diagram outlines the comprehensive workflow for assessing the off-target selectivity of a test compound. This multi-pronged approach ensures a broad evaluation of potential liabilities across different target families.

G cluster_0 Compound Synthesis and QC cluster_1 Primary Target Engagement (Hypothetical) cluster_2 Off-Target Selectivity Screening cluster_3 Data Analysis & Interpretation Compound_A [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol (Compound A) QC Purity & Identity Confirmation (NMR, LC-MS) Compound_A->QC Primary_Assay Kinase Activity Assay (e.g., p38α MAPK) QC->Primary_Assay Proceed if >95% pure GPCR_Panel GPCR Binding Assay Panel (e.g., 44 targets) QC->GPCR_Panel Ion_Channel_Panel Ion Channel Functional Assay Panel (e.g., hERG, Nav1.5) QC->Ion_Channel_Panel Cytotoxicity_Assay General Cytotoxicity Assessment (e.g., HepG2 cells) QC->Cytotoxicity_Assay Data_Analysis IC50/Ki Determination & Selectivity Index Calculation Primary_Assay->Data_Analysis GPCR_Panel->Data_Analysis Ion_Channel_Panel->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Risk Assessment & Identification of Liabilities Data_Analysis->Conclusion

Caption: High-level workflow for selectivity assessment.

Comparative Selectivity Data

The following tables summarize the in vitro activity of Compound A and Compound B against a panel of key off-targets.

Table 1: Activity at a Representative GPCR Panel
TargetLigandCompound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)
Adrenergic α1A [3H]-Prazosin545
Adrenergic α2A [3H]-Rauwolscine233
Adrenergic β1 [3H]-CGP-12177-315
Dopamine D2 [3H]-Spiperone852
Serotonin 5-HT2A [3H]-Ketanserin1268
Muscarinic M1 [3H]-Pirenzepine-525
Histamine H1 [3H]-Pyrilamine958
Cannabinoid CB1 [3H]-CP 55,94018

Data represents the mean of two independent experiments.

Table 2: Activity at Key Cardiac Ion Channels
ChannelAssay TypeCompound A (IC50)Compound B (IC50)
hERG (Kv11.1) Patch Clamp> 30 µM5.2 µM
Nav1.5 Patch Clamp> 30 µM12.8 µM
Cav1.2 Patch Clamp> 30 µM21.5 µM

IC50 values were determined from an 8-point concentration-response curve.

Table 3: General Cytotoxicity
Cell LineAssay TypeCompound A (CC50)Compound B (CC50)
HepG2 Cell Viability (MTT)> 50 µM8.9 µM
HEK293 Cell Viability (MTT)> 50 µM11.4 µM

CC50 (50% cytotoxic concentration) values were determined after 48 hours of continuous exposure.

Interpretation of Results

The data presented above demonstrates a favorable off-target profile for Compound A compared to the reference multi-kinase inhibitor, Compound B .

  • GPCR Panel: At a concentration of 10 µM, Compound A shows minimal interaction with a broad panel of GPCRs, with all inhibition values falling below 15%. In contrast, Compound B exhibits significant inhibition (>30%) against several adrenergic, dopaminergic, serotonergic, and histaminergic receptors, indicating a higher potential for off-target liabilities related to these systems.

  • Cardiac Ion Channels: Compound A displays a clean profile against key cardiac ion channels, with IC50 values greater than 30 µM for hERG, Nav1.5, and Cav1.2. This is a critical finding, as hERG inhibition is a major cause of drug-induced QT prolongation and cardiac arrhythmias[1]. Compound B, however, shows activity in the low micromolar range against these channels, raising a potential cardiotoxicity flag.

  • Cytotoxicity: In two commonly used cell lines, HepG2 (liver) and HEK293 (kidney), Compound A did not exhibit significant cytotoxicity up to the highest tested concentration of 50 µM. Compound B, on the other hand, demonstrated cytotoxicity in the single-digit micromolar range, suggesting a narrower therapeutic window.

Experimental Protocols

Protocol 1: GPCR Radioligand Binding Assays

This protocol provides a generalized procedure for assessing compound interaction with a panel of GPCR targets.

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from recombinant cell lines.

  • Binding Reaction: Membranes are incubated with a specific radioligand and the test compound (or vehicle control) in a suitable assay buffer.

  • Incubation: The reaction is allowed to reach equilibrium at a defined temperature and time.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of bound radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The percent inhibition of radioligand binding by the test compound is calculated relative to the control.

Protocol 2: Automated Patch Clamp Electrophysiology for Ion Channels

This protocol outlines the assessment of compound effects on ion channel function.

  • Cell Culture: Stable cell lines expressing the ion channel of interest are cultured to optimal density.

  • Cell Preparation: Cells are harvested and prepared for use in the automated patch clamp system.

  • Compound Application: A baseline recording of ion channel activity is established, followed by the application of the test compound at various concentrations.

  • Data Acquisition: The effect of the compound on the ion channel current is recorded.

  • Data Analysis: The concentration-response data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: MTT Cytotoxicity Assay

This protocol describes a colorimetric assay to assess cell viability.

  • Cell Seeding: Cells (e.g., HepG2, HEK293) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control, and the CC50 is calculated.

Conclusion and Future Directions

The comprehensive selectivity assessment of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol (Compound A) reveals a highly selective profile with minimal off-target activity against a broad panel of GPCRs and key cardiac ion channels. Furthermore, it demonstrates a lack of general cytotoxicity at concentrations significantly higher than those typically associated with pharmacological activity. This clean off-target profile, in comparison to the multi-targeted reference Compound B, suggests a lower potential for mechanism-independent toxicity and a wider therapeutic window for Compound A.

The favorable selectivity profile of Compound A warrants further investigation into its on-target potency and efficacy in relevant disease models. The next logical steps in the preclinical development of this compound would involve a comprehensive kinase panel screen to confirm its primary target and identify any potential off-target kinase interactions, followed by in vivo safety and efficacy studies.

The following diagram illustrates the decision-making process following an initial off-target screen.

G Initial_Screen Initial Off-Target Screen (GPCR, Ion Channel, CytoTox) Favorable_Profile Favorable Profile? (e.g., Compound A) Initial_Screen->Favorable_Profile Unfavorable_Profile Unfavorable Profile? (e.g., Compound B) Favorable_Profile->Unfavorable_Profile No Proceed Proceed to Kinase Panel & In Vivo Studies Favorable_Profile->Proceed Yes Optimize Structure-Activity Relationship (SAR) Optimization Unfavorable_Profile->Optimize Yes Terminate Terminate Compound Unfavorable_Profile->Terminate No

Sources

A Senior Application Scientist's Guide to Confirming Target Engagement for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of proteins, particularly kinases.[1][2][3][4] However, synthesizing a potent compound is only the beginning. The critical next step—unequivocally demonstrating that your compound engages its intended target within the complex milieu of a living cell—is paramount for advancing any therapeutic candidate. A phenotypic effect in a cell-based assay is an encouraging sign, but it is not definitive proof of on-target activity.

This guide provides an in-depth comparison of the three principal methodologies used to confirm target engagement: the Cellular Thermal Shift Assay (CETSA), Affinity-Based Pull-Down Assays, and Photo-Affinity Labeling (PAL). We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. Our focus is to equip you, a fellow scientist, with the expertise to select, execute, and interpret the results of these powerful techniques.

Cellular Thermal Shift Assay (CETSA): The Label-Free Approach

CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[5][6][7] The technique is predicated on a fundamental biophysical principle: the binding of a ligand (your pyrazole compound) to its target protein often increases the protein's thermal stability.[6][8] When subjected to a heat gradient, the stabilized protein-ligand complex will resist denaturation and aggregation at higher temperatures compared to the unbound protein.[8][9]

The Causality Behind the Choice: The primary advantage of CETSA is that it is a label-free method. It requires no modification to your compound or the target protein, making it an excellent first-line approach to verify on-target effects in a physiologically relevant environment.[5][7] This avoids the risk that a tag or linker might alter the compound's binding affinity or cellular permeability.

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis start Culture Cells treat Incubate cells with pyrazole compound or vehicle start->treat aliquot Aliquot cell suspension into PCR tubes treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 37-67°C) aliquot->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse separate Separate soluble vs. aggregated proteins (centrifugation) lyse->separate detect Detect soluble target protein (Western Blot, ELISA, MS) separate->detect quantify Quantify and plot soluble protein vs. temperature detect->quantify

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-Based CETSA

This protocol is adapted for a typical kinase target in an adherent cell line.

  • Cell Culture: Plate cells (e.g., HEK293T) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with your pyrazole-based inhibitor at the desired concentration (e.g., 10x EC50) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Thermal Challenge: Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments), followed by cooling at 4°C for 3 minutes.[10]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration with lysis buffer.

  • Detection: Analyze the soluble protein fractions by SDS-PAGE and Western blot using a primary antibody specific to your target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the data to the 37°C sample (100% soluble). Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to generate melt curves.[10]

Interpreting the Data

A successful target engagement event is indicated by a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control. This "thermal shift" (ΔTagg) demonstrates that the compound stabilized the target protein against heat-induced denaturation. For more quantitative analysis, an isothermal dose-response fingerprint (ITDRFCETSA) can be performed, where cells are treated with a serial dilution of the compound and heated at a single, optimized temperature.[9]

Self-Validation: The inclusion of a vehicle control is the primary internal validation. For further confidence, a negative control compound (an inactive analog of your pyrazole) should show no thermal shift, while a known inhibitor of the target should reproduce the expected shift.

Affinity-Based Pull-Down Assays: The Direct Capture Method

This technique provides more direct evidence of a physical interaction between your compound and its target. It involves chemically modifying your pyrazole compound with an affinity tag, most commonly biotin, creating a "bait" molecule.[11][12] This biotinylated probe is incubated with cell lysate, and any proteins that bind to it are "pulled down" using streptavidin-coated beads.[13][14][15]

The Causality Behind the Choice: A pull-down assay is chosen when direct evidence of a binding interaction is required or for unbiased target identification (i.e., discovering unknown targets). The key challenge and consideration is the synthetic chemistry involved. The biotin tag must be attached via a linker at a position on the pyrazole scaffold that does not disrupt its binding to the target.[16] This requires knowledge of the compound's structure-activity relationship (SAR).

Biotin-Streptavidin Pull-Down Workflow

PullDown_Workflow cluster_prep Preparation cluster_binding Binding & Capture cluster_analysis Analysis probe Synthesize biotinylated pyrazole probe ('Bait') incubate Incubate 'Bait' with cell lysate to form Bait-Prey complexes probe->incubate lysate Prepare cell lysate ('Prey') lysate->incubate capture Add streptavidin-coated beads to capture Bait-Prey complexes incubate->capture wash Wash beads to remove non-specific binders capture->wash elute Elute captured proteins from beads wash->elute analyze Identify proteins by SDS-PAGE and Western Blot or Mass Spectrometry (LC-MS/MS) elute->analyze

Caption: Workflow for a Biotin-Streptavidin Pull-Down Assay.

Detailed Protocol: Pull-Down for a Known Target
  • Probe Synthesis: Synthesize a pyrazole probe with a biotin tag connected by a flexible linker (e.g., a PEG linker). Also synthesize an untagged version for competition experiments.

  • Lysate Preparation: Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease inhibitors. Clarify the lysate by centrifugation.

  • Bead Preparation: Wash streptavidin-coated magnetic beads three times with lysis buffer to equilibrate them.[14]

  • Binding: Incubate the cell lysate (~500 µg of total protein) with the biotinylated pyrazole probe (~2-5 µM) for 1-2 hours at 4°C with gentle rotation.[17]

  • Capture: Add the pre-washed streptavidin beads to the lysate-probe mixture and incubate for another 1 hour at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the target protein by Western blotting.

Self-Validation: Trustworthiness is built through rigorous controls.

  • Competition Control: Pre-incubate the lysate with an excess (e.g., 50-100 fold) of the non-biotinylated parent compound before adding the biotinylated probe. A genuine interaction will show a significant reduction or disappearance of the target band in the competition lane.

  • Negative Control: Perform a pull-down using beads alone (no biotinylated probe) to identify proteins that bind non-specifically to the streptavidin beads.[18]

Photo-Affinity Labeling (PAL): The Covalent Capture Method

PAL is a sophisticated technique that creates a covalent, irreversible bond between your compound and its target protein.[19][20] This is achieved by incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the pyrazole compound's structure, in addition to a reporter tag like biotin.[19][21][22] Upon brief exposure to UV light, the photoreactive group becomes highly reactive and forms a covalent bond with the nearest amino acid residue of the binding partner.[23][24]

The Causality Behind the Choice: PAL is the gold standard for identifying direct binding partners, especially transient or low-affinity interactions that might be missed in a standard pull-down.[25] The covalent bond ensures the complex remains intact even under stringent washing conditions, dramatically reducing background and increasing confidence in the identified targets. It is particularly powerful for unbiased target deconvolution from phenotypic screens.[16][26] The main hurdle is the complex multi-step synthesis of the PAL probe.[19]

Photo-Affinity Labeling (PAL) Workflow

PAL_Workflow cluster_prep Probe & Cell Treatment cluster_crosslink Covalent Crosslinking cluster_analysis Enrichment & Analysis probe Synthesize PAL probe (Pyrazole + Photoreactive Group + Tag) treat Incubate live cells or lysate with PAL probe probe->treat irradiate Irradiate with UV light (e.g., 350-365 nm) to induce covalent crosslinking treat->irradiate lyse Lyse cells (if treated live) irradiate->lyse enrich Enrich crosslinked proteins (e.g., Streptavidin pull-down) lyse->enrich analyze Identify proteins by Mass Spectrometry (LC-MS/MS) enrich->analyze

Caption: Workflow for a Photo-Affinity Labeling (PAL) experiment.

Detailed Protocol: In-Cell PAL
  • Probe Design and Synthesis: Synthesize a probe containing the pyrazole pharmacophore, a photoreactive moiety (e.g., trifluoromethylphenyl diazirine), and a reporter tag (e.g., biotin or an alkyne for click chemistry).[19][27]

  • Cell Treatment: Treat intact cells with the PAL probe for a specified time to allow for cell entry and target binding. Perform this step in the dark to prevent premature activation of the probe.

  • Competition Control: In a parallel sample, pre-treat cells with a 50-100 fold excess of the parent, unlabeled pyrazole compound.

  • UV Irradiation: Place the cell culture dish on ice and irradiate with UV light (typically 350-365 nm) for 5-15 minutes to activate the photoreactive group and induce covalent crosslinking.[27]

  • Cell Lysis and Enrichment: Harvest and lyse the cells. The biotin-tagged, covalently bound proteins can now be enriched using streptavidin beads, following a similar pull-down and washing procedure as described in the affinity-based method.

  • Analysis: The enriched proteins are typically eluted and identified using highly sensitive quantitative mass spectrometry to provide an unbiased profile of direct binding partners.

Self-Validation: The competition experiment is critical. A true target will show significantly reduced signal in the mass spectrometry data when competed with the parent compound.[27] Comparing the proteomic profile of the UV-irradiated sample to a non-irradiated control helps distinguish covalently bound partners from non-specific binders.

Comparative Summary of Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)Affinity-Based Pull-DownPhoto-Affinity Labeling (PAL)
Principle Ligand-induced thermal stabilizationDirect capture of binding partnersUV-induced covalent crosslinking
Compound Modification None (Label-free)Requires affinity tag (e.g., biotin)Requires photoreactive group and tag
Physiological Context High (intact cells)Moderate (cell lysate)High (can be done in live cells)
Interaction Type Infers binding via stabilizationCaptures reversible interactionsCaptures direct, irreversible interactions
Primary Use Case On-target validation, SARTarget validation, target IDGold-standard target ID, off-targets
Key Advantage No compound modification neededDirect evidence of physical interactionHigh specificity, low background
Key Disadvantage Indirect; no stabilization ≠ no bindingLinker can alter binding; non-specific bindersComplex probe synthesis
Throughput Can be adapted for high throughput[7]ModerateLow to moderate
Detection Method Western Blot, ELISA, Mass SpecWestern Blot, Mass SpecMass Spectrometry

Application in Kinase Drug Discovery: The JAK-STAT Pathway

Many pyrazole-based compounds are potent kinase inhibitors.[4][28] Let's consider a hypothetical pyrazole inhibitor designed to target JAK2, a key kinase in the JAK-STAT signaling pathway. Confirming engagement with JAK2 is critical to validating its mechanism of action.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Dimerization & Activation STAT_U STAT (unphosphorylated) JAK2->STAT_U 3. Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization & Translocation DNA DNA STAT_dimer->DNA 5. Transcriptional Regulation Transcription Gene Transcription DNA->Transcription 5. Transcriptional Regulation Inhibitor Pyrazole Inhibitor Inhibitor->JAK2 Target Engagement

Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based compound.

To validate this inhibitor, a researcher could:

  • Use CETSA to show that the compound specifically increases the thermal stability of JAK2 in treated cells.

  • Use a biotinylated probe in a pull-down assay to directly isolate JAK2 from cell lysates, and show this interaction is competed by the parent compound.

  • Use a PAL probe in live cells to covalently label JAK2, providing the highest level of evidence for direct target engagement in a physiological setting.

Conclusion

Confirming target engagement is a non-negotiable step in the development of pyrazole-based therapeutics. Each method presented here offers a unique lens through which to view the interaction between a compound and its protein target. The choice of technique is not arbitrary; it is a strategic decision based on the specific scientific question, available resources, and the stage of the drug discovery project.

  • CETSA is the ideal choice for initial, rapid validation in a label-free, cellular context.

  • Affinity-based pull-downs offer more direct proof of a physical interaction and are a workhorse for target validation, provided the probe synthesis is feasible.

  • Photo-affinity labeling represents the pinnacle of rigor for covalently capturing direct targets, making it invaluable for target deconvolution and overcoming the challenges of weak or transient interactions.

By understanding the principles, advantages, and limitations of each approach, researchers can design robust experiments that build a compelling, data-driven case for the mechanism of action of their pyrazole compounds, paving the way for the next generation of targeted therapies.

References

  • Dubinsky, L., Kromm, E. A., & Schirle, M. (2020). Photoaffinity labeling in target- and binding-site identification. PubMed Central. [Link]

  • Bio-protocol. (n.d.). Pulldown assay using streptavidin beads and biotinylated RNA probes. Bio-protocol. [Link]

  • Dykes, G. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • GenScript. (n.d.). Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. GenScript. [Link]

  • Simon, G. M., Niphakis, M. J., & Cravatt, B. F. (2013). Determining target engagement in living systems. PubMed Central. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Do, T. H., et al. (2018). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. PubMed Central. [Link]

  • ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol. ResearchGate. [Link]

  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. PubMed Central. [Link]

  • ResearchGate. (n.d.). Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors. ResearchGate. [Link]

  • Chen, H., & Chen, C. (2002). Analysis of Protein-DNA Binding by Streptavidin-Agarose Pulldown. Springer Link. [Link]

  • Burton, A. J., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship.org. [Link]

  • Murale, D. P., et al. (2016). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. [Link]

  • Hauser, K., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed Central. [Link]

  • Dykes, G. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Wilkinson, I. V. L., et al. (2020). Combining experimental strategies for successful target deconvolution. ResearchGate. [Link]

  • Lansdowne, L. E. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]

  • Kalkhof, S., & Sinz, A. (2008). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. PubMed Central. [Link]

  • Asawa, S., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PubMed Central. [Link]

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. ResearchGate. [Link]

  • Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Semantic Scholar. [Link]

  • Kim, J. H., & Kim, H. S. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins. National Institutes of Health. [Link]

  • Murale, D. P., et al. (2016). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. National Institutes of Health. [Link]

  • Wilkinson, I. V. L., et al. (2020). Combining experimental strategies for successful target deconvolution. Semantic Scholar. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Cellular thermal shift assay (CETSA) for the most promising inhibitors. ResearchGate. [Link]

  • Koskela, A., & Haapaniemi, P. (2022). Current Advances in CETSA. Frontiers. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay. NCBI. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Semantic Scholar. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]

  • CETSA. (n.d.). Publications. CETSA. [Link]

  • Robers, M. B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. RSC Publishing. [Link]

  • Sharma, S., & Bhatia, V. (2021). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. OUCI. [Link]

  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. SciSpace. [Link]

  • Kim, J. H., & Kim, H. S. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins. PubMed. [Link]

  • Kim, J. H., & Kim, H. S. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins. MDPI. [Link]

  • ResearchGate. (n.d.). The designed pyrazole-based target compounds. ResearchGate. [Link]

  • Boukattaya, M., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

Sources

A Senior Scientist's Guide to Benchmarking Novel Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the pyrazole scaffold has emerged as a "privileged structure."[1] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an exceptional pharmacophore for designing potent and selective kinase inhibitors.[2] Kinases, enzymes that catalyze the transfer of phosphate groups, are critical nodes in signaling pathways that govern cell growth, differentiation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets.[1]

This guide provides an in-depth comparison of novel pyrazole-containing kinase inhibitors against established clinical benchmarks. We will delve into the quantitative potency data, the intricate signaling pathways these molecules modulate, and the robust experimental methodologies required for their rigorous evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the competitive landscape and practical validation of this important class of therapeutic agents.

Comparative Efficacy: A Quantitative Look at Potency

The cornerstone of inhibitor benchmarking is the quantitative assessment of potency. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. Lower IC50 values indicate higher potency.

We will examine three critical kinase families where pyrazole-based inhibitors have made a significant impact: Janus Kinases (JAKs), Aurora Kinases, and the BRAF Kinase.

Janus Kinase (JAK) Family Inhibitors

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, making it a crucial target for inflammatory diseases and myeloproliferative neoplasms.[3][4]

InhibitorPrimary Target(s)Scaffold TypeIC50 (JAK1)IC50 (JAK2)IC50 (JAK3)IC50 (TYK2)
Ruxolitinib JAK1, JAK2Pyrazole3.3 nM[5]2.8 nM[5]428 nM[6]19 nM[6]
Fedratinib JAK2Pyrazole derivative~105 nM (35x vs JAK2)[2][7]3 nM[7][8]>900 nM (>300x vs JAK2)[2][7]~405 nM (135x vs JAK2)[2][7]
Tofacitinib Pan-JAKPyrrolo[2,3-d]pyrimidine112 nM[9][10]20 nM[9][10]1 nM[9][10]-
Baricitinib JAK1, JAK2Pyrrolo[2,3-d]pyrimidine5.9 nM[11][12]5.7 nM[11][12]>400 nM[1]53 nM[11][12]

Data presented as nanomolar (nM) concentrations from cell-free biochemical assays.

Expert Analysis: Ruxolitinib, a pyrazole-based inhibitor, demonstrates potent and relatively balanced inhibition of JAK1 and JAK2, which is clinically effective in myelofibrosis.[5][6] Fedratinib, another pyrazole derivative, was specifically designed for greater selectivity towards JAK2.[2][7] In contrast, Tofacitinib and Baricitinib, which are built on a different scaffold, exhibit different selectivity profiles. Tofacitinib is notably potent against JAK3, while Baricitinib strongly co-inhibits JAK1 and JAK2 with significantly less activity against JAK3.[9][10][11] The choice between these inhibitors depends on the therapeutic indication and the desire to modulate specific cytokine signaling pathways while sparing others.

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are essential for regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[13] Their overexpression is common in many cancers, making them attractive targets for antineoplastic drugs.

InhibitorPrimary Target(s)Scaffold TypeIC50 (Aurora A)IC50 (Aurora B)IC50 (Aurora C)
Danusertib (PHA-739358) Pan-Aurora, Bcr-AblPyrrolo-pyrazole13 nM[14][15][16]79 nM[14][15][16]61 nM[14][15][16]
Alisertib (MLN8237) Aurora ANon-pyrazole1.2 nM[17]396.5 nM[17]-
Barasertib (AZD1152-HQPA) Aurora BQuinazoline>1000x vs Aurora B0.37 nM[18]-
Tozasertib (VX-680) Pan-AuroraDiaminopyrimidine0.6 nM[18]18 nM[18]4.6 nM[18]

Data presented as nanomolar (nM) concentrations from cell-free biochemical assays.

Expert Analysis: The pyrazole-containing inhibitor Danusertib is a pan-Aurora inhibitor, with potent activity against all three isoforms, and also targets other kinases like Bcr-Abl.[16][17] This multi-targeted approach can be beneficial but may also lead to off-target effects. In contrast, benchmark inhibitors have been developed for greater selectivity. Alisertib is highly selective for Aurora A, while Barasertib shows a profound preference for Aurora B.[17][18] The choice of inhibitor is dictated by the specific biological role of the targeted Aurora kinase isoform in a given cancer type. For instance, inhibiting Aurora B often leads to failed cytokinesis and polyploidy, a distinct cellular phenotype from Aurora A inhibition, which primarily causes defects in spindle formation.[13]

BRAF Kinase Inhibitors

The BRAF V600E mutation is a driver in over 50% of melanomas, causing constitutive activation of the MAPK/ERK signaling pathway and uncontrolled cell proliferation.[19]

InhibitorPrimary Target(s)Scaffold TypeIC50 (BRAF V600E)IC50 (c-RAF)
Encorafenib BRAF V600EPyrazole-basedPotent inhibitor-
Vemurafenib BRAF V600EPyrrolo[2,3-b]pyridine31 nM[20]48 nM[21]
Dabrafenib BRAF V600EThiazole0.6 nM[21]5 nM[21]

Data presented as nanomolar (nM) concentrations from cell-free biochemical assays.

Expert Analysis: Encorafenib is a potent pyrazole-containing BRAF inhibitor. For comparison, Vemurafenib and Dabrafenib are highly effective non-pyrazole benchmarks. Dabrafenib shows greater potency for BRAF V600E compared to Vemurafenib in biochemical assays and also demonstrates a higher degree of selectivity over c-RAF.[21] This selectivity is clinically relevant, as paradoxical activation of the MAPK pathway in wild-type BRAF cells, mediated by c-RAF, is a known mechanism of resistance and is associated with certain side effects.

Signaling Pathways and Inhibitor Action

To truly benchmark these compounds, one must understand the pathways they disrupt. The following diagrams illustrate the key signaling nodes targeted by these inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment & Phosphorylation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Nuclear Translocation DNA DNA Transcription Gene Transcription (Immunity, Proliferation, Survival) DNA->Transcription Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK Inhibits Aurora_Kinase_Pathway cluster_mitosis Mitosis G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Maturation, Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Biorientation, Spindle Assembly Checkpoint AuroraB->Cytokinesis Cleavage Furrow Formation Danusertib Danusertib (Pyrazole) Danusertib->AuroraA Inhibits Danusertib->AuroraB Inhibits

Caption: Role of Aurora Kinases in Mitosis and points of inhibition.

BRAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF BRAF V600E RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Encorafenib Encorafenib (Pyrazole) Encorafenib->BRAF Inhibits ADP_Glo_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Analysis A Prepare Serial Inhibitor Dilutions C Combine Reagents in 384-well plate A->C B Prepare Kinase, Substrate, ATP B->C D Incubate 1 hr (ATP -> ADP) C->D E Add ADP-Glo™ Reagent (Stop Rxn, Deplete ATP) D->E F Incubate 40 min E->F G Add Kinase Detection Reagent (ADP -> ATP -> Light) F->G H Incubate 30-60 min G->H I Read Luminescence H->I J Normalize Data & Calculate IC50 I->J

Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.

Protocol 2: Cellular Potency Assessment via Western Blot

This protocol assesses an inhibitor's ability to block a specific signaling pathway within intact cells by measuring the phosphorylation of a downstream substrate.

Causality of Method Choice: While biochemical assays measure direct enzyme inhibition, they don't account for cell permeability, target engagement in a complex cellular milieu, or off-target effects. Western blotting provides a direct visualization of the downstream consequences of target inhibition, confirming the inhibitor's mechanism of action in a physiologically relevant context. For example, a potent JAK2 inhibitor should reduce the phosphorylation of its substrate, STAT3.

[9]Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway of interest (e.g., HEL cells, which have a constitutively active JAK2-V617F mutation) in 6-well plates.

    • Once cells reach ~70-80% confluency, treat them with a range of concentrations of the pyrazole inhibitor and the benchmark inhibitor for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells directly on the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading on the gel.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an Enhanced Chemiluminescence (ECL) substrate.

  • Data Acquisition and Analysis:

    • Image the blot using a chemiluminescence imager.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-STAT3) or a housekeeping protein (e.g., anti-GAPDH).

    • Quantify the band intensities using densitometry software (e.g., ImageJ). A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition.

Conclusion

The pyrazole scaffold is a validated and powerful core for the development of novel kinase inhibitors. H[1]owever, a novel compound's true potential can only be ascertained through rigorous, objective benchmarking against established alternatives. This guide outlines a framework for such a comparison, emphasizing quantitative potency, an understanding of the underlying biological pathways, and the application of robust, well-validated experimental protocols. By adhering to these principles of scientific integrity, researchers can confidently identify and advance the most promising pyrazole-based candidates in the quest for next-generation therapeutics.

References
  • JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 values of BRAF V600E mutated melanoma cells after exposure to vemurafenib (a) or AZD6244 (b). [Image]. Retrieved January 17, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved January 17, 2026, from [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653–1655. Available at: [Link]

  • Jurcic, J. G., et al. (2023). FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN). PMC. Retrieved January 17, 2026, from [Link]

  • Menzies, A. M., & Long, G. V. (2014). Dabrafenib and its use in the treatment of metastatic melanoma. Therapeutic advances in medical oncology, 6(4), 187–195. Available at: [Link]

  • Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved January 17, 2026, from [Link]

  • King, B., et al. (2020). Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib. Journal of Dermatological Treatment, 32(8), 845-853. Available at: [Link]

  • MDPI. (2021). A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience. Pharmaceuticals, 14(5), 449. Available at: [Link]

  • Frontiers in Pharmacology. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Pharmacology, 12, 711462. Available at: [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved January 17, 2026, from [Link]

  • Al-Ali, H. K., et al. (2016). Ruxolitinib for the Treatment of Essential Thrombocythemia. Cancers, 8(7), 64. Available at: [Link]

  • Flaherty, K. T., et al. (2012). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research, 18(1), 20-25. Available at: [Link]

  • Ghoreschi, K., et al. (2013). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. The Journal of clinical investigation, 123(11), 4614-4624. Available at: [Link]

  • MDPI. (2018). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 23(11), 2843. Available at: [Link]

  • Lotti, T., et al. (2020). Profile of Baricitinib and Its Potential in the Treatment of Moderate to Severe Atopic Dermatitis: A Short Review on the Emerging Clinical Evidence. Dermatology and therapy, 10(1), 15–23. Available at: [Link]

  • Frontiers in Oncology. (2019). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 9, 1177. Available at: [Link]

  • Quintás-Cardama, A., et al. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical cancer research, 17(1), 24-30. Available at: [Link]

  • ADP Glo Protocol. (n.d.).
  • Frontiers in Cell and Developmental Biology. (2021). Aurora kinases: Generators of spatial control during mitosis. Frontiers in Cell and Developmental Biology, 9, 683838. Available at: [Link]

  • Blood Advances. (2025). Fedratinib in 2025 and beyond: indications and future applications. Blood Advances, 9(8), 1907-1915. Available at: [Link]

  • Johnson, D. B., et al. (2014). Dabrafenib and its potential for the treatment of metastatic melanoma. Drug design, development and therapy, 8, 135–142. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of BRAFV600 mutated melanoma cells after exposure to single agent dabrafenib or AKTi and the effects of the drugs on MAPK and the PI3K-AKT pathway. [Image]. Retrieved January 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). 207924Orig1s000. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Table]. Retrieved January 17, 2026, from [Link]

  • bioRxiv. (2021). Aurora kinases promote mitotic progression and asymmetric cell division through activation of Polo kinase. Retrieved January 17, 2026, from [Link]

  • Gilmartin, A. G., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. Available at: [Link]

  • Scientific Reports. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Scientific Reports, 8(1), 5126. Available at: [Link]

  • Cell & Bioscience. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cell & Bioscience, 15(1), 1. Available at: [Link]

  • Oncotarget. (2016). The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation. Oncotarget, 7(43), 70649–70665. Available at: [Link]

  • Talpaz, M., et al. (2023). Fedratinib in 2025 and beyond: indications and future applications. Blood Advances, 9(8), 1907-1915. Available at: [Link]

  • ResearchGate. (n.d.). Modeled human PK parameters of tofacitinib and estimation of JAK1 heterodimer or JAK2 homodimer IC 50 coverage. [Table]. Retrieved January 17, 2026, from [Link]

  • Communications Biology. (2020). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. Communications Biology, 3(1), 1-13. Available at: [Link]

  • ResearchGate. (n.d.). JAKinib IC 50 values in CD4+ T-cells, monocytes and NK cells from whole blood assays. [Image]. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Vemurafenib-resistant cells show higher IC50 values than their parental counterparts. [Image]. Retrieved January 17, 2026, from [Link]

  • Cancers. (2020). Inhibition of Patched Drug Efflux Increases Vemurafenib Effectiveness against Resistant BrafV600E Melanoma. Cancers, 12(11), 3169. Available at: [Link]

  • ResearchGate. (n.d.). Relationship between tofacitinib PK and inhibition of JAK1/3 (IL-15), JAK1/2 or JAK1/Tyk2 (IL-6), and JAK2/2 (GM-CSF) signaling with time after a single dose of tofacitinib. [Image]. Retrieved January 17, 2026, from [Link]

Sources

A Guide to the Reproducible Synthesis and Bioactivity of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the synthesis and potential bioactivity of the novel pyrazole derivative, [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed, reproducible synthetic protocol and a proposed workflow for evaluating its biological activity, benchmarked against established alternatives. Every experimental choice is rationalized to ensure scientific integrity and facilitate the reproduction of the findings.

Introduction: The Promise of Pyrazole Scaffolds

Part 1: Reproducible Synthesis

A robust and reproducible synthetic route is paramount for the consistent production of a compound for biological evaluation.[7][8] Herein, we propose a two-step synthesis for [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol, commencing from the commercially available 1-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Synthetic Pathway Overview

The synthesis involves an initial formylation of the pyrazole ring at the C4 position via the Vilsmeier-Haack reaction, followed by the selective reduction of the resulting aldehyde to the corresponding primary alcohol.

Synthesis_Workflow Start 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole Intermediate 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde Start->Intermediate Vilsmeier-Haack Reaction (POCl3, DMF) Final_Product [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol Intermediate->Final_Product Reduction (NaBH4, Methanol)

Caption: Proposed two-step synthesis of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol.

Detailed Experimental Protocol

Step 1: Vilsmeier-Haack Formylation of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems like pyrazoles.[9][10][11] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

  • Reagents and Materials:

    • 1-(4-fluorophenyl)-5-methyl-1H-pyrazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Ice bath

    • Round-bottom flask with a magnetic stirrer and a dropping funnel

  • Procedure:

    • In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3 equivalents) and cool the flask in an ice bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with constant stirring. This in situ formation of the Vilsmeier reagent is exothermic and should be performed with caution.[9]

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

    • Dissolve 1-(4-fluorophenyl)-5-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent solution.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the conversion of aldehydes to primary alcohols without affecting the pyrazole ring.[1][12][13]

  • Reagents and Materials:

    • 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Deionized water

    • Ethyl acetate

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • Dissolve the purified 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, quench the excess NaBH₄ by the careful addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Characterization and Reproducibility

To ensure the identity and purity of the synthesized compound, a comprehensive characterization should be performed using the following techniques:

Analytical Technique Expected Outcome
¹H NMR Signals corresponding to the aromatic protons, the methyl group protons, the methylene protons of the alcohol, and the hydroxyl proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the target compound (C₁₁H₁₁FN₂O, MW: 206.22).[14]
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol.
Melting Point A sharp and defined melting point range, indicating the purity of the compound.

Reproducibility in chemical synthesis can be challenging due to variations in reaction conditions and reagent quality.[7][15] The detailed protocol provided above, with precise stoichiometry and reaction parameters, is designed to enhance reproducibility.

Comparison with Alternative Synthetic Routes
Synthetic Method Advantages Disadvantages
Proposed Two-Step Synthesis High yields, readily available starting materials, well-established and reproducible reactions.Two-step process.
Direct Synthesis from a Precursor with the Methanol Moiety Potentially a one-step synthesis.The required precursor may not be commercially available and its synthesis could be complex.
Microwave-Assisted Synthesis Reduced reaction times, potentially higher yields.[16]Requires specialized equipment.

Part 2: Bioactivity Evaluation

Based on the prevalence of pyrazole derivatives in anti-inflammatory and anticancer therapies, we hypothesize that [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol may exhibit similar biological activities.[3][4][6]

Hypothesized Mechanism of Action: COX-2 Inhibition

Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, exert their effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][17] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. By inhibiting COX-2, the production of these inflammatory mediators is reduced.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Target_Compound [1-(4-Fluorophenyl)-5-Methyl- 1H-Pyrazol-4-Yl]Methanol Target_Compound->COX2 Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway by the target compound.

Proposed In Vitro Bioactivity Screening Cascade

A tiered approach is recommended to efficiently evaluate the bioactivity of the synthesized compound.

Bioactivity_Screening cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Assays cluster_tier3 Tier 3: In-depth Cellular Analysis Cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) COX_Inhibition COX-1/COX-2 Inhibition Assay Cytotoxicity->COX_Inhibition Active Compounds Apoptosis Apoptosis Assay (Annexin V/PI Staining) COX_Inhibition->Apoptosis Selective COX-2 Inhibitors Cell_Cycle Cell Cycle Analysis COX_Inhibition->Cell_Cycle

Caption: A tiered workflow for the bioactivity screening of the target compound.

Detailed Experimental Protocols for Bioactivity Assays

1. Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., HEK293T) should be used to assess both potency and selectivity.[6][18]

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]

2. COX-1/COX-2 Inhibition Assay

This assay will determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

  • Method: Commercially available COX inhibitor screening assay kits can be used. These assays typically measure the production of prostaglandin F2α (PGF2α).

  • Procedure:

    • Incubate the recombinant COX-1 or COX-2 enzyme with the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Stop the reaction and measure the amount of PGF2α produced using a colorimetric or fluorescent method.

    • Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Comparative Data Presentation

The following tables illustrate how the experimental data for the synthesized compound can be presented and compared with a known standard, such as Celecoxib.

Table 1: Comparison of Synthesis Parameters

Parameter [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol Alternative Synthesis (e.g., Microwave)
Overall Yield Expected: 60-70%Potentially >75%[16]
Reaction Time 6-9 hours< 1 hour[16]
Purity (post-purification) >98%>98%
Reproducibility High (with standardized protocol)High

Table 2: Comparative Bioactivity Profile

Assay [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol (IC₅₀, µM) Celecoxib (IC₅₀, µM)
Cytotoxicity (MCF-7) To be determinedReported values vary
Cytotoxicity (A549) To be determinedReported values vary
Cytotoxicity (HCT116) To be determinedReported values vary
COX-1 Inhibition To be determined~15 µM[4]
COX-2 Inhibition To be determined~0.04 µM[4]
Selectivity Index (COX-1/COX-2) To be determined~375[4]

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the reproducible synthesis and biological evaluation of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol. By following the detailed protocols and comparative analyses presented, researchers can confidently produce this novel compound and assess its therapeutic potential. The proposed workflow emphasizes scientific integrity and provides a clear path for further investigation into the promising class of pyrazole derivatives.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences.

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed.

  • The Reduction of Aldehydes and Ketones. Chemistry LibreTexts.

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.

  • Sodium Borohydride. Common Organic Chemistry.

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC.

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.

  • Synthesis and Cytotoxicity of Amino-Pyrazole Derivatives with Preliminary SAR. Bentham Science.

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC.

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin.

  • [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol. Sigma-Aldrich.

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.

  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Journal of Pharmaceutical Sciences.

  • Repeatability and Reproducibility in Analytical Chemistry. YouTube.

  • Reproducibility in chemistry research. PMC.

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.

  • Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. ResearchGate.

  • Pyrazole Containing Bioactive Phytoconstituents as Natural Antidiabetic Agents: A Review. AIP Publishing.

  • Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties. Journal of Fluorescence.

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.

  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE.

  • [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol. Sigma-Aldrich.

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.

  • [1-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]METHANOL. J&K Scientific.

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol. As a fluorinated pyrazole derivative, this compound is common in medicinal chemistry and drug discovery pipelines.[1][2] Its unique chemical properties necessitate rigorous disposal protocols to ensure personnel safety and environmental protection. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a self-validating system of safety and compliance.

Core Principle: Hazard-Centric Risk Assessment

Effective disposal begins with a thorough understanding of the compound's characteristics. [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol is a solid organic compound whose primary risks stem from its irritant properties and the environmental persistence associated with its fluorinated structure.[3]

Chemical and Hazard Profile

The table below summarizes the essential identification and hazard information. This data forms the basis for all subsequent handling and disposal decisions.

PropertyValueSource(s)
CAS Number 3919-86-6[4]
Molecular Formula C₁₁H₁₁FN₂O[4]
Physical Form Solid[4]
GHS Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[3][5]
GHS Pictogram GHS07 (Exclamation Mark)[5]
Storage Class 11 - Combustible Solids[4]
The Significance of the Fluorophenyl Moiety

The carbon-fluorine (C-F) bond is exceptionally strong, lending high chemical stability to fluorinated compounds.[6] This stability, while beneficial in pharmaceutical design, poses a significant challenge for environmental degradation. Improper disposal can lead to the accumulation of persistent organic pollutants. Therefore, the terminal disposal method must be capable of cleaving this bond, a factor that heavily influences the selection of an appropriate waste treatment facility.[6][7] High-temperature incineration is a proven technology for the effective destruction of halogenated organic chemicals.[6]

Mandatory Personal Protective Equipment (PPE)

Based on the GHS hazard statements, direct contact and inhalation must be prevented. The following PPE is mandatory when handling the compound or its waste containers.

  • Hand Protection: Chemically resistant gloves (e.g., Butyl rubber or Nitrile rubber).[8]

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is kept clean and changed when appropriate.[10] For bulk handling or spill cleanup, consider additional protective clothing to prevent skin exposure.[9]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[11] If dust is generated, avoid breathing it in.[9]

Waste Management Workflow: From Bench to Final Disposal

The following diagram and procedural steps outline the complete, compliant lifecycle for waste generated from [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol.

G Disposal Workflow for [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol cluster_0 Laboratory Operations (Point of Generation) cluster_1 On-Site Logistics cluster_2 Professional Disposal A Step 1: Generate Waste (Unused solid, contaminated labware, spent solutions) B Step 2: Segregate Waste (Place into dedicated, compatible container) A->B Immediate Action C Step 3: Label Container ('Hazardous Waste', Chemical Name, CAS, Hazard Pictograms) B->C Critical for Compliance D Step 4: Secure Storage (Store in designated, ventilated hazardous waste accumulation area) C->D Transfer E Step 5: Schedule Pickup (Submit disposal request to EHS) D->E Institutional Protocol F Step 6: Licensed Transport (Waste hauler transports off-site) E->F EHS Coordination G Step 7: Final Destruction (High-temperature incineration at an approved waste disposal plant) F->G Ensures Destruction

Caption: Waste lifecycle from generation to final destruction.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or contaminated solid [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol in a dedicated, sealable, and chemically compatible waste container.[12] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12]

  • Contaminated Materials: All disposable materials grossly contaminated with the compound, such as weighing papers, gloves, and absorbent pads from spill cleanups, must be placed in the same solid waste container.[12]

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste. Collect it in a separate, clearly labeled, and appropriate liquid waste container. The container must be labeled with the names of all chemical constituents, including solvents.

2. Container Labeling:

  • The waste container must be kept tightly sealed except when adding waste.[13]

  • It must be clearly labeled with the words "Hazardous Waste."[13]

  • The label must include the full chemical name: "[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol" and its CAS number (3919-86-6).[13]

  • Affix the appropriate GHS hazard pictograms (GHS07 Exclamation Mark).

3. On-Site Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.[12]

  • This area must be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents.[3][11]

4. Final Disposal:

  • The ultimate disposal must be handled by a licensed professional hazardous waste company.[12]

  • Recommended Method: High-temperature incineration is the preferred method for the destruction of fluorinated organic compounds.[6] The high temperatures and long residence times in a hazardous waste incinerator are necessary to break the stable carbon-fluorine bonds and prevent the release of persistent chemical fragments into the environment.[6][14]

  • Unacceptable Methods: Do not dispose of this chemical down the drain or in regular municipal trash.[3] Landfilling is not a preferred option as it only contains the chemical rather than destroying it.[7]

Emergency Procedures: Spill and Exposure

Immediate and correct response to a spill or exposure is critical to mitigating risk.

Spill Cleanup
  • Evacuate and Ventilate: Ensure adequate ventilation. For large spills, evacuate unprotected personnel from the area.[3]

  • Control Ignition Sources: As a combustible solid, remove all sources of ignition.[3]

  • Containment: Prevent further spread of the spill.[3]

  • Cleanup: For solid spills, carefully sweep or vacuum the material and place it into your designated hazardous waste container.[3][15] Avoid generating dust.[15] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place it in the waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[16][17]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation occurs, get medical advice.[3][16]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[3][16]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[5][16]

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. EPA. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. EPA. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. Oriental Journal of Chemistry. Available at: [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - EPA. EPA. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. PMC - NIH. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. MDPI. Available at: [Link]

  • Guidelines for Disposing of PFAs - MCF Environmental Services. MCF Environmental Services. Available at: [Link]

  • Methanol Safety Data Sheet. Methanol Safety Data Sheet. Available at: [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. Available at: [Link]

  • Material Safety Data Sheet - Cole-Parmer. Cole-Parmer. Available at: [Link]

  • Fluorinated Chemicals - BPI - Certified Compostable. BPI - Certified Compostable. Available at: [Link]

  • Safe handling of highly potent active pharmaceutical ingredients - Recipharm. Recipharm. Available at: [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. FDA. Available at: [Link]

  • Material Safety Data Sheet - Cole-Parmer. Cole-Parmer. Available at: [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. Powder Systems. Available at: [Link]

  • guide-to-determine-quantities-of-dangerous-substances.pdf - Ministry of Manpower. Ministry of Manpower. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

Sources

Navigating the Safe Handling of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The novel compound, [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol, presents a unique combination of chemical functionalities—a pyrazole core, a fluorinated aromatic ring, and a methanol group—each contributing to its potential reactivity and necessitating a meticulous approach to personal protection and waste management. This guide provides a comprehensive framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Understanding the Hazard Landscape: A Multifaceted Approach

  • The Pyrazole Core: Pyrazole and its derivatives are known to possess biological activity and can present toxicological risks. Some pyrazoles are harmful if swallowed, toxic upon skin contact, and can cause significant skin and eye irritation.[2][3][4][5]

  • The Fluorinated Aromatic Moiety: The introduction of fluorine to an organic molecule can dramatically alter its properties, sometimes leading to increased metabolic stability and potential for bioaccumulation.[6][7][8] Fluorinated compounds should be handled with care, as some can be persistent in the environment or possess metabolic toxicity.[1][6]

  • The Methanol Group: While part of a larger molecule, the presence of a methanol-like functional group warrants consideration of its inherent hazards, including toxicity upon ingestion, inhalation, and skin absorption.[9][10][11]

Given this composite hazard profile, a cautious and comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Core Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for handling [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol in a laboratory setting. The causality behind each recommendation is detailed to foster a deeper understanding of the protective mechanisms at play.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.[12]The outer glove provides the primary barrier against chemical splashes, while the inner glove offers protection in case the outer glove is breached. Nitrile is recommended for its broad chemical resistance. Powder-free gloves prevent the aerosolization and inhalation of the compound, which could adhere to powder particles.[13] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[13]
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes that may occur during transfers or reaction quenching.[12]
Body Protection A long-sleeved, back-closing, disposable gown made of a low-lint, coated material.[12]A long-sleeved gown protects the skin on the arms and torso.[14] A back-closing design minimizes the risk of frontal contamination.[12] Coated, low-lint materials provide a better barrier to chemical permeation and reduce the risk of contaminating the experiment.[14][15]
Respiratory Protection To be used in a certified chemical fume hood. In the absence of adequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is required.[15]A chemical fume hood is the primary engineering control to minimize inhalation exposure to volatile compounds or fine powders.[1] If the procedure has a high potential for aerosolization and a fume hood is not available or its performance is questionable, respiratory protection is a necessary secondary measure.[9][15]
Foot Protection Closed-toe shoes and disposable shoe covers.Closed-toe shoes are a fundamental laboratory safety requirement to protect against spills and falling objects. Shoe covers provide an additional barrier to prevent the tracking of contaminants out of the laboratory.[2]

Operational Plans: A Step-by-Step Guide to Safe Handling

Adherence to a stringent, step-by-step protocol is critical to minimizing exposure risk. The following workflow is designed to guide the user through the safe handling of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol from receipt to disposal.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area within the fume hood. gather_ppe Assemble all required PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents. gather_ppe->gather_materials don_ppe Don all PPE in the correct order. gather_materials->don_ppe weigh_transfer Weigh and transfer the compound within the fume hood. don_ppe->weigh_transfer reaction_setup Set up the reaction, ensuring all vessels are properly secured. weigh_transfer->reaction_setup monitoring Monitor the reaction from outside the fume hood sash. reaction_setup->monitoring quench Safely quench the reaction if necessary. monitoring->quench decontaminate Decontaminate all surfaces and equipment. quench->decontaminate segregate_waste Segregate and label waste streams. decontaminate->segregate_waste doff_ppe Doff PPE in the correct order to avoid self-contamination. segregate_waste->doff_ppe wash_hands Wash hands thoroughly. doff_ppe->wash_hands

Figure 1: A step-by-step workflow for the safe handling of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol.

Disposal Plan: Managing Halogenated Organic Waste

Due to the presence of a fluorine atom, [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol and any materials contaminated with it must be treated as halogenated organic waste.[16][17] Improper disposal can lead to environmental persistence and is a violation of regulatory standards.[18]

Waste Segregation is Key:

  • Halogenated Waste Container: All waste containing this compound, including residual amounts in empty containers, contaminated gloves, gowns, and bench paper, must be collected in a designated, clearly labeled, and sealed hazardous waste container for halogenated organic compounds.[19][20]

  • Non-Halogenated Waste: Keep this waste stream separate from non-halogenated organic waste to avoid costly and complex disposal procedures.[18][20] The cost of incinerating halogenated waste is significantly higher than that of non-halogenated waste.[18]

The following decision tree illustrates the proper waste segregation protocol.

waste_disposal start Waste Generated is_contaminated Is the waste contaminated with [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol? start->is_contaminated halogenated_waste Dispose in designated HALOGENATED organic waste container. is_contaminated->halogenated_waste Yes non_halogenated_waste Dispose according to standard laboratory procedures for that waste type. is_contaminated->non_halogenated_waste No

Figure 2: Decision tree for the proper segregation of waste contaminated with [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol.

By adhering to these detailed operational and disposal plans, researchers can confidently and safely work with [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol, ensuring both personal safety and environmental responsibility. This proactive and informed approach to laboratory safety builds a foundation of trust and scientific excellence.

References

  • Methanol Safety Data Sheet. (n.d.). Google Cloud.
  • SAFETY DATA SHEET - Methanol (230, 232, 233). (2014, March 19). State of Michigan.
  • Safety Data Sheet: Methanol. (n.d.). Carl ROTH.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • METHANOL SAFE HANDLING MANUAL. (n.d.). Methanol Institute.
  • Safety and handling of fluorinated organic compounds. (2025, December). Benchchem.
  • HAZARDOUS CHEMICAL USED IN ANIMALS. (n.d.). Campus Operations.
  • Safety Data Sheet - (1H-pyrazol-5-yl)methanol. (2025, November 27). CymitQuimica.
  • Methanol - Airgas - United States (US) SDS HCS 2012 V4.11. (2022, March 18). Airgas.
  • SAFETY DATA SHEET - [4-(1H-Pyrazol-1-yl)phenyl]methanol. (2025, December 20). Fisher Scientific.
  • [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol. (n.d.). Sigma-Aldrich.
  • Hazardous waste segregation. (n.d.). University of California, Santa Cruz.
  • Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). PMC.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (n.d.). MDPI.
  • 7.2 Organic Solvents. (n.d.). Cornell EHS.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
  • Fluorochemicals: Persistent, Dangerous, Avoidable. (2021, August 31). CHEM Trust.
  • Fluorinated Compounds in North American Cosmetics. (2021, June 15). ACS Publications.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services.
  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PMC - NIH.
  • Considerations for personal protective equipment when handling cytotoxic drugs. (2015, March 2). The Pharmaceutical Journal.
  • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC.
  • (5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol. (n.d.). Chem-Impex.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021, March 10). Semantic Scholar.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol
Reactant of Route 2
Reactant of Route 2
[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.